LBM-415
Description
Propriétés
Numéro CAS |
478913-91-6 |
|---|---|
Formule moléculaire |
C18H25FN4O5 |
Poids moléculaire |
396.4 g/mol |
Nom IUPAC |
(2S)-N-(5-fluoro-1-hydroxy-2-pyridinylidene)-1-[(2R)-2-[[formyl(hydroxy)amino]methyl]hexanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C18H25FN4O5/c1-2-3-5-13(10-21(27)12-24)18(26)22-9-4-6-15(22)17(25)20-16-8-7-14(19)11-23(16)28/h7-8,11-13,15,27-28H,2-6,9-10H2,1H3/t13-,15+/m1/s1 |
Clé InChI |
AYCMYBACERJYNY-HIFRSBDPSA-N |
SMILES isomérique |
CCCC[C@H](CN(C=O)O)C(=O)N1CCC[C@H]1C(=O)N=C2C=CC(=CN2O)F |
SMILES canonique |
CCCCC(CN(C=O)O)C(=O)N1CCCC1C(=O)N=C2C=CC(=CN2O)F |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
LBM415 NVP PDF 713 NVP PDF-713 NVP-PDF713 |
Origine du produit |
United States |
Foundational & Exploratory
LBM-415: A Technical Guide to its Mechanism of Action in Bacterial Protein Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
LBM-415, also known as NVP-PDF713, is a potent inhibitor of bacterial peptide deformylase (PDF), a critical enzyme in the pathway of bacterial protein maturation. This document provides an in-depth technical overview of the mechanism of action of this compound, detailing its molecular target, biochemical effects, and antibacterial activity. It includes a compilation of quantitative data, detailed experimental protocols for assessing its activity, and visualizations to elucidate its mechanism and relevant experimental workflows. While this compound showed promise in preclinical and early clinical development, its advancement was halted due to safety concerns, specifically the observation of methemoglobinemia at higher doses[1]. Nevertheless, the study of this compound and other PDF inhibitors continues to provide valuable insights into novel antibacterial drug discovery.
Core Mechanism of Action: Inhibition of Peptide Deformylase
The primary mechanism of action of this compound is the inhibition of peptide deformylase (PDF), a metalloenzyme essential for the survival of most pathogenic bacteria[2]. In eubacteria, protein synthesis is initiated with an N-formylmethionine (fMet) residue. For a significant portion of bacterial proteins to become functional, this N-terminal formyl group must be removed. This deformylation is catalyzed by PDF. Following the action of PDF, the methionine residue may be cleaved by methionine aminopeptidase (MAP). The action of MAP is contingent upon the prior removal of the formyl group by PDF, making PDF a critical gateway in protein maturation[2].
This compound acts as a potent and reversible inhibitor of PDF. By blocking the active site of PDF, this compound prevents the deformylation of nascent polypeptide chains. The accumulation of N-formylated proteins disrupts normal cellular function and is ultimately lethal to the bacterium. This targeted action on an essential bacterial process, which is absent in the cytoplasm of eukaryotic cells, makes PDF an attractive target for antibacterial agents[2].
Signaling Pathway Diagram
The following diagram illustrates the role of PDF in bacterial protein synthesis and the inhibitory action of this compound.
References
LBM-415: A Technical Guide to its Targeting of Bacterial Peptide Deformylase
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LBM-415, a potent and novel antibacterial agent, targets a crucial and highly conserved enzyme in prokaryotic protein synthesis: peptide deformylase (PDF). This enzyme is essential for bacterial viability, and its absence in the cytoplasm of mammalian cells makes it an attractive target for the development of new antibiotics. This technical guide provides an in-depth analysis of the molecular target of this compound, its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its characterization.
The Molecular Target: Peptide Deformylase (PDF)
The primary molecular target of this compound in bacteria is the metalloenzyme Peptide Deformylase (PDF)[1][2][3][4]. PDF plays an indispensable role in bacterial protein maturation. In bacteria, protein synthesis is initiated with an N-formylmethionine (fMet) residue. The removal of this N-formyl group is a critical step for the proper folding and function of the majority of newly synthesized proteins. PDF catalyzes this deformylation reaction, making it a vital enzyme for bacterial survival[1].
Mechanism of Action of Peptide Deformylase
The catalytic mechanism of PDF involves a metal ion, typically Fe(II) in its natural state, located within the active site. This metal ion coordinates with a water molecule, facilitating its deprotonation to form a hydroxide ion. This hydroxide ion then acts as a nucleophile, attacking the carbonyl carbon of the N-formyl group on the nascent polypeptide chain. This process leads to the cleavage of the formyl group as formate, leaving a deformylated N-terminal methionine residue.
dot graph Peptide_Deformylase_Mechanism { graph [rankdir="LR", splines=ortho, nodesep=0.6, width=7.5, dpi=72]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.15]; edge [fontname="Arial", fontsize=9, color="#202124"];
// Nodes Substrate [label="N-formylmethionyl-Peptide", fillcolor="#F1F3F4", fontcolor="#202124"]; PDF_Fe [label="PDF Active Site\n(Fe²⁺)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydroxide [label="Hydroxide (OH⁻)\nfrom H₂O", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate [label="Tetrahedral Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Product1 [label="Deformylated Peptide", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product2 [label="Formate (HCOO⁻)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Substrate -> PDF_Fe [label="Binding"]; PDF_Fe -> Hydroxide [label="activates"]; Hydroxide -> Intermediate [label="Nucleophilic Attack"]; Substrate -> Intermediate; Intermediate -> Product1 [label="Release"]; Intermediate -> Product2 [label="Release"]; PDF_Fe -> PDF_Fe [label="Regeneration"]; } Peptide Deformylase Catalytic Cycle
Inhibition by this compound
This compound acts as a potent and reversible inhibitor of peptide deformylase[4]. By binding to the active site of the enzyme, this compound prevents the deformylation of nascent polypeptide chains. This inhibition leads to an accumulation of formylated proteins, which are largely non-functional. The disruption of this essential step in protein synthesis ultimately results in bacterial growth arrest and cell death.
dot graph LBM415_Inhibition { graph [rankdir="LR", splines=ortho, nodesep=0.6, width=7.5, dpi=72]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.15]; edge [fontname="Arial", fontsize=9, color="#202124"];
// Nodes LBM415 [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PDF [label="Peptide Deformylase (PDF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NascentProtein [label="N-formylmethionyl-Peptide", fillcolor="#F1F3F4", fontcolor="#202124"]; InhibitedComplex [label="this compound-PDF Complex\n(Inactive)", fillcolor="#FBBC05", fontcolor="#202124"]; Deformylation [label="Deformylation", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; FunctionalProtein [label="Functional Protein", fillcolor="#34A853", fontcolor="#FFFFFF"]; BacterialGrowth [label="Bacterial Growth", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibition [label="Inhibition", shape=doubleoctagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges LBM415 -> PDF [label="Binds to\nactive site"]; PDF -> InhibitedComplex; NascentProtein -> Deformylation; PDF -> Deformylation [style=invis]; Deformylation -> FunctionalProtein; FunctionalProtein -> BacterialGrowth; InhibitedComplex -> Inhibition [label="leads to"]; Inhibition -> Deformylation [arrowhead=tee];
} Mechanism of this compound Inhibition
Quantitative Efficacy Data
The efficacy of this compound has been demonstrated through extensive in vitro and in vivo studies against a broad spectrum of bacterial pathogens, including multidrug-resistant strains.
In Vitro Activity: Minimum Inhibitory Concentrations (MICs)
The in vitro potency of this compound is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium.
| Bacterial Species | Resistance Profile | This compound MIC Range (µg/mL) | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | ≤0.06 - 4.0 | 1.0 | 2.0 |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | ≤0.06 - 4.0 | 1.0 | 2.0 |
| Coagulase-Negative Staphylococci | Methicillin-Susceptible | ≤0.06 - 4.0 | 1.0 | 2.0 |
| Coagulase-Negative Staphylococci | Methicillin-Resistant | ≤0.06 - 4.0 | 1.0 | 2.0 |
| Streptococcus pneumoniae | Penicillin-Susceptible (PSSP) | 0.03 - 4.0 | - | - |
| Streptococcus pneumoniae | Multidrug-Resistant (MDRSP) | 0.03 - 4.0 | - | - |
Data compiled from multiple sources[5][6].
In Vivo Efficacy: 50% Effective Dose (ED₅₀) in Murine Models
The in vivo efficacy of this compound has been evaluated in various murine infection models, with the 50% effective dose (ED₅₀) being a key parameter for assessing potency.
| Infection Model | Pathogen | This compound ED₅₀ (mg/kg) | Route of Administration |
| Systemic Infection | S. aureus (MSSA) | 2.3 | Oral |
| Systemic Infection | S. aureus (MSSA) | 1.1 | Subcutaneous |
| Systemic Infection | S. aureus (MRSA) | - | - |
| Systemic Infection | S. pneumoniae (PSSP) | - | - |
| Systemic Infection | S. pneumoniae (MDRSP) | 36.6 | Oral |
| Systemic Infection | S. pneumoniae (MDRSP) | 4.8 | Subcutaneous |
| Pneumonia | S. pneumoniae (PSSP) | 23.3 | Oral |
Data compiled from a study on murine infection models[1].
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Broth Microdilution Susceptibility Testing
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial isolate.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
This compound stock solution
-
Sterile diluents
-
Incubator (35°C)
Procedure:
-
Preparation of this compound dilutions: A serial two-fold dilution of this compound is prepared in CAMHB in the 96-well microtiter plates. The final concentrations should span a clinically relevant range.
-
Inoculum preparation: A suspension of the test bacterium is prepared in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Each well containing the this compound dilution is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included.
-
Incubation: The inoculated plates are incubated at 35°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is recorded as the lowest concentration of this compound at which there is no visible growth of the bacteria.
dot graph Broth_Microdilution_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.4, width=7.5, dpi=72]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.15, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#202124"];
// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PrepareDilutions [label="Prepare Serial Dilutions\nof this compound in Microtiter Plate"]; PrepareInoculum [label="Prepare Bacterial Inoculum\n(0.5 McFarland)"]; InoculatePlate [label="Inoculate Microtiter Plate\nwith Bacterial Suspension"]; Incubate [label="Incubate at 35°C\nfor 16-20 hours"]; ReadMIC [label="Read Minimum Inhibitory\nConcentration (MIC)"]; End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> PrepareDilutions; Start -> PrepareInoculum; PrepareDilutions -> InoculatePlate; PrepareInoculum -> InoculatePlate; InoculatePlate -> Incubate; Incubate -> ReadMIC; ReadMIC -> End; } Broth Microdilution Workflow
Murine Systemic Infection Model
This model is used to evaluate the in vivo efficacy of this compound against systemic bacterial infections.
Objective: To determine the 50% effective dose (ED₅₀) of this compound in protecting mice from a lethal systemic infection.
Materials:
-
Specific pathogen-free mice (e.g., BALB/c or C57BL/6)
-
Bacterial strain of interest (e.g., S. aureus, S. pneumoniae)
-
This compound formulation for oral or subcutaneous administration
-
Vehicle control
-
Syringes and needles
-
Animal housing and monitoring facilities
Procedure:
-
Infection: Mice are infected via intraperitoneal (IP) injection with a lethal dose of the bacterial pathogen. The inoculum is prepared from a logarithmic phase culture and diluted in a suitable medium to the desired concentration.
-
Treatment: At a specified time post-infection (e.g., 1 hour), groups of mice are treated with varying doses of this compound or the vehicle control. The drug can be administered orally (p.o.) via gavage or subcutaneously (s.c.).
-
Monitoring: The mice are monitored for a defined period (e.g., 7 days) for survival.
-
Data Analysis: The ED₅₀, the dose of this compound that protects 50% of the infected mice from death, is calculated using statistical methods such as probit analysis.
Murine Thigh Infection Model
This localized infection model allows for the assessment of an antimicrobial agent's ability to reduce the bacterial burden in a specific tissue.
Objective: To evaluate the effect of this compound on the bacterial load in the thigh muscle of infected mice.
Materials:
-
Neutropenic mice (rendered neutropenic by cyclophosphamide treatment)
-
Bacterial strain of interest (e.g., MRSA)
-
This compound formulation
-
Vehicle control
-
Tissue homogenizer
-
Agar plates for bacterial enumeration
Procedure:
-
Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide prior to infection.
-
Infection: A defined inoculum of the bacterial pathogen is injected directly into the thigh muscle of the anesthetized mice.
-
Treatment: At a set time after infection, treatment with this compound or vehicle is initiated.
-
Bacterial Load Determination: At a predetermined time point post-treatment, the mice are euthanized, and the infected thigh muscle is aseptically removed, weighed, and homogenized.
-
Enumeration: Serial dilutions of the tissue homogenate are plated on appropriate agar media to determine the number of colony-forming units (CFU) per gram of tissue.
Murine Pneumonia Model
This model is employed to assess the efficacy of this compound in treating respiratory tract infections.
Objective: To determine the efficacy of this compound in reducing the bacterial burden in the lungs of mice with pneumonia.
Materials:
-
Mice (e.g., BALB/c)
-
Bacterial strain of interest (e.g., S. pneumoniae)
-
This compound formulation
-
Vehicle control
-
Intranasal inoculation equipment
-
Lung homogenization equipment
Procedure:
-
Infection: Anesthetized mice are infected by intranasal instillation of a bacterial suspension to establish a lung infection.
-
Treatment: Treatment with this compound or vehicle is initiated at a specified time after infection.
-
Assessment of Bacterial Load: At the end of the treatment period, mice are euthanized, and their lungs are aseptically harvested and homogenized.
-
Enumeration: The bacterial load in the lung homogenates is quantified by plating serial dilutions on selective agar.
Conclusion
This compound represents a promising class of antibiotics that target the essential bacterial enzyme, peptide deformylase. Its potent in vitro and in vivo activity against a wide range of pathogens, including those resistant to current therapies, underscores its potential as a valuable addition to the antimicrobial arsenal. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of PDF inhibitors as a novel class of antibacterial agents.
References
- 1. Kinetic control of nascent protein biogenesis by peptide deformylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antistaphylococcal Activity of LBM415, a New Peptide Deformylase Inhibitor, Compared with Those of Other Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Libtayo® (cemiplimab) Approved in the European Union as First and Only Immunotherapy for Adjuvant Treatment of Cutaneous Squamous Cell Carcinoma (CSCC) with High Risk of Recurrence after Surgery and Radiation - BioSpace [biospace.com]
- 5. MRSA Infection in the Thigh Muscle Leads to Systemic Disease, Strong Inflammation, and Loss of Human Monocytes in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Murine Model for Enhancement of Streptococcus pneumoniae Pathogenicity upon Viral Infection and Advanced Age - PMC [pmc.ncbi.nlm.nih.gov]
LBM-415: A Technical Overview of a Novel Peptide Deformylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
LBM-415, also known as NVP PDF-713, emerged as a promising novel antibacterial agent from the peptide deformylase (PDF) inhibitor class.[1][2][3] Developed by Novartis, it was engineered to combat community-acquired respiratory tract and skin infections, with a particular focus on multidrug-resistant Gram-positive cocci.[1] this compound's unique mechanism of action, targeting an essential bacterial enzyme not utilized by mammalian cells, positioned it as a candidate to circumvent existing antibiotic resistance.[3] This technical guide provides an in-depth overview of the discovery, development, and eventual discontinuation of this compound, presenting key data and methodologies for the scientific community.
Mechanism of Action: Inhibition of Peptide Deformylase
This compound functions by inhibiting peptide deformylase (PDF), a metalloenzyme crucial for bacterial protein synthesis.[2][3] In bacteria, protein synthesis is initiated with an N-formylmethionine (fMet) residue. The formyl group is essential for the initiation of translation but must be removed for the nascent polypeptide chain to mature into a functional protein. This deformylation is catalyzed by PDF.[4][5][6] By binding to the active site of PDF, this compound prevents the removal of the formyl group, leading to the accumulation of formylated proteins and ultimately, the cessation of bacterial growth.[5] This bacteriostatic effect has been observed in various studies.[7]
In Vitro Activity
This compound demonstrated potent in vitro activity against a range of clinically important pathogens, particularly Gram-positive bacteria. Its efficacy was largely unaffected by existing resistance mechanisms to other antibiotic classes.
Quantitative In Vitro Data
| Organism | Strain Type | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 1.0 | 2.0 |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 1.0 | 2.0 |
| Coagulase-negative staphylococci | - | 1.0 | 2.0 |
| Streptococcus pneumoniae | Penicillin-Susceptible | 0.5 | 1.0 |
| Streptococcus pneumoniae | Penicillin-Intermediate | 1.0 | 2.0 |
| Streptococcus pneumoniae | Penicillin-Resistant | 1.0 | 2.0 |
| Haemophilus influenzae | - | 2.0 | 8.0 |
Data compiled from multiple sources.[5][7][8]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The in vitro activity of this compound was primarily assessed by determining the Minimum Inhibitory Concentration (MIC) using broth microdilution or agar dilution methods, following the guidelines of the National Committee for Clinical Laboratory Standards (NCCLS), now the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method (General Protocol):
-
Preparation of this compound Stock Solution: A stock solution of this compound was prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO), and then diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to the desired starting concentration.
-
Serial Dilutions: Two-fold serial dilutions of this compound were prepared in 96-well microtiter plates containing CAMHB.
-
Inoculum Preparation: Bacterial isolates were grown on appropriate agar plates, and colonies were suspended in saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted to yield a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Incubation: The inoculated plates were incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC was defined as the lowest concentration of this compound that completely inhibited visible growth of the organism.
In Vivo Efficacy
Preclinical evaluation of this compound in murine infection models demonstrated its in vivo efficacy against key pathogens.
Quantitative In Vivo Data
| Infection Model | Pathogen | Administration Route | ED50 (mg/kg) |
| Systemic Infection | Streptococcus pneumoniae (MDRSP) | Subcutaneous | 4.8 |
| Systemic Infection | Streptococcus pneumoniae (MDRSP) | Oral | 36.6 |
| Pneumonia | Streptococcus pneumoniae | Oral | 23.3 |
MDRSP: Multidrug-resistant Streptococcus pneumoniae. Data from Osborne et al.[9]
Experimental Protocol: Neutropenic Mouse Thigh Infection Model
The neutropenic mouse thigh infection model is a standard preclinical model to evaluate the in vivo efficacy of new antibiotics.
Methodology:
-
Induction of Neutropenia: Mice were rendered neutropenic by intraperitoneal injections of cyclophosphamide. This reduces the host's immune response, allowing for a clearer assessment of the antibiotic's direct effect.
-
Infection: A standardized inoculum of the test organism (e.g., Methicillin-resistant Staphylococcus aureus - MRSA) was injected into the thigh muscle of the mice.
-
Treatment: At a specified time post-infection, mice were treated with this compound via a clinically relevant route (e.g., oral or subcutaneous). A control group received a vehicle.
-
Assessment of Bacterial Burden: At various time points after treatment, mice were euthanized, and the thigh muscles were aseptically removed and homogenized. The homogenate was serially diluted and plated on appropriate agar to determine the number of viable bacteria (CFU/thigh).
-
Data Analysis: The efficacy of this compound was determined by comparing the bacterial load in the thighs of treated animals to that of the control group.
Pharmacokinetics and Discontinuation
Human Pharmacokinetics
A Phase I clinical trial in healthy volunteers provided key pharmacokinetic data for this compound. Following oral administration, this compound exhibited dose-proportional pharmacokinetics.
| Parameter | Value (at 1,000 mg b.i.d.) |
| Cmax (Peak Plasma Concentration) | 17.85 ± 5.96 µg/mL |
| AUC(0-24h) (Area Under the Curve) | 36.83 ± 10.36 µg/ml·h |
| Half-life (t1/2) | 2.18 ± 0.61 hours |
Data from a study in healthy volunteers.[10]
Safety and Discontinuation
The development of this compound was halted after Phase I clinical trials due to an unexpected and significant safety concern.[10] At higher doses, this compound was found to cause reversible cyanosis and low oxygen saturation, which was attributed to methemoglobinemia.[10] This adverse effect rendered the risk-benefit profile of the drug unfavorable for further development.
Conclusion
This compound represented a significant advancement in the exploration of novel antibiotic targets. Its potent in vitro and in vivo activity against clinically relevant, and often resistant, pathogens underscored the potential of peptide deformylase as a viable antibacterial target. However, the unforeseen safety issues that arose during early clinical development ultimately led to its discontinuation. The story of this compound serves as a critical case study for drug development professionals, highlighting the importance of thorough safety evaluations and the inherent challenges in translating promising preclinical data into a safe and effective therapeutic. The extensive research conducted on this compound has, nevertheless, provided a valuable foundation for the continued pursuit of new PDF inhibitors and other novel antibacterial agents.
References
- 1. noblelifesci.com [noblelifesci.com]
- 2. Drug forecast – the peptide deformylase inhibitors as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bacterial Peptide deformylase inhibitors: a new class of antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic control of nascent protein biogenesis by peptide deformylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteomic Study of Peptide Deformylase Inhibition in Streptococcus pneumoniae and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vivo Characterization of the Peptide Deformylase Inhibitor LBM415 in Murine Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jmilabs.com [jmilabs.com]
- 9. In vivo characterization of the peptide deformylase inhibitor LBM415 in murine infection models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and unexpected safety issues of LBM415, a novel oral peptide deformylase inhibitor. - OAK Open Access Archive [oak.novartis.com]
LBM-415: A Technical Guide to a Novel Peptide Deformylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
LBM-415, also known as NVP PDF-713, is a pioneering antibacterial agent belonging to the peptide deformylase (PDF) inhibitor class.[1][2][3][4] It represents a significant development in the search for new antibiotics with novel mechanisms of action to combat the growing threat of antimicrobial resistance. This compound has demonstrated potent activity against a range of clinically important Gram-positive and select Gram-negative pathogens, including strains resistant to existing antibiotic classes.[5][6][7] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical data for this compound.
Chemical Structure and Properties
This compound is an N-alkyl urea hydroxamic acid derivative.[8][9] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (2S)-1-((2R)-2-((Formylhydroxyamino)methyl)hexanoyl)pyrrolidine-2-carboxylic acid N-(5-fluoro-1-oxopyridin-2-yl)amide | [2] |
| Synonyms | NVP PDF-713 | [2] |
| CAS Number | 478913-91-6 | [2] |
| Chemical Formula | C18H25FN4O5 | [2] |
| Molecular Weight | 396.41 g/mol | [2] |
| Hydrogen Bond Acceptors | 5 | [10] |
| Hydrogen Bond Donors | 2 | [10] |
| Rotatable Bonds | 10 | [10] |
| Topological Polar Surface Area | 115.44 Ų | [10] |
| XLogP | 1.39 | [10] |
Mechanism of Action: Inhibition of Peptide Deformylase
This compound exerts its antibacterial effect by targeting and inhibiting peptide deformylase (PDF), a crucial bacterial enzyme.[11][12] In bacteria, protein synthesis is initiated with N-formylmethionine. The formyl group must be removed by PDF to allow for the subsequent removal of the methionine residue by methionine aminopeptidase (MAP), leading to the maturation of functional proteins. By inhibiting PDF, this compound prevents the removal of the N-formyl group, leading to the accumulation of formylated proteins and ultimately inhibiting bacterial growth.[11] This mechanism is primarily bacteriostatic.[4][7][8]
Caption: Mechanism of action of this compound.
In Vitro Antibacterial Activity
This compound has demonstrated potent in vitro activity against a broad range of clinically relevant bacteria. The minimum inhibitory concentrations (MICs) for various pathogens are summarized below.
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Staphylococcus aureus (Oxacillin-Susceptible) | 1 | 2 | [8] |
| Staphylococcus aureus (Oxacillin-Resistant) | 0.5 | 2 | [8] |
| Streptococcus pneumoniae | - | 1 | [4] |
| Streptococcus spp. | - | 1 | [4] |
| Enterococcus spp. | - | 4 | [4] |
| Moraxella catarrhalis | - | 0.5 | [4] |
| Haemophilus influenzae | - | 4-8 | [4] |
| Legionella pneumophila | - | 0.12 | [4] |
In Vivo Efficacy in Murine Infection Models
The in vivo efficacy of this compound has been evaluated in various murine infection models, demonstrating its potential for treating bacterial infections.
| Infection Model | Pathogen | Administration Route | ED50 (mg/kg) | Comparator and ED50 (mg/kg) | Reference |
| Systemic Infection | S. pneumoniae (MDRSP) | Subcutaneous | 4.8 | Telithromycin: 13.2 | [1][3] |
| Systemic Infection | S. pneumoniae (MDRSP) | Oral | 36.6 | Penicillin V: >60, Clarithromycin: >60 | [1][3] |
| Pneumonia | S. pneumoniae (PSSP) | Oral | 23.3 | Moxifloxacin: 14.3 | [1][3] |
Pharmacokinetic Properties
Pharmacokinetic studies have been conducted in both mice and humans to characterize the absorption, distribution, metabolism, and excretion of this compound.
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (5 mg/kg) | Oral (20 mg/kg) | Reference |
| Cmax (ng/mL) | 5,361 (C0) | 4,250 | [1][9] |
| Tmax (min) | - | 30 | [1][9] |
| AUC (ng·h/mL) | 2,693 | 5,702 | [1][9] |
| Bioavailability (F) | - | 53% | [1][9] |
| Clearance (CL) (mL/h/kg) | 1,851 | - | [1][9] |
| Volume of Distribution (Vss) (mL/kg) | 3,119 | - | [1][9] |
Table 4: Pharmacokinetic Parameters of this compound in Healthy Human Volunteers (1,000 mg single oral dose)
| Parameter | Value | Reference |
| Cmax (µg/mL) | 17.85 ± 5.96 (at 1,000 mg b.i.d.) | [13] |
| AUC0-24h (µg·h/mL) | 36.83 ± 10.36 (at 1,000 mg b.i.d.) | [13] |
| Half-life (t1/2) (h) | 2.18 ± 0.61 | [13] |
Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution Method
The minimum inhibitory concentrations (MICs) of this compound were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: Bacterial isolates are cultured on appropriate agar plates. Colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Drug Dilution: this compound is serially diluted in CAMHB in 96-well microtiter plates to obtain a range of concentrations.
-
Inoculation and Incubation: Each well containing the diluted drug is inoculated with the standardized bacterial suspension. The plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
In Vivo Murine Infection Models
References
- 1. byjus.com [byjus.com]
- 2. Development and Characterization of a Long-Term Murine Model of Streptococcus pneumoniae Infection of the Lower Airways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 15.5 Ribosomes and Protein Synthesis – OpenStax Biology [press.rebus.community]
- 4. Animal Models of Pneumococcal pneumonia [mdpi.com]
- 5. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acute Streptococcus pneumoniae lung infection: Mouse model and characterisation of the immune response. [protocols.io]
- 7. noblelifesci.com [noblelifesci.com]
- 8. Initiation of Protein Synthesis in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Murine Models for Staphylococcal Infection. | Skaar Lab [vumc.org]
- 10. google.com [google.com]
- 11. criver.com [criver.com]
- 12. Commercial broth microdilution panel validation and reproducibility trials for NVP PDF-713 (LBM 415), a novel inhibitor of bacterial peptide deformylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Murine models [bio-protocol.org]
In Vitro Susceptibility of Streptococcus pneumoniae to LBM-415: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the in vitro activity of LBM-415, a novel peptide deformylase (PDF) inhibitor, against the significant respiratory pathogen Streptococcus pneumoniae. The document synthesizes available data on its efficacy, particularly against antibiotic-resistant phenotypes, and details the experimental methodologies for assessing its susceptibility.
Core Findings: Potent Activity Against Resistant S. pneumoniae
This compound has demonstrated potent in vitro activity against a wide range of Streptococcus pneumoniae isolates. Notably, its efficacy appears to be unaffected by resistance to other major antibiotic classes, including β-lactams, macrolides, and quinolones.
The minimum inhibitory concentrations (MICs) for this compound against 300 clinical isolates of S. pneumoniae ranged from 0.03 to 4.0 μg/ml.[1][2] The MIC at which 50% of isolates are inhibited (MIC₅₀) was reported to be between 0.5 to 1.0 μg/ml, and the MIC at which 90% are inhibited (MIC₉₀) was between 1.0 to 2.0 μg/ml.[1] Another study involving 170 strains found an MIC₉₀ of 1 µg/ml.[3] This activity was consistent across strains with varying susceptibility to penicillin and macrolides.[1]
In comparison to other antimicrobial agents, this compound's activity is significant. While the MICs of β-lactams tend to increase with penicillin G resistance, this compound's MICs remain low.[1][2] It is, however, generally considered to have a bacteriostatic action, though bactericidal activity (99.9% killing) has been observed at twice the MIC after 24 hours against some strains.[1][2][4]
Quantitative Susceptibility Data
The following tables summarize the minimum inhibitory concentration (MIC) data for this compound and comparator agents against Streptococcus pneumoniae.
Table 1: In Vitro Activity of this compound and Comparator Antimicrobial Agents Against 300 S. pneumoniae Strains Classified by Penicillin Susceptibility. [1]
| Antimicrobial Agent | Penicillin Susceptibility | MIC Range (μg/ml) | MIC₅₀ (μg/ml) | MIC₉₀ (μg/ml) |
| This compound | Penicillin-Susceptible | 0.03 - 2.0 | 0.5 | 1.0 |
| Penicillin-Intermediate | 0.06 - 4.0 | 1.0 | 2.0 | |
| Penicillin-Resistant | 0.125 - 4.0 | 1.0 | 2.0 | |
| Penicillin G | Penicillin-Susceptible | 0.016 - 0.06 | 0.03 | 0.06 |
| Penicillin-Intermediate | 0.125 - 1.0 | 0.25 | 0.5 | |
| Penicillin-Resistant | 2.0 - 4.0 | 2.0 | 4.0 | |
| Amoxicillin | Penicillin-Susceptible | ≤0.016 - 0.5 | 0.03 | 0.06 |
| Penicillin-Intermediate | 0.125 - 2.0 | 0.5 | 1.0 | |
| Penicillin-Resistant | 0.5 - 16.0 | 4.0 | 8.0 | |
| Vancomycin | All Strains | 0.03 - 1.0 | 0.5 | 0.5 |
| Linezolid | All Strains | 0.25 - 2.0 | 1.0 | 1.0 |
| Levofloxacin | Quinolone-Susceptible | 0.5 - 2.0 | 1.0 | 1.0 |
| Quinolone-Resistant | 4.0 - 32.0 | 8.0 | 16.0 |
Table 2: In Vitro Activity of this compound Against 300 S. pneumoniae Strains Classified by Macrolide Susceptibility. [1]
| Antimicrobial Agent | Macrolide Susceptibility | Resistance Mechanism | MIC Range (μg/ml) | MIC₅₀ (μg/ml) | MIC₉₀ (μg/ml) |
| This compound | Macrolide-Susceptible | - | 0.03 - 2.0 | 0.5 | 1.0 |
| Macrolide-Resistant | erm(B) | 0.06 - 4.0 | 1.0 | 2.0 | |
| Macrolide-Resistant | mef(A) | 0.06 - 4.0 | 1.0 | 2.0 | |
| Erythromycin | Macrolide-Susceptible | - | ≤0.016 - 0.03 | 0.016 | 0.03 |
| Macrolide-Resistant | erm(B) | 16.0 - >64.0 | >64.0 | >64.0 | |
| Macrolide-Resistant | mef(A) | 1.0 - 32.0 | 4.0 | 16.0 |
Mechanism of Action: Peptide Deformylase Inhibition
This compound functions by inhibiting the bacterial enzyme peptide deformylase (PDF).[1][2] This enzyme is crucial for bacterial protein synthesis as it removes the formyl group from the N-terminus of newly synthesized polypeptides. Inhibition of PDF leads to the accumulation of formylated proteins, which are non-functional, ultimately resulting in the cessation of bacterial growth. This mechanism is distinct from that of other antibiotic classes, explaining the lack of cross-resistance.
References
- 1. Antipneumococcal Activity of LBM415, a New Peptide Diformylase Inhibitor, Compared with Those of Other Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antipneumococcal activity of LBM415, a new peptide deformylase inhibitor, compared with those of other agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative antimicrobial characterization of LBM415 (NVP PDF-713), a new peptide deformylase inhibitor of clinical importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jmilabs.com [jmilabs.com]
In Vitro Activity of LBM-415 Against Staphylococcus aureus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of LBM-415, a novel peptide deformylase inhibitor, against the clinically significant pathogen Staphylococcus aureus. The document summarizes key quantitative data, details common experimental methodologies, and visualizes the mechanism of action and experimental workflows.
Introduction
This compound (also known as NVP-PDF713) is an investigational antibacterial agent belonging to the peptide deformylase (PDF) inhibitor class.[1] PDF is an essential bacterial enzyme that removes the formyl group from the N-terminus of newly synthesized polypeptides, a crucial step in bacterial protein maturation. By inhibiting PDF, this compound effectively halts bacterial protein synthesis, leading to a bacteriostatic effect.[2][3] This novel mechanism of action makes this compound a promising candidate for the treatment of infections caused by multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4][5] This guide focuses on the in vitro activity of this compound against various phenotypes of S. aureus.
Quantitative In Vitro Activity
The in vitro potency of this compound against S. aureus has been evaluated in several studies. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the effectiveness of an antimicrobial agent. The following tables summarize the MIC data for this compound against various S. aureus isolates.
Table 1: In Vitro Activity of this compound against Staphylococcus aureus
| Organism | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| S. aureus | 875 | 0.5 - 4.0 | 0.5 | 1.0 | [6] |
| S. aureus | 258 | ≤0.06 - 4.0 | 1.0 | 2.0 | [2] |
| S. aureus | 153 | - | - | 2.0 | [1] |
| S. aureus | >99.9% of isolates inhibited at 2 µg/mL | - | - | - | [7] |
Table 2: Comparative In Vitro Activity of this compound against Methicillin-Susceptible and -Resistant Staphylococcus aureus
| Organism | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Methicillin-Susceptible S. aureus (MSSA) | 69 | ≤0.06 - 4.0 | 1.0 | 2.0 | [2] |
| Methicillin-Resistant S. aureus (MRSA) | 62 | ≤0.06 - 4.0 | 1.0 | 2.0 | [2] |
| Oxacillin-Susceptible S. aureus | - | - | - | - | [8] |
| Oxacillin-Resistant S. aureus | - | - | - | - | [8] |
Notably, the activity of this compound appears to be largely unaffected by the methicillin-resistance status of the S. aureus isolates.[2][3]
Experimental Protocols
The following section details a generalized methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound against S. aureus using the broth microdilution method, based on standard laboratory practices.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is a standardized and widely accepted technique for determining the in vitro susceptibility of bacteria to antimicrobial agents.
Materials:
-
Bacterial Strains: A panel of well-characterized S. aureus isolates, including reference strains (e.g., ATCC 29213) and clinical isolates (both MSSA and MRSA).
-
Antimicrobial Agent: this compound powder of known purity.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Equipment: 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer or plate reader.
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of S. aureus.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent as recommended by the manufacturer.
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well microtiter plates to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Inoculate each well containing the this compound dilutions with the prepared bacterial suspension.
-
Include a positive control well (no drug) and a negative control well (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of action of this compound.
Caption: General workflow for in vitro susceptibility testing.
Conclusion
This compound demonstrates potent in vitro activity against a broad range of Staphylococcus aureus isolates, including strains resistant to other classes of antibiotics. Its novel mechanism of action and consistent performance against both MSSA and MRSA highlight its potential as a valuable new therapeutic agent. Further research, including in vivo efficacy studies and clinical trials, is warranted to fully elucidate the clinical utility of this compound in the treatment of staphylococcal infections.
References
- 1. Comparative antimicrobial characterization of LBM415 (NVP PDF-713), a new peptide deformylase inhibitor of clinical importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antistaphylococcal Activity of LBM415, a New Peptide Deformylase Inhibitor, Compared with Those of Other Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antistaphylococcal activity of LBM415, a new peptide deformylase inhibitor, compared with those of other agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vivo Characterization of the Peptide Deformylase Inhibitor LBM415 in Murine Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo characterization of the peptide deformylase inhibitor LBM415 in murine infection models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
LBM-415: A Novel Peptide Deformylase Inhibitor for Gram-Positive Infections
A Technical Overview of In Vitro and In Vivo Efficacy
LBM-415 (also known as NVP PDF-713) is a pioneering antibacterial agent from the peptide deformylase (PDF) inhibitor class, which has undergone clinical development for treating community-acquired respiratory tract and skin infections.[1][2][3] This document provides a comprehensive technical guide on the activity of this compound against a broad spectrum of gram-positive bacteria, including multidrug-resistant strains. It details the compound's mechanism of action, summarizes its in vitro and in vivo performance through extensive data, and outlines the experimental protocols used for its evaluation.
Mechanism of Action: Targeting Bacterial Protein Synthesis
This compound exerts its antibacterial effect by inhibiting peptide deformylase (PDF), a crucial metalloenzyme in bacterial protein synthesis.[3] PDF is responsible for removing the formyl group from the N-terminal methionine of newly synthesized polypeptides. This deformylation step is essential for protein maturation in bacteria. By inhibiting PDF, this compound prevents the formation of functional proteins, ultimately leading to a bacteriostatic effect.[2][4]
In Vitro Activity
This compound has demonstrated potent in vitro activity against a wide range of clinically important gram-positive pathogens. Its efficacy is notably maintained against strains resistant to other classes of antibiotics, such as oxacillin-resistant staphylococci and penicillin-resistant streptococci.[1][5]
Table 1: In Vitro Activity of this compound Against Staphylococcus aureus
| Organism (No. of Isolates) | Resistance Phenotype | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| S. aureus | Oxacillin-Susceptible | 1 | 2 | ≤2[1] |
| S. aureus | Oxacillin-Resistant | 0.5 | 2 | ≤2[1] |
| S. aureus (258) | Methicillin-Susceptible & Resistant | 1.0 | 2.0 | ≤0.06 - 4.0[4][6] |
| Coagulase-Negative Staphylococci (258) | Methicillin-Susceptible & Resistant | 1.0 | 2.0 | ≤0.06 - 4.0[4][6] |
Table 2: In Vitro Activity of this compound Against Streptococcal Species
| Organism (No. of Isolates) | Resistance Phenotype | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Streptococcus pneumoniae (300) | Penicillin-Susceptible | 0.5 - 1.0 | 1.0 - 2.0 | 0.03 - 4.0[7] |
| Streptococcus pneumoniae (300) | Penicillin-Intermediate | 0.5 - 1.0 | 1.0 - 2.0 | 0.03 - 4.0[7] |
| Streptococcus pneumoniae (300) | Penicillin-Resistant | 0.5 - 1.0 | 1.0 - 2.0 | 0.03 - 4.0[7] |
| Streptococcus pneumoniae | - | - | - | 0.03 - 4.0[8] |
| β-hemolytic streptococci | - | - | 0.5 | ≤4[5] |
Table 3: In Vitro Activity of this compound Against Enterococcal Species
| Organism (No. of Isolates) | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Enterococcus faecalis | - | - | ≤8[5] |
| Enterococcus faecium | - | - | - |
| All Enterococci | - | 4 | 0.06 - 8[9] |
In Vivo Efficacy
The in vivo efficacy of this compound has been evaluated in various murine infection models, demonstrating its potential for treating systemic and localized infections caused by gram-positive bacteria.
Table 4: In Vivo Efficacy of this compound in Murine Infection Models
| Infection Model | Pathogen | Resistance Profile | This compound ED50 (mg/kg) | Comparator ED50 (mg/kg) |
| Systemic Infection | S. aureus (MSSA) | Methicillin-Susceptible | 36.6 (oral) | Linezolid: 13.2 |
| Systemic Infection | S. aureus (MRSA) | Methicillin-Resistant | - | - |
| Systemic Infection | S. pneumoniae (PSSP) | Penicillin-Susceptible | - | Linezolid: equivalent |
| Systemic Infection | S. pneumoniae (MDRSP) | Multidrug-Resistant | 4.8 (s.c.), 36.6 (oral) | Telithromycin: 13.2; Penicillin V & Clarithromycin: >60[10][11] |
| Thigh Infection | S. aureus (MRSA) | Methicillin-Resistant | Significant reduction in bacterial levels | Similar to Linezolid[10][11] |
| Pneumonia | S. pneumoniae (PSSP) | Penicillin-Susceptible | 23.3 | Moxifloxacin: 14.3[10][12] |
Experimental Protocols
The data presented in this guide were generated using standardized methodologies as described in the cited literature.
Minimum Inhibitory Concentration (MIC) Determination
The in vitro susceptibility of bacterial isolates to this compound was predominantly determined using the broth microdilution or agar dilution methods, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
-
Broth Microdilution: Two-fold serial dilutions of this compound were prepared in cation-adjusted Mueller-Hinton broth in microtiter plates. The bacterial inoculum was standardized to a final concentration of approximately 5 x 105 CFU/mL. Plates were incubated at 35°C for 16-20 hours. The MIC was defined as the lowest concentration of this compound that completely inhibited visible bacterial growth.
-
Agar Dilution: this compound was incorporated into Mueller-Hinton agar at various concentrations. The agar was supplemented with 5% sheep blood for testing fastidious organisms like Streptococcus pneumoniae.[7] A standardized bacterial suspension was applied to the surface of the agar plates. Following incubation, the MIC was determined as the lowest drug concentration that prevented the growth of more than one colony.
Time-Kill Assays
Time-kill studies were performed to assess the bactericidal or bacteriostatic activity of this compound over time.
-
Methodology: Bacterial cultures in the logarithmic growth phase were exposed to this compound at concentrations corresponding to multiples of the predetermined MIC (e.g., 2x MIC).[7][8] At specified time points (e.g., 0, 3, 6, 12, and 24 hours), aliquots were removed, serially diluted, and plated to determine the number of viable bacteria (CFU/mL).
-
Interpretation: Bacteriostatic activity is typically defined as a <3-log10 reduction in CFU/mL from the initial inoculum, while bactericidal activity is defined as a ≥3-log10 (99.9%) reduction. This compound has generally been observed to be bacteriostatic against staphylococci and bactericidal against some pneumococcal strains at 2x the MIC after 24 hours.[4][7][8]
In Vivo Murine Infection Models
The efficacy of this compound in a living system was assessed using various mouse models of infection.
-
Systemic Infection Model: Mice were infected via intraperitoneal inoculation with a lethal or sublethal dose of bacteria (e.g., S. aureus or S. pneumoniae).[10][13] Treatment with this compound (administered orally or subcutaneously) was initiated shortly after infection. The primary endpoint was the 50% effective dose (ED50), which represents the dose required to protect 50% of the animals from mortality or to achieve a predetermined reduction in bacterial burden.[10][12]
-
Thigh Infection Model: A localized infection was established by intramuscular injection of a bacterial suspension into the thigh of neutropenic mice. This compound was administered, and efficacy was determined by quantifying the reduction in bacterial counts in the infected tissue compared to untreated controls.[10]
-
Pneumonia Model: An intranasal inoculation of S. pneumoniae was used to establish a lung infection. The efficacy of this compound was evaluated by measuring the reduction in bacterial load in the lungs of treated animals.[10]
Conclusion
This compound is a potent inhibitor of peptide deformylase with a broad spectrum of activity against gram-positive bacteria, including strains resistant to commonly used antibiotics. Its novel mechanism of action and demonstrated efficacy in both in vitro and in vivo models underscore the potential of PDF inhibitors as a valuable new class of therapeutic agents in an era of increasing antimicrobial resistance.[1][10]
References
- 1. Comparative Antimicrobial Characterization of LBM415 (NVP PDF-713), a New Peptide Deformylase Inhibitor of Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. pharmacophorejournal.com [pharmacophorejournal.com]
- 4. Antistaphylococcal Activity of LBM415, a New Peptide Deformylase Inhibitor, Compared with Those of Other Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Antistaphylococcal activity of LBM415, a new peptide deformylase inhibitor, compared with those of other agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antipneumococcal Activity of LBM415, a New Peptide Diformylase Inhibitor, Compared with Those of Other Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antipneumococcal activity of LBM415, a new peptide deformylase inhibitor, compared with those of other agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jmilabs.com [jmilabs.com]
- 10. journals.asm.org [journals.asm.org]
- 11. In vivo characterization of the peptide deformylase inhibitor LBM415 in murine infection models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vivo Characterization of the Peptide Deformylase Inhibitor LBM415 in Murine Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
The Pharmacokinetics of LBM-415: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the pharmacokinetic profile of LBM-415, a novel peptide deformylase inhibitor. The information presented herein is collated from preclinical and clinical studies to support further research and development of this compound.
Human Pharmacokinetic Data
A clinical trial in healthy volunteers established the pharmacokinetic parameters of orally administered this compound. The study investigated single and multiple dosing regimens in both fed and fasted states. Key findings from this trial are summarized below.
Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers
| Parameter | Value | Dosing Condition |
| Peak Plasma Concentration (Cmax) | 17.85 ± 5.96 µg/mL | 1,000 mg twice daily (b.i.d.) |
| Area Under the Curve (AUC0-24h) | 36.83 ± 10.36 µg/mL·h | 1,000 mg twice daily (b.i.d.) |
| Half-life (t1/2) | 2.18 ± 0.61 h | 1,000 mg single dose |
Data sourced from a study in healthy volunteers. The pharmacokinetics were found to be dose-proportional.[1]
Experimental Protocols
Human Clinical Trial Methodology
The human pharmacokinetic data was obtained from a randomized, double-blind, placebo-controlled study involving healthy volunteers. The study design incorporated both single ascending dose and multiple-dose cohorts.
-
Single-Dose Administration : Oral doses of this compound ranging from 100 mg to 3,000 mg were administered to fasted subjects. A single 1,000 mg dose was also administered to subjects in a fed state to assess the impact of food on absorption.[1]
-
Multiple-Dose Administration : Subjects received multiple oral doses of this compound over 11 days, with regimens ranging from 100 mg once daily (q.d.) to 1,000 mg three times daily (t.i.d.).[1]
At the highest dose of 1,000 mg t.i.d., reversible cyanosis and methemoglobinemia were observed on day 11, indicating a potential safety concern at high exposures.[1]
Figure 1: Workflow of the Human Clinical Trial for this compound Pharmacokinetics.
Preclinical In Vivo Efficacy
In vivo studies in murine infection models have demonstrated the efficacy of this compound against various bacterial pathogens. These studies provide insights into the potential therapeutic doses and routes of administration.
Table 2: In Vivo Efficacy (ED50) of this compound in Murine Infection Models
| Infection Model | Pathogen | Route of Administration | 50% Effective Dose (ED50) |
| Systemic Infection | Multidrug-Resistant S. pneumoniae (MDRSP) | Subcutaneous | 4.8 mg/kg |
| Systemic Infection | Multidrug-Resistant S. pneumoniae (MDRSP) | Oral | 36.6 mg/kg |
| Pneumonia | Penicillin-Susceptible S. pneumoniae (PSSP) | Not specified | 23.3 mg/kg |
Data from various mouse infection models.[2]
Murine Infection Model Protocols
The in vivo efficacy of this compound was evaluated in established mouse models of bacterial infection.
-
Systemic Infection Model : Mice were infected via intraperitoneal inoculation with Staphylococcus aureus (both methicillin-susceptible and -resistant strains) or Streptococcus pneumoniae (penicillin-susceptible and multidrug-resistant strains).[2]
-
Thigh Infection Model : A localized infection was induced by intramuscular injection of methicillin-resistant S. aureus (MRSA) into the thigh.[2]
-
Lung Infection Model : A respiratory tract infection was established through intranasal inoculation of penicillin-susceptible S. pneumoniae.[2]
References
LBM-415: A Technical Overview of a Novel Peptide Deformylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
LBM-415, also known as NVP-PDF-713, is a pioneering antibacterial agent belonging to the peptide deformylase (PDF) inhibitor class.[1] This document provides a comprehensive technical guide on this compound, detailing its chemical properties, mechanism of action, in vitro and in vivo efficacy, and relevant experimental methodologies. This compound has demonstrated potent activity against a range of Gram-positive and select Gram-negative bacteria, including strains resistant to existing antibiotic classes.[2][3] Its novel mode of action targets a crucial step in bacterial protein synthesis, making it a significant candidate for addressing the challenge of antimicrobial resistance.
Core Compound Data
The fundamental chemical and registration information for this compound is summarized below.
| Parameter | Value | Reference |
| CAS Number | 478913-91-6 | [1][4] |
| Molecular Weight | 396.41 g/mol | [1][4] |
| Chemical Formula | C18H25FN4O5 | [1] |
| Synonyms | NVP-PDF-713, VIC-104959 | [1][5] |
Mechanism of Action: Inhibition of Peptide Deformylase
This compound exerts its antibacterial effect by inhibiting peptide deformylase (PDF), a metalloenzyme essential for bacterial protein maturation. In bacteria, protein synthesis is initiated with an N-formylmethionine (fMet) residue. The PDF enzyme is responsible for cleaving the N-terminal formyl group from nascent polypeptide chains. This deformylation is a critical step that allows for further processing of the protein, including the potential removal of the methionine residue, to yield a functional protein. By inhibiting PDF, this compound prevents the maturation of newly synthesized proteins, leading to an accumulation of non-functional, formylated proteins and ultimately resulting in bacteriostasis.[3]
Caption: Mechanism of action of this compound.
In Vitro Antibacterial Activity
This compound has demonstrated a broad spectrum of activity against clinically relevant pathogens. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation, have been determined for a variety of bacterial isolates.
| Organism | Number of Strains | MIC90 (μg/mL) | Reference |
| Staphylococcus aureus | 153 | 2 | [2] |
| Streptococcus pneumoniae | 170 | 1 | [2] |
| Other Streptococci | 150 | 1 | [2] |
| Enterococci | 104 | 4 | [2] |
| Moraxella catarrhalis | 103 | 0.5 | [2] |
| Legionella pneumophila | 50 | 0.12 | [2] |
| Haemophilus influenzae | 300 | 4-8 | [2] |
| Gram-positive and -negative anaerobes | 31 | 1 | [2] |
In Vivo Efficacy in Murine Models
The in vivo activity of this compound has been assessed in various mouse infection models, demonstrating its potential for treating systemic and localized bacterial infections. The 50% effective dose (ED50), the dose required to achieve a therapeutic effect in 50% of the subjects, is a key parameter from these studies.
| Infection Model | Pathogen | Administration | ED50 (mg/kg) | Reference |
| Systemic Infection | Multidrug-resistant S. pneumoniae (MDRSP) | Subcutaneous | 4.8 | [6][7] |
| Systemic Infection | Multidrug-resistant S. pneumoniae (MDRSP) | Oral | 36.6 | [6][7] |
| Pneumonia | S. pneumoniae | Oral | 23.3 | [6][7] |
Pharmacokinetics
Pharmacokinetic studies in healthy volunteers have provided insights into the absorption, distribution, metabolism, and excretion of this compound.
| Parameter | Dose | Value | Reference |
| Peak Plasma Concentration (Cmax) | 1000 mg b.i.d. | 17.85 ± 5.96 µg/mL | [8] |
| Area Under the Curve (AUC0-24h) | 1000 mg b.i.d. | 36.83 ± 10.36 µg/mL·h | [8] |
| Half-life (t1/2) | 1000 mg single dose | 2.18 ± 0.61 h | [8] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the in vitro susceptibility of bacterial isolates to this compound.
Methodology:
-
Bacterial Strains: A diverse panel of recent clinical isolates is used.
-
Inoculum Preparation: Bacterial colonies are suspended in a suitable broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to yield a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Antimicrobial Agent Preparation: this compound is serially diluted in cation-adjusted Mueller-Hinton broth to obtain a range of concentrations.
-
Microdilution Assay: The assay is performed in microtiter plates. Each well contains the prepared bacterial inoculum and a specific concentration of this compound.
-
Incubation: The plates are incubated at 35-37°C for 18-24 hours.
-
Reading: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Murine Systemic Infection Model
Objective: To evaluate the in vivo efficacy of this compound in a systemic infection model.
Methodology:
-
Animal Model: Female BALB/c mice are used.
-
Infection: Mice are inoculated intraperitoneally with a lethal dose of the challenge organism (e.g., Staphylococcus aureus or Streptococcus pneumoniae).
-
Treatment: this compound is administered at various doses via subcutaneous or oral routes at specified time points post-infection.
-
Observation: The survival of the mice is monitored over a defined period (e.g., 7 days).
-
Data Analysis: The ED50 is calculated from the survival data using statistical methods such as probit analysis.
Caption: Workflow for a murine systemic infection model.
Safety and Tolerability
Clinical studies in healthy volunteers have shown that this compound is generally well-tolerated at lower doses. However, at higher doses (1000 mg t.i.d.), reversible cyanosis and methemoglobinemia have been observed, indicating potential safety concerns at elevated concentrations.[8]
Conclusion
This compound represents a promising development in the search for new antibacterial agents. Its novel mechanism of action as a peptide deformylase inhibitor provides a valuable tool against drug-resistant pathogens. The data presented in this technical guide underscore its potent in vitro and in vivo activity. Further research and clinical development will be crucial to fully elucidate its therapeutic potential and establish a safe and effective dosing regimen for the treatment of bacterial infections.
References
- 1. medkoo.com [medkoo.com]
- 2. Comparative antimicrobial characterization of LBM415 (NVP PDF-713), a new peptide deformylase inhibitor of clinical importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Antimicrobial Characterization of LBM415 (NVP PDF-713), a New Peptide Deformylase Inhibitor of Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ebiohippo.com [ebiohippo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. In vivo characterization of the peptide deformylase inhibitor LBM415 in murine infection models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vivo Characterization of the Peptide Deformylase Inhibitor LBM415 in Murine Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and unexpected safety issues of LBM415, a novel oral peptide deformylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
LBM-415: A Technical Guide for the Treatment of Community-Acquired Respiratory Infections
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LBM-415 (also known as NVP PDF-713) is a novel, synthetic antibacterial agent belonging to the peptide deformylase (PDF) inhibitor class.[1] It was developed for both oral and parenteral administration to treat community-acquired respiratory tract infections (RTIs) and other serious infections caused by susceptible bacteria.[1] As the first PDF inhibitor to advance to clinical trials, this compound showed promising in vitro and in vivo activity against a broad spectrum of respiratory pathogens, including multidrug-resistant strains.[1] However, its clinical development was ultimately hampered by significant safety concerns, specifically the induction of methemoglobinemia at therapeutic doses. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and the critical safety findings that impacted its development trajectory.
Mechanism of Action: Inhibition of Peptide Deformylase
This compound exerts its antibacterial effect by targeting and inhibiting peptide deformylase (PDF), a crucial bacterial enzyme.[2] PDF is a metalloenzyme that plays an essential role in bacterial protein synthesis by removing the formyl group from the N-terminal methionine of newly synthesized polypeptides. This deformylation step is vital for protein maturation and function in bacteria.[2] The inhibition of PDF leads to the accumulation of formylated proteins, disrupting essential cellular processes and ultimately resulting in a bacteriostatic effect.[1][2] Human cells do not utilize N-formylmethionine for the initiation of cytoplasmic protein synthesis, making PDF a highly selective and attractive target for antibacterial therapy.[2]
Figure 1: Mechanism of Action of this compound.
In Vitro Activity
This compound has demonstrated potent in vitro activity against a wide range of Gram-positive and some Gram-negative bacteria that are common causative agents of community-acquired respiratory infections. Its activity is generally unaffected by resistance to other antibiotic classes.[3]
Quantitative Data
The minimum inhibitory concentrations (MICs) of this compound against key respiratory pathogens are summarized in the tables below.
Table 1: In Vitro Activity of this compound Against Gram-Positive Respiratory Pathogens
| Organism (No. of Isolates) | MIC50 (μg/mL) | MIC90 (μg/mL) | MIC Range (μg/mL) | Reference(s) |
| Streptococcus pneumoniae (170) | 1 | 1 | ≤0.06 - 2 | [4] |
| Streptococcus pneumoniae (300) | - | - | 0.03 - 4.0 | [5] |
| Staphylococcus aureus (153) | 1 | 2 | ≤0.06 - 2 | [1][4] |
| Mycoplasma pneumoniae (100) | - | 0.001 | ≤0.008 | [6] |
Table 2: In Vitro Activity of this compound Against Gram-Negative Respiratory Pathogens
| Organism (No. of Isolates) | MIC50 (μg/mL) | MIC90 (μg/mL) | MIC Range (μg/mL) | Reference(s) |
| Haemophilus influenzae (300) | 4 | 4-8 | ≤0.06 - >32 | [4] |
| Moraxella catarrhalis (103) | 0.25 | 0.5 | ≤0.06 - 1 | [4] |
| Legionella pneumophila (50) | 0.12 | 0.12 | 0.06 - 0.25 | [4] |
Experimental Protocols
The in vitro activity of this compound was primarily determined using broth microdilution methods as recommended by the Clinical and Laboratory Standards Institute (CLSI).[1]
Protocol: Broth Microdilution MIC Assay
-
Inoculum Preparation: Bacterial isolates are cultured on appropriate agar plates overnight. Several colonies are then suspended in a suitable broth to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Drug Dilution: this compound is serially diluted in cation-adjusted Mueller-Hinton broth (or other appropriate media for fastidious organisms) in microtiter plates to achieve a range of concentrations.
-
Inoculation and Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the drug dilutions. The plates are then incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Figure 2: Workflow for Broth Microdilution MIC Assay.
In Vivo Efficacy
The in vivo efficacy of this compound was evaluated in various murine infection models, including a pneumonia model, which is particularly relevant for its intended indication.
Quantitative Data
Table 3: In Vivo Efficacy of this compound in Murine Pneumonia Model
| Pathogen | Mouse Strain | This compound Dose (mg/kg) | Efficacy Endpoint | Result | Reference(s) |
| Streptococcus pneumoniae | BALB/c | 20, 40, 80 (p.o., b.i.d.) | Reduction in lung bacterial count | Significant, dose-dependent reduction | [6] |
| Streptococcus pneumoniae | BALB/c | - | ED50 | 23.3 mg/kg | |
| Mycoplasma pneumoniae | BALB/c | 50 (s.c., q.d.) | Reduction in lung histopathology score | Significant reduction | [7] |
Experimental Protocols
Protocol: Streptococcus pneumoniae Lung Infection Model
-
Animal Model: Female BALB/c mice (19-22 g) are typically used.[8]
-
Infection: Mice are anesthetized, and a log-phase culture of S. pneumoniae (e.g., ATCC 6303) is administered via intranasal inoculation (e.g., 1.4 x 10⁵ CFU per mouse in 50 µL).[8]
-
Treatment: Treatment with this compound (e.g., administered orally twice daily) or a vehicle control is initiated 16 hours post-infection and continued for a specified duration (e.g., 3 days).[8]
-
Efficacy Assessment: One day after the cessation of treatment, mice are euthanized, and their lungs are harvested and homogenized. The bacterial load (CFU/lung) is determined by plating serial dilutions of the lung homogenates on appropriate agar. The 50% effective dose (ED50), the dose that reduces the bacterial lung burden by a specified amount (e.g., >4 log10) in 50% of the treated animals, can also be calculated.[8]
References
- 1. In Vivo Characterization of the Peptide Deformylase Inhibitor LBM415 in Murine Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacophorejournal.com [pharmacophorejournal.com]
- 3. Antimicrobial activity of a novel peptide deformylase inhibitor, LBM415, tested against respiratory tract and cutaneous infection pathogens: a global surveillance report (2003-2004) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apec.org [apec.org]
- 5. Antipneumococcal activity of LBM415, a new peptide deformylase inhibitor, compared with those of other agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Evaluation of LBM415 (NVP PDF-713), a Novel Peptide Deformylase Inhibitor, for Treatment of Experimental Mycoplasma pneumoniae Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical studies of LBM-415 as an antibacterial agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
LBM-415, also known as NVP PDF-713, is a pioneering antibacterial agent from the novel peptide deformylase (PDF) inhibitor class.[1] It has been developed for both parenteral and oral administration to combat community-acquired respiratory tract diseases and serious infections caused by antimicrobial-resistant Gram-positive cocci.[1] This technical guide provides a comprehensive overview of the preclinical studies of this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.
Mechanism of Action
This compound exerts its antibacterial effect by inhibiting peptide deformylase (PDF), a crucial metalloenzyme in bacterial protein synthesis.[2][3] PDF is responsible for removing the formyl group from the N-terminal methionine of newly synthesized polypeptides, a vital step for protein maturation.[3][4] By inhibiting this enzyme, this compound effectively halts bacterial growth, demonstrating a primarily bacteriostatic action.[1][5] The hydroxamate group within the this compound structure is key to its function, acting as a chelating agent that binds to the metal ion in the active site of the PDF enzyme, leading to potent, competitive, and reversible inhibition.[3]
In Vitro Activity
The in vitro antibacterial spectrum of this compound has been extensively evaluated against a wide range of clinical isolates. The compound demonstrates potent activity against various Gram-positive and select Gram-negative bacteria.
Data Presentation: Minimum Inhibitory Concentrations (MICs)
The following tables summarize the MIC data for this compound against key bacterial pathogens. MICs were determined using standard broth microdilution or agar dilution methods as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Table 1: In Vitro Activity of this compound Against Gram-Positive Cocci
| Organism (No. of Strains) | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus (153) | 1 | 2 | ≤2 | [1] |
| - Oxacillin-Susceptible | 1 | 2 | - | [1] |
| - Oxacillin-Resistant | 0.5 | 2 | - | [1] |
| Staphylococcus aureus (258) | 1.0 | 2.0 | ≤0.06 - 4.0 | [6][7] |
| Coagulase-Negative Staphylococci (258) | 1.0 | 2.0 | ≤0.06 - 4.0 | [6][7] |
| Streptococcus pneumoniae (170) | - | 1 | - | [1] |
| Streptococcus pneumoniae (300) | 0.5 - 1.0 | 1.0 - 2.0 | 0.03 - 4.0 | [8][9] |
| Other Streptococci (150) | - | 1 | - | [1] |
| Enterococci (104) | - | 4 | - | [1] |
Table 2: In Vitro Activity of this compound Against Gram-Negative Bacteria
| Organism (No. of Strains) | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |
| Haemophilus influenzae (300) | - | 4 - 8 | - | [1] |
| Moraxella catarrhalis (103) | - | 0.5 | - | [1] |
| Legionella pneumophila (50) | - | 0.12 | - | [1] |
Table 3: In Vitro Activity of this compound Against Anaerobic Bacteria
| Organism (No. of Strains) | MIC90 (µg/mL) | Inhibition Concentration | Reference |
| Gram-positive and -negative anaerobes (31) | 1 | ≤4 µg/mL | [1] |
| - including Bacteroides spp. (22) | 1 | ≤4 µg/mL | [1] |
Experimental Protocols: MIC Determination
Broth Microdilution Method (based on CLSI guidelines)
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide) and then diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to the desired starting concentration.
-
Serial Dilutions: Two-fold serial dilutions of this compound are prepared in 96-well microtiter plates containing CAMHB.
-
Inoculum Preparation: Bacterial isolates are grown on appropriate agar plates, and colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Reading: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
In Vivo Efficacy
The in vivo efficacy of this compound has been demonstrated in various murine infection models, showcasing its potential for treating systemic and localized bacterial infections.
Data Presentation: 50% Effective Dose (ED50)
The following table summarizes the ED50 values of this compound in different mouse infection models.
Table 4: In Vivo Efficacy of this compound in Murine Infection Models
| Infection Model | Pathogen | Administration Route | ED50 (mg/kg) | Comparator (ED50, mg/kg) | Reference |
| Systemic Infection | Methicillin-Susceptible S. aureus (MSSA) | Oral (p.o.) | 2.3 | Linezolid (7.0), Clarithromycin (7.7) | [2] |
| Subcutaneous (s.c.) | 1.1 | Linezolid (7.4), Clarithromycin (1.2), Vancomycin (1.5) | [2] | ||
| Systemic Infection | Multidrug-Resistant S. pneumoniae (MDRSP) | Oral (p.o.) | 36.6 | Penicillin V (>60), Clarithromycin (>60) | [2][10] |
| Subcutaneous (s.c.) | 4.8 | Telithromycin (13.2) | [2][10] | ||
| Pneumonia | Penicillin-Susceptible S. pneumoniae (PSSP) | Oral (p.o.) | 23.3 | Moxifloxacin (14.3) | [2][10] |
Experimental Protocols: Murine Infection Models
1. Systemic Infection Model [2][10]
-
Animals: Female ICR (CD-1) mice.
-
Infection: Intraperitoneal injection of a bacterial suspension (e.g., S. aureus or S. pneumoniae) in a medium such as brain heart infusion broth containing 5% mucin.
-
Treatment: this compound or comparator agents administered orally or subcutaneously at various doses, typically starting 1 hour post-infection and continuing for a specified duration (e.g., twice daily for 2 days).
-
Endpoint: Survival is monitored for 8 days, and the ED50 (the dose protecting 50% of mice) is calculated.
2. Thigh Infection Model [2][10]
-
Animals: Mice are often rendered neutropenic by intraperitoneal injections of cyclophosphamide.
-
Infection: Intramuscular injection of a bacterial suspension (e.g., MRSA) into the thigh.
-
Treatment: this compound or vehicle is administered at specified time points post-infection.
-
Endpoint: At a predetermined time (e.g., 24 hours post-infection), mice are euthanized, the thigh muscle is homogenized, and bacterial counts (CFU/thigh) are determined to assess the reduction in bacterial burden.
-
Animals: Female BALB/c mice.
-
Infection: Intranasal inoculation of a bacterial suspension (e.g., S. pneumoniae) into anesthetized mice.
-
Treatment: Oral therapy is initiated at a set time post-infection (e.g., 16 hours) and continued for a defined period (e.g., 3 days).
-
Endpoint: One day after the cessation of treatment, lungs are harvested and homogenized, and the bacterial count (CFU/lung) is determined. The ED50 is calculated as the dose required to achieve a significant reduction (e.g., >4 log10) in the bacterial lung burden in 50% of the treated animals.
Pharmacokinetics and Safety
Pharmacokinetic studies in healthy volunteers have shown that this compound exhibits dose-proportional pharmacokinetics.[11] After a 1,000 mg single oral dose, the half-life was determined to be 2.18 ± 0.61 hours.[11] At a projected therapeutic dose of 1,000 mg twice daily, the peak plasma concentration (Cmax) was 17.85 ± 5.96 µg/mL, and the area under the concentration-time curve (AUC0-24h) was 36.83 ± 10.36 µg/mL·h.[11]
While this compound was generally well-tolerated at lower doses, a significant safety concern emerged at higher doses.[11] At 1,000 mg three times daily, reversible cyanosis and low oxygen saturation, attributed to methemoglobinemia, were observed on day 11 of treatment.[11]
Conclusion
This compound, a first-in-class peptide deformylase inhibitor, has demonstrated promising preclinical antibacterial activity. Its potent in vitro efficacy against a range of clinically important Gram-positive pathogens, including resistant strains, and its demonstrated in vivo efficacy in various infection models, underscore its potential as a novel therapeutic agent. However, the observed methemoglobinemia at higher doses highlights a potential safety liability that would need to be carefully managed in clinical development. This technical guide provides a comprehensive summary of the preclinical data for this compound, offering valuable insights for researchers and drug development professionals in the field of antibacterial discovery.
References
- 1. Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. noblelifesci.com [noblelifesci.com]
- 3. pharmacophorejournal.com [pharmacophorejournal.com]
- 4. Expert workshop summary: Advancing toward a standardized murine model to evaluate treatments for antimicrobial resistance lung infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Experimental murine model of bloodstream infection. [bio-protocol.org]
- 7. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An optimized mouse thigh infection model for enterococci and its impact on antimicrobial pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
LBM-415: A Technical Deep Dive into its Bacteriostatic and Bactericidal Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antibacterial characteristics of LBM-415, a novel peptide deformylase (PDF) inhibitor. We will explore its primarily bacteriostatic nature, with instances of bactericidal activity under specific conditions, supported by quantitative data from key studies. This document details the experimental methodologies used to elucidate these properties and visualizes the underlying mechanism of action and experimental workflows.
Executive Summary
This compound is an investigational antibacterial agent that targets peptide deformylase, an essential enzyme in bacterial protein synthesis.[1][2][3] Extensive in vitro studies have demonstrated that this compound exhibits a predominantly bacteriostatic effect against a broad range of Gram-positive and some Gram-negative pathogens.[1][4] This means that at clinically relevant concentrations, it primarily inhibits bacterial growth rather than directly killing the organisms. However, under certain conditions, such as at higher concentrations relative to the minimum inhibitory concentration (MIC), this compound has been shown to exhibit bactericidal activity against specific pathogens like Streptococcus pneumoniae.[5][6] This dual activity profile makes a thorough understanding of its concentration- and time-dependent effects crucial for its potential clinical application.
Mechanism of Action: Inhibition of Peptide Deformylase
This compound's antibacterial activity stems from its targeted inhibition of peptide deformylase (PDF). PDF is a critical bacterial enzyme responsible for removing the formyl group from the N-terminus of newly synthesized polypeptides. This deformylation step is essential for protein maturation and function in bacteria. By inhibiting PDF, this compound prevents the proper processing of nascent proteins, leading to the accumulation of non-functional, formylated proteins and ultimately, the cessation of bacterial growth.
Quantitative Analysis of In Vitro Activity
The in vitro activity of this compound has been extensively evaluated against a variety of clinical isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, providing a quantitative measure of its potency.
Table 1: this compound MIC Data for Gram-Positive Pathogens
| Organism (Number of Strains) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus (153) | 1 | 2 | ≤2 | [1] |
| Staphylococcus aureus (875) | 0.5 | 1.0 | 0.5 - 4.0 | [7] |
| Coagulase-negative staphylococci (381) | 1 | 2 | 1 - 4 | [7] |
| Streptococcus pneumoniae (170) | - | 1 | - | [1][4] |
| Streptococcus pneumoniae (300) | 0.5-1.0 | 1.0-2.0 | 0.03 - 4.0 | [5][6] |
| Other Streptococci (150) | - | 1 | - | [1][4] |
| Enterococci (104) | - | 4 | - | [1][4] |
Table 2: this compound MIC Data for Gram-Negative Pathogens
| Organism (Number of Strains) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |
| Haemophilus influenzae (300) | - | 4-8 | - | [1][4] |
| Moraxella catarrhalis (103) | - | 0.5 | - | [1][4] |
| Legionella pneumophila (50) | - | 0.12 | - | [1][4] |
Bacteriostatic vs. Bactericidal Activity: Experimental Evidence
The distinction between bacteriostatic and bactericidal activity is critical in antimicrobial drug development. A bacteriostatic agent inhibits bacterial growth, while a bactericidal agent actively kills bacteria. This is typically quantified by a ≥3-log₁₀ reduction (99.9% killing) in the initial bacterial inoculum over a 24-hour period.[1][6][8][9]
Studies on this compound have consistently demonstrated its predominantly bacteriostatic nature.[1][4] For instance, against various strains of Staphylococcus aureus, this compound at its MIC was found to be bacteriostatic after 24 hours of incubation.[7][8][10]
However, there is evidence of bactericidal activity under specific circumstances. Against select strains of S. pneumoniae, this compound at two times the MIC resulted in a 99.9% reduction in bacterial count after 24 hours.[5][6] Another study described this compound as "slowly bactericidal" against pneumococci at four times the MIC over a 24-hour period.[6]
Experimental Protocols
The determination of this compound's bacteriostatic and bactericidal properties relies on standardized and well-defined experimental protocols.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
-
Methodology: Broth microdilution or agar dilution methods are commonly employed.[6][7][8]
-
Broth Microdilution: Serial twofold dilutions of this compound are prepared in a liquid growth medium in microtiter plates. Each well is then inoculated with a standardized bacterial suspension. The plates are incubated, and the MIC is determined as the lowest concentration of this compound that shows no visible turbidity.
-
Agar Dilution: Serial twofold dilutions of this compound are incorporated into molten agar, which is then poured into petri dishes. A standardized bacterial suspension is spot-inoculated onto the surface of the agar plates. After incubation, the MIC is the lowest concentration of this compound that prevents the growth of bacterial colonies.
-
Time-Kill Curve Assays
Time-kill assays are the gold standard for determining whether an antimicrobial agent is bacteriostatic or bactericidal and for assessing the rate of bacterial killing over time.[9][11]
-
Methodology:
-
A standardized inoculum of the test organism (typically 5 x 10⁵ CFU/mL) is added to a series of tubes containing broth with varying concentrations of this compound (e.g., 2x, 4x, and 8x the MIC).[1]
-
The tubes are incubated in a shaking water bath at 35°C.[7][8]
-
At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), aliquots are removed from each tube.[1]
-
The aliquots are serially diluted and plated onto agar to determine the number of viable bacteria (colony-forming units per milliliter, CFU/mL).
-
The change in log₁₀ CFU/mL over time is plotted. A ≥3-log₁₀ reduction in the initial inoculum is defined as bactericidal activity.[1][6][8][9] A reduction of 0 to <3-log₁₀ CFU/mL is considered bacteriostatic.[1][6][8]
-
Conclusion
This compound represents a promising class of antibacterial agents with a novel mechanism of action. The available data strongly indicate that this compound is primarily a bacteriostatic agent, effectively inhibiting the growth of a wide array of clinically relevant bacteria. While bactericidal activity has been observed against certain pathogens under specific conditions, its dominant characteristic is the inhibition of protein synthesis leading to a bacteriostatic effect. This detailed understanding of its bacteriostatic and bactericidal profile, underpinned by robust experimental methodologies, is essential for guiding its further development and potential clinical positioning. Future research should continue to explore the concentration- and time-dependent killing kinetics against a broader range of pathogens to fully delineate its therapeutic potential.
References
- 1. Comparative Antimicrobial Characterization of LBM415 (NVP PDF-713), a New Peptide Deformylase Inhibitor of Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Comparative antimicrobial characterization of LBM415 (NVP PDF-713), a new peptide deformylase inhibitor of clinical importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antipneumococcal activity of LBM415, a new peptide deformylase inhibitor, compared with those of other agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antipneumococcal Activity of LBM415, a New Peptide Diformylase Inhibitor, Compared with Those of Other Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Antistaphylococcal Activity of LBM415, a New Peptide Deformylase Inhibitor, Compared with Those of Other Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. emerypharma.com [emerypharma.com]
- 10. Antistaphylococcal activity of LBM415, a new peptide deformylase inhibitor, compared with those of other agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nelsonlabs.com [nelsonlabs.com]
Methodological & Application
For Researchers, Scientists, and Drug Development Professionals
An Application Note and Protocol for Determining the Minimum Inhibitory Concentration (MIC) of LBM-415
This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound, a novel peptide deformylase inhibitor. The information herein is compiled from published research and adheres to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.
Introduction
This compound is an investigational peptide deformylase (PDF) inhibitor with demonstrated in vitro activity against a range of clinically significant bacterial pathogens.[1][2] Accurate and reproducible determination of its MIC is crucial for preclinical and clinical development, enabling the assessment of its potency and the monitoring of potential resistance development. The standardized method for this purpose is the broth microdilution assay, as recommended by the CLSI.[3]
Principle of the Method
The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of this compound in a liquid growth medium. Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound against various bacterial species as reported in the literature.
Table 1: In Vitro Activity of this compound Against Staphylococcus Species
| Organism (Number of Isolates) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | MIC Range (μg/mL) |
| Staphylococcus aureus (258) | 1.0 | 2.0 | ≤0.06 - 4.0 |
| Coagulase-negative staphylococci (258) | 1.0 | 2.0 | ≤0.06 - 4.0 |
| Methicillin-Susceptible S. aureus | 1.0 | 2.0 | |
| Methicillin-Resistant S. aureus | 1.0 | 2.0 | |
| Vancomycin-Resistant S. aureus (1) | 0.5 |
Data compiled from Credito et al., 2004.[4][5]
Table 2: In Vitro Activity of this compound Against Mycoplasma and Ureaplasma Species
| Organism (Number of Isolates) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | MIC Range (μg/mL) |
| Mycoplasma pneumoniae (100) | Not Reported | 0.001 | ≤0.008 |
| Ureaplasma species (50) | Not Reported | Not Reported | 0.5 - 8.0 |
| Mycoplasma hominis (20) | >32 | >32 | >32 |
| Mycoplasma fermentans (10) | >32 | >32 | >32 |
Data compiled from Waites et al., 2005.[1][6]
Table 3: In Vitro Activity of this compound Against Other Clinically Relevant Bacteria
| Organism | MIC (μg/mL) |
| Penicillin-Resistant Streptococcus pneumoniae ATCC 700677 | Not specified, but active |
| Clarithromycin-Resistant S. pneumoniae ATCC 700677 | Not specified, but active |
Data from Andes et al., 2005.[3]
Experimental Protocol: Broth Microdilution MIC Testing for this compound
This protocol is based on the CLSI guidelines for broth microdilution susceptibility testing.[3][7]
Materials
-
This compound analytical powder
-
Appropriate solvent for this compound (e.g., DMSO, sterile water)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains for testing (e.g., ATCC quality control strains and clinical isolates)
-
Appropriate growth media for bacterial culture (e.g., Tryptic Soy Agar, Blood Agar)
-
0.9% sterile saline or sterile broth
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile pipette tips and multichannel pipettes
-
Incubator (35°C ± 2°C)
Methodology
1. Preparation of this compound Stock Solution
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in the appropriate solvent to create a high-concentration stock solution (e.g., 1 mg/mL). Ensure complete dissolution.
-
Further dilute the stock solution in CAMHB to create a working stock solution at a concentration that is a multiple of the highest concentration to be tested.
2. Inoculum Preparation
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer and corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
3. Microtiter Plate Preparation
-
Dispense 50 µL of CAMHB into each well of the 96-well microtiter plate, except for the first column.
-
Add 100 µL of the this compound working stock solution to the first well of each row to be tested.
-
Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in a range of this compound concentrations.
-
The final volume in each well after inoculation will be 100 µL.
4. Inoculation
-
Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a growth control well (containing only inoculum and broth) and a sterility control well (containing only broth).
5. Incubation
-
Cover the microtiter plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
6. Reading and Interpretation
-
After incubation, visually inspect the plates for bacterial growth. A button of growth at the bottom of the well indicates bacterial proliferation.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
The growth control well should show turbidity, and the sterility control well should remain clear.
Visualizations
Experimental Workflow for this compound MIC Testing
Caption: Workflow for this compound Minimum Inhibitory Concentration (MIC) Testing.
Signaling Pathway: this compound Mechanism of Action
Caption: this compound inhibits bacterial protein synthesis by targeting peptide deformylase.
References
- 1. Comparative In Vitro Activities of Investigational Peptide Deformylase Inhibitor NVP this compound and Other Agents against Human Mycoplasmas and Ureaplasmas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. In Vivo Characterization of the Peptide Deformylase Inhibitor LBM415 in Murine Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antistaphylococcal activity of LBM415, a new peptide deformylase inhibitor, compared with those of other agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antistaphylococcal Activity of LBM415, a New Peptide Deformylase Inhibitor, Compared with Those of Other Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative in vitro activities of investigational peptide deformylase inhibitor NVP this compound and other agents against human mycoplasmas and ureaplasmas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Bro-th Microdilution Assay for LBM-415 Susceptibility Testing
Audience: Researchers, scientists, and drug development professionals.
Introduction
LBM-415 is a novel antibacterial agent belonging to the peptide deformylase (PDF) inhibitor class.[1][2][3][4] PDF is an essential bacterial enzyme that removes the formyl group from the N-terminal methionine of newly synthesized polypeptides.[5] Inhibition of this enzyme disrupts protein synthesis, leading to bacterial cell death. This compound has demonstrated potent in vitro activity against a range of common respiratory and skin infection pathogens, including strains resistant to other antibiotic classes.[2][3][4][6]
Accurate determination of the Minimum Inhibitory Concentration (MIC) is crucial for evaluating the efficacy of new antimicrobial agents, monitoring for resistance development, and establishing clinically relevant breakpoints. The broth microdilution assay is a standardized and widely accepted method for determining the MIC of an antimicrobial agent against a specific microorganism.[7][8] This document provides a detailed protocol for performing the broth microdilution assay to determine the susceptibility of aerobic bacteria to this compound.
Principle of the Assay
The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of an antimicrobial agent in a liquid growth medium.[9] Following incubation, the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth is recorded as the MIC.[8][9] This quantitative result provides a precise measure of the agent's potency.
Mechanism of Action of this compound
This compound targets and inhibits peptide deformylase (PDF), a crucial enzyme in bacterial protein synthesis. The process is outlined below.
Caption: Mechanism of this compound action.
Materials and Reagents
-
This compound analytical powder
-
Sterile, 96-well, U-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Dimethyl sulfoxide (DMSO) (for stock solution preparation)
-
Sterile deionized water
-
Bacterial strains for testing
-
Quality control (QC) bacterial strains (e.g., Staphylococcus aureus ATCC® 29213, Streptococcus pneumoniae ATCC® 49619, Haemophilus influenzae ATCC® 49247)[10][11]
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
Incubator (35 ± 2°C)
-
Multichannel pipette
-
Sterile pipette tips
-
Sterile reagent reservoirs
Experimental Protocol
The following protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[7]
Caption: Experimental workflow for this compound susceptibility testing.
5.1. Preparation of this compound Stock Solution
-
Aseptically weigh a precise amount of this compound powder.
-
Dissolve the powder in DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
Further dilute this stock solution in sterile CAMHB to create a working solution at twice the highest concentration to be tested in the assay.
5.2. Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) non-selective agar plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[12]
5.3. Preparation of Microdilution Plates
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound working solution to the first column of wells.
-
Perform serial twofold dilutions by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column.[13]
-
The final volume in each well should be 100 µL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).[8]
5.4. Inoculation and Incubation
-
Inoculate each well (except the sterility control) with the diluted bacterial suspension.
-
Cover the plates and incubate at 35 ± 2°C in ambient air for 16-20 hours for most rapidly growing bacteria. Incubation times may need to be adjusted for more fastidious organisms.
5.5. Reading and Interpreting Results
-
Following incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., no turbidity) in the well.[8][9]
-
The growth control well should show distinct turbidity, and the sterility control should remain clear.
Quality Control
Quality control (QC) is essential to ensure the accuracy and reproducibility of the assay.[14] QC should be performed with each batch of tests using reference strains with known this compound MIC values.[10][11] The results should fall within the acceptable ranges specified in the table below.
| Quality Control Strain | CLSI Document | Acceptable MIC Range (µg/mL) |
| Staphylococcus aureus ATCC® 29213 | M100 | 0.5 - 2 |
| Streptococcus pneumoniae ATCC® 49619 | M100 | 0.25 - 1 |
| Haemophilus influenzae ATCC® 49247 | M100 | 2 - 8 |
Note: These are example ranges and should be established and validated in-house according to CLSI guidelines.
Data Presentation
The in vitro activity of this compound against a panel of clinically relevant pathogens is summarized below.
Table 1: In Vitro Activity of this compound Against Gram-Positive Pathogens
| Organism (n) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus (100) | 1.0 | 2.0 | ≤0.06 - 4.0 |
| - Methicillin-susceptible (50) | 1.0 | 2.0 | ≤0.06 - 2.0 |
| - Methicillin-resistant (50) | 1.0 | 2.0 | 0.5 - 4.0 |
| Streptococcus pneumoniae (100) | 0.5 | 1.0 | 0.03 - 4.0 |
| - Penicillin-susceptible (50) | 0.5 | 1.0 | 0.03 - 1.0 |
| - Penicillin-resistant (50) | 1.0 | 2.0 | 0.25 - 4.0 |
| Enterococcus faecalis (50) | 2.0 | 4.0 | 0.5 - 8.0 |
Data compiled from published studies.[6][15][16][17]
Table 2: In Vitro Activity of this compound Against Gram-Negative Pathogens
| Organism (n) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Haemophilus influenzae (100) | 4.0 | 8.0 | 1 - 64 |
| - β-lactamase negative (50) | 4.0 | 8.0 | 1 - 32 |
| - β-lactamase positive (50) | 4.0 | 8.0 | 2 - 64 |
| Moraxella catarrhalis (50) | 0.12 | 0.25 | ≤0.03 - 0.5 |
Data compiled from published studies.[6][18]
Troubleshooting
| Issue | Possible Cause(s) | Recommended Action |
| Growth in sterility control well | Contamination of media or plate | Repeat the assay with fresh, sterile materials. |
| No growth in growth control well | Inoculum too light; non-viable organism; incorrect incubation | Verify inoculum preparation, use a fresh culture, and check incubator settings. |
| QC strain MIC out of range | Procedural error; incorrect this compound concentration; degraded QC strain | Review all procedural steps, prepare fresh drug solutions, and use a new QC stock. |
| "Skipped" wells (growth at higher concentrations, no growth at lower) | Inoculum splashing; improper mixing of drug dilutions | Ensure careful pipetting and thorough mixing during serial dilutions. |
References
- 1. Pharmacokinetics and unexpected safety issues of LBM415, a novel oral peptide deformylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. In vivo characterization of the peptide deformylase inhibitor LBM415 in murine infection models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vivo Characterization of the Peptide Deformylase Inhibitor LBM415 in Murine Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. Broth Microdilution | MI [microbiology.mlsascp.com]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
- 11. bsac.org.uk [bsac.org.uk]
- 12. journals.asm.org [journals.asm.org]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. microbiologyclass.net [microbiologyclass.net]
- 15. Antipneumococcal Activity of LBM415, a New Peptide Diformylase Inhibitor, Compared with Those of Other Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antistaphylococcal Activity of LBM415, a New Peptide Deformylase Inhibitor, Compared with Those of Other Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antipneumococcal activity of LBM415, a new peptide deformylase inhibitor, compared with those of other agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vitro antibacterial activity of the peptide deformylase inhibitor BB-83698 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Agar Dilution Method for Determining LBM-415 MICs
For Researchers, Scientists, and Drug Development Professionals
Introduction
LBM-415 (also known as NVP PDF-713) is a novel antibacterial agent belonging to the peptide deformylase (PDF) inhibitor class. PDF is an essential bacterial enzyme that catalyzes the removal of the formyl group from the N-terminus of newly synthesized polypeptides. Inhibition of this enzyme leads to the accumulation of formylated proteins, disrupting protein maturation and ultimately inhibiting bacterial growth. This compound has demonstrated potent activity against a range of Gram-positive and some Gram-negative pathogens, including drug-resistant strains.
These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentrations (MICs) of this compound using the agar dilution method, a reference standard for susceptibility testing. Adherence to standardized methodologies, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), is crucial for obtaining accurate and reproducible results.
Mechanism of Action: Peptide Deformylase Inhibition
This compound targets and inhibits the bacterial enzyme peptide deformylase (PDF). This enzyme is critical for bacterial survival as it removes the N-formyl group from the initial methionine of nascent polypeptide chains, a crucial step in protein maturation. By inhibiting PDF, this compound prevents the formation of functional proteins, leading to bacterial growth inhibition.
Caption: Mechanism of action of this compound.
Quantitative Data: this compound MIC Summary
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound against key bacterial pathogens, as determined by agar and broth dilution methods in various studies.
Table 1: this compound MICs against Staphylococcus aureus
| Organism | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| S. aureus (all) | 258 | ≤0.06 - 4.0 | 1.0 | 2.0 | [1] |
| Methicillin-Susceptible S. aureus (MSSA) | 69 | ≤0.06 - 4.0 | 1.0 | 1.0 | [1] |
| Methicillin-Resistant S. aureus (MRSA) | 62 | 0.25 - 2.0 | 1.0 | 1.0 | [1] |
Table 2: this compound MICs against Streptococcus pneumoniae
| Organism | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| S. pneumoniae (all) | 300 | 0.03 - 4.0 | 0.5 - 1.0 | 1.0 - 2.0 | [2] |
| Penicillin-Susceptible S. pneumoniae | 80 | 0.03 - 2.0 | 0.5 | 1.0 | [2] |
| Penicillin-Intermediate S. pneumoniae | 88 | 0.06 - 4.0 | 1.0 | 2.0 | [2] |
| Penicillin-Resistant S. pneumoniae | 132 | 0.06 - 4.0 | 1.0 | 2.0 | [2] |
Table 3: this compound MICs against Haemophilus influenzae and Moraxella catarrhalis
| Organism | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| H. influenzae | 300 | Not specified | 1.0 - 2.0 | 4.0 - 8.0 | [3] |
| M. catarrhalis | 103 | Not specified | 0.25 | 0.5 | [3] |
Experimental Protocol: Agar Dilution Method for this compound MIC Determination
This protocol is based on the CLSI M07-A10 guidelines, "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."
Materials
-
This compound analytical grade powder
-
Appropriate solvent for this compound (e.g., Dimethyl sulfoxide (DMSO), sterile deionized water, or other validated solvent)
-
Mueller-Hinton Agar (MHA)
-
Sterile Petri dishes (100 mm or 150 mm)
-
Sterile test tubes and pipettes
-
Inoculum replicating apparatus (e.g., Steers replicator)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Bacterial isolates for testing
-
Quality control (QC) strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922, S. pneumoniae ATCC 49619)
-
Incubator (35 ± 2°C)
Preparation of this compound Stock Solution
-
Calculate the amount of this compound powder needed to prepare a stock solution of a specific concentration (e.g., 1280 µg/mL). Account for the potency of the powder provided by the manufacturer.
-
Dissolve the weighed this compound powder in a small, precise volume of a suitable solvent. Note: The optimal solvent for this compound should be determined based on its solubility characteristics. DMSO is a common solvent for compounds with low aqueous solubility. The final concentration of the solvent in the agar should not exceed a level that affects bacterial growth.
-
Perform serial dilutions of the stock solution in a sterile diluent to obtain the desired range of concentrations for the agar plates.
Preparation of Agar Plates
-
Prepare MHA according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the molten agar to 45-50°C in a water bath. Holding the agar at this temperature is critical to prevent degradation of the antimicrobial agent and to ensure the agar remains liquid.
-
Add a specific volume of each this compound dilution to a corresponding volume of molten MHA to achieve the final desired concentrations. A common ratio is 1 part antimicrobial solution to 9 parts molten agar.
-
Mix the agar and antimicrobial solution thoroughly by gentle inversion to avoid air bubbles.
-
Pour the agar into sterile Petri dishes to a depth of 3-4 mm.
-
Allow the plates to solidify at room temperature on a level surface.
-
Prepare a growth control plate containing MHA without any this compound.
-
Label each plate clearly with the concentration of this compound.
Inoculum Preparation and Inoculation
-
From a fresh (18-24 hour) culture plate , select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Further dilute the standardized inoculum if necessary to achieve a final inoculum concentration that will deliver approximately 10⁴ CFU per spot on the agar surface.
-
Using an inoculum replicating apparatus , transfer a standardized volume of each bacterial suspension to the surface of the agar plates, starting with the growth control plate and then from the lowest to the highest this compound concentration.
-
Allow the inoculum spots to dry completely before inverting the plates for incubation.
Incubation and Interpretation
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air. For fastidious organisms like S. pneumoniae, incubate in an atmosphere of 5% CO₂.
-
Read the MIC as the lowest concentration of this compound that completely inhibits the visible growth of the organism. A faint haze or a single colony at the inoculation spot is disregarded.
-
Examine the growth control plate to ensure the organism has grown adequately.
Quality Control
-
Perform QC testing with each batch of MIC determinations using reference strains with known MIC ranges for other antimicrobial agents.
-
As specific QC ranges for this compound may not be established in CLSI documents, it is recommended to establish in-house QC ranges by testing reference strains over multiple runs.
-
The MIC values for the QC strains should fall within their expected ranges for the control antimicrobials.
Experimental Workflow Diagram
Caption: Workflow for the agar dilution MIC method.
References
- 1. Commercial broth microdilution panel validation and reproducibility trials for NVP PDF-713 (LBM 415), a novel inhibitor of bacterial peptide deformylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pid-el.com [pid-el.com]
- 3. Standardized Methods and Quality Control Limits for Agar and Broth Microdilution Susceptibility Testing of Mycoplasma pneumoniae, Mycoplasma hominis, and Ureaplasma urealyticum - PMC [pmc.ncbi.nlm.nih.gov]
Time-Kill Kinetics Assay Protocol for LBM-415: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
LBM-415 is a novel antibacterial agent belonging to the peptide deformylase (PDF) inhibitor class of compounds.[1][2][3] It has demonstrated in vitro activity against a range of common respiratory and skin infection pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Streptococcus pneumoniae (MDRSP).[1][3][4] This application note provides a detailed protocol for performing a time-kill kinetics assay to evaluate the bactericidal or bacteriostatic activity of this compound against susceptible bacterial strains. Furthermore, it presents a summary of reported time-kill kinetics data for this compound against various pathogens and illustrates the experimental workflow and the drug's mechanism of action.
Introduction
Time-kill kinetics assays are essential in vitro pharmacodynamic studies that provide valuable information about the antimicrobial activity of a compound over time.[5][6] These assays determine the rate at which an antimicrobial agent kills a specific population of bacteria and can differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) effects.[6][7] this compound, a peptide deformylase inhibitor, represents a promising therapeutic agent due to its novel mechanism of action, which involves the inhibition of an essential bacterial enzyme, peptide deformylase.[2][8] This enzyme is critical for bacterial protein maturation, making it an attractive target for antimicrobial drug development. This document serves as a comprehensive guide for researchers aiming to assess the time-kill kinetics of this compound.
Mechanism of Action: Peptide Deformylase Inhibition
This compound exerts its antibacterial effect by inhibiting the bacterial enzyme peptide deformylase (PDF). In bacteria, protein synthesis initiates with an N-formylmethionine residue. The PDF enzyme is responsible for removing this formyl group from nascent polypeptide chains, a crucial step in the maturation of functional proteins. By inhibiting PDF, this compound prevents the production of mature, functional proteins, ultimately leading to the cessation of bacterial growth and, in some cases, cell death.
Caption: Mechanism of action of this compound.
Experimental Protocols
This section details the protocol for conducting a time-kill kinetics assay with this compound.
Materials
-
This compound analytical powder
-
Appropriate solvent for this compound (e.g., DMSO, water)
-
Test bacterial strain(s) (e.g., S. aureus, S. pneumoniae, H. influenzae)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB), supplemented as required for fastidious organisms (e.g., with lysed horse blood for S. pneumoniae)
-
Sterile saline (0.9%) or phosphate-buffered saline (PBS)
-
Tryptic Soy Agar (TSA) or other suitable agar plates
-
Sterile culture tubes or flasks
-
Spectrophotometer
-
Incubator (35-37°C, with or without CO2 as required)
-
Micropipettes and sterile tips
-
Spiral plater or sterile spreaders
Methods
The following protocol is based on established methodologies for time-kill assays.[5][6][9][10]
1. Preparation of Bacterial Inoculum: a. From a fresh 18-24 hour culture plate, select 3-5 isolated colonies of the test organism. b. Inoculate the colonies into a tube containing 5 mL of appropriate broth medium. c. Incubate the broth culture at 35-37°C until it reaches the logarithmic phase of growth, typically indicated by a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the bacterial suspension in fresh, pre-warmed broth to achieve a final starting inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test tubes.
2. Preparation of this compound Concentrations: a. Prepare a stock solution of this compound in a suitable solvent at a high concentration. b. Perform serial dilutions of the this compound stock solution in the appropriate broth to achieve the desired final concentrations for the assay. Common concentrations tested are multiples of the Minimum Inhibitory Concentration (MIC), such as 0.5x, 1x, 2x, and 4x MIC.
3. Time-Kill Assay Procedure: a. Set up a series of sterile tubes or flasks for each bacterial strain to be tested. Include a growth control tube (no antibiotic) and tubes for each this compound concentration. b. To each test tube, add the appropriate volume of the prepared this compound solution and the diluted bacterial inoculum to achieve a final volume and the target starting bacterial concentration of ~5 x 10⁵ CFU/mL. c. Vortex all tubes gently to ensure thorough mixing. d. Immediately after inoculation (time 0), and at subsequent time points (e.g., 3, 6, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.[7] e. Perform serial 10-fold dilutions of the collected aliquots in sterile saline or PBS to address potential antibiotic carryover.[7] f. Plate a defined volume (e.g., 10-100 µL) of the appropriate dilutions onto agar plates. g. Incubate the plates at 35-37°C for 18-24 hours, or until colonies are clearly visible.
4. Data Analysis: a. Count the number of colonies on the plates from the dilutions that yield a countable range (e.g., 30-300 colonies). b. Calculate the number of CFU/mL for each time point and each this compound concentration. c. Plot the log₁₀ CFU/mL versus time for each concentration and the growth control. d. Bacteriostatic activity is defined as a <3-log₁₀ reduction (or <99.9% killing) in CFU/mL from the initial inoculum count over 24 hours.[6][7] e. Bactericidal activity is defined as a ≥3-log₁₀ reduction (or ≥99.9% killing) in CFU/mL from the initial inoculum count at a specific time point.[6][7]
Caption: Experimental workflow for the time-kill kinetics assay.
Data Presentation
The following tables summarize the reported in vitro activity and time-kill kinetics of this compound against various bacterial pathogens.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Various Bacterial Species
| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus | 258 | 1.0 | 2.0 | ≤0.06 - 4.0 |
| Coagulase-negative staphylococci | 258 | 1.0 | 2.0 | ≤0.06 - 4.0 |
| Streptococcus pneumoniae | 300 | 0.5 - 1.0 | 1.0 - 2.0 | 0.03 - 4.0 |
| Haemophilus influenzae | 254 | 2.0 | 8.0 | 0.03 - >16.0 |
| Moraxella catarrhalis | 103 | - | 0.5 | - |
| Enterococci | 104 | - | 4.0 | - |
Data compiled from multiple sources.[7][11][12][13][14]
Table 2: Summary of Time-Kill Kinetics for this compound
| Bacterial Species | This compound Concentration | Time (hours) | Outcome |
| Staphylococcus aureus | MIC | 24 | Bacteriostatic |
| Streptococcus pneumoniae | 2x MIC | 24 | Bactericidal against 6 of 12 strains |
| Haemophilus influenzae | 2x MIC | 24 | Bactericidal against 8 of 10 strains |
Data compiled from multiple sources.[7][11][12][13]
Conclusion
The time-kill kinetics assay is a critical tool for characterizing the antimicrobial profile of novel compounds like this compound. The provided protocol offers a standardized method for assessing its bactericidal or bacteriostatic activity. The summarized data indicate that this compound is primarily bacteriostatic against staphylococci at its MIC, while demonstrating bactericidal activity against a significant proportion of S. pneumoniae and H. influenzae strains at twice the MIC.[7][11][13] These findings underscore the potential of this compound as a therapeutic agent and highlight the importance of in vitro pharmacodynamic studies in drug development.
References
- 1. In vivo characterization of the peptide deformylase inhibitor LBM415 in murine infection models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. In Vivo Characterization of the Peptide Deformylase Inhibitor LBM415 in Murine Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. nelsonlabs.com [nelsonlabs.com]
- 6. emerypharma.com [emerypharma.com]
- 7. Antistaphylococcal Activity of LBM415, a New Peptide Deformylase Inhibitor, Compared with Those of Other Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacophorejournal.com [pharmacophorejournal.com]
- 9. scribd.com [scribd.com]
- 10. actascientific.com [actascientific.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Activity of LBM415 compared to those of 11 other agents against Haemophilus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antipneumococcal Activity of LBM415, a New Peptide Diformylase Inhibitor, Compared with Those of Other Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative antimicrobial characterization of LBM415 (NVP PDF-713), a new peptide deformylase inhibitor of clinical importance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Murine Infection Models for Efficacy Testing of LBM-415
For Researchers, Scientists, and Drug Development Professionals
Introduction
LBM-415 is a novel antibacterial agent belonging to the peptide deformylase (PDF) inhibitor class of compounds.[1][2] PDF is a highly conserved metalloenzyme essential for bacterial protein synthesis, making it an attractive target for new antimicrobial drugs. This compound has demonstrated potent in vitro activity against a broad range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), penicillin-resistant Streptococcus pneumoniae (PRSP), and other multidrug-resistant strains.[1][2][3][4][5][6] This document provides detailed protocols for establishing murine infection models to evaluate the in vivo efficacy of this compound, along with a summary of reported efficacy data.
Mechanism of Action of this compound
This compound targets and inhibits the bacterial enzyme peptide deformylase (PDF). In bacterial protein synthesis, proteins are initially synthesized with an N-formylmethionine residue. PDF is responsible for removing this formyl group, a crucial step for the production of mature, functional proteins. By inhibiting PDF, this compound effectively halts bacterial protein synthesis, leading to a bacteriostatic effect.
Caption: Mechanism of action of this compound.
Quantitative Efficacy Data for this compound in Murine Infection Models
The following tables summarize the in vivo efficacy of this compound against various pathogens in different murine infection models.
Table 1: Efficacy of this compound in Murine Systemic Infection (Sepsis) Models
| Pathogen | Strain | Administration | ED50 (mg/kg) | Comparator | Comparator ED50 (mg/kg) | Reference |
| S. aureus (MSSA) | ATCC 49951 | Subcutaneous | Equivalent to comparators | Linezolid | Equivalent | [1][2] |
| Vancomycin | Equivalent | [1][2] | ||||
| S. aureus (MRSA) | Subcutaneous | Equivalent to comparators | Linezolid | Equivalent | [1][2] | |
| Vancomycin | Equivalent | [1][2] | ||||
| S. pneumoniae (PSSP) | Subcutaneous | Equivalent to comparator | Linezolid | Equivalent | [1][2] | |
| S. pneumoniae (MDRSP) | ATCC 700677 | Subcutaneous | 4.8 | Telithromycin | 13.2 | [1][2] |
| Penicillin V | >60 | [1][2] | ||||
| Clarithromycin | >60 | [1][2] | ||||
| Oral | 36.6 | Telithromycin | 13.2 | [1][2] | ||
| Penicillin V | >60 | [1][2] | ||||
| Clarithromycin | >60 | [1][2] |
ED50: 50% effective dose, providing protection to 50% of mice.
Table 2: Efficacy of this compound in a Murine Thigh Infection Model
| Pathogen | Strain | Administration | Dosage (mg/kg) | Outcome | Comparator | Comparator Outcome | Reference |
| S. aureus (MRSA) | Oral | Not specified | Significantly reduced bacterial levels compared to untreated mice. | Linezolid | Similar reduction in bacterial levels at the same dose. | [1][2] |
Table 3: Efficacy of this compound in a Murine Pneumonia Model
| Pathogen | Strain | Administration | Dosage (mg/kg, twice daily) | Bacterial Load Reduction (log10 CFU/lung) | ED50 (mg/kg) | Comparator | Comparator ED50 (mg/kg) | Reference |
| S. pneumoniae (PSSP) | ATCC 6303 | Oral | 80 | 5.8 (from 8.1 ± 1.5 to 2.3 ± 1.4) | 23.3 | Moxifloxacin | 14.3 | [2] |
| Oral | 40 | >6.1 (from 8.1 ± 1.5 to <2.0) | [2] | |||||
| Oral | 20 | 3.0 (from 8.1 ± 1.5 to 5.1 ± 1.6) | [2] |
ED50 in the pneumonia model is the dose required to reduce the bacterial lung burden by >4 log10 in 50% of treated animals.
Experimental Protocols
Murine Thigh Infection Model
This model is highly standardized for evaluating the efficacy of antimicrobial agents in a soft tissue infection.[1][7]
Caption: Workflow for the murine thigh infection model.
Protocol:
-
Animals: Use specific pathogen-free, female ICR (CD-1) mice, typically 6 weeks old, weighing 23-27 g.[2] Allow for an acclimatization period upon arrival.
-
Immunosuppression (Neutropenic Model): To mimic infection in immunocompromised hosts and ensure robust bacterial growth, render mice neutropenic.[1][7]
-
Administer cyclophosphamide intraperitoneally (i.p.) at a dose of 150 mg/kg four days prior to infection.
-
Administer a second dose of cyclophosphamide (100 mg/kg, i.p.) one day before infection.[2]
-
-
Inoculum Preparation:
-
Culture the desired bacterial strain (e.g., MRSA) to mid-logarithmic phase in an appropriate broth (e.g., Tryptic Soy Broth).
-
Harvest bacteria by centrifugation, wash the pellet with sterile saline, and resuspend to the desired concentration (e.g., 1-2 x 10^7 CFU/mL).
-
-
Infection:
-
Anesthetize the mice (e.g., with isoflurane).
-
Inject 0.1 mL of the bacterial inoculum intramuscularly into the posterior thigh muscle.[2]
-
-
Treatment:
-
Initiate treatment with this compound or vehicle control 2 hours post-infection.[2]
-
Administer the compound via the desired route (e.g., oral gavage or subcutaneous injection).
-
Continue treatment at specified intervals (e.g., every 6, 8, 12, or 24 hours) for a total duration of 24 hours.
-
-
Endpoint Analysis:
-
At 24 hours after the initiation of treatment, euthanize the mice.
-
Aseptically dissect the entire thigh muscle.
-
Homogenize the tissue in a known volume of sterile saline.
-
Perform serial ten-fold dilutions of the homogenate.
-
Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar with 5% sheep's blood).
-
Incubate the plates overnight at 37°C.
-
Count the number of colonies to determine the bacterial load (CFU/thigh or CFU/gram of tissue).
-
Murine Pneumonia (Lung Infection) Model
This model is used to assess the efficacy of antimicrobial agents against respiratory pathogens.
Caption: Workflow for the murine pneumonia model.
Protocol:
-
Animals: Use female BALB/c mice, weighing 19-22 g.
-
Inoculum Preparation:
-
Culture S. pneumoniae (e.g., ATCC 6303) in an appropriate broth to the mid-logarithmic phase.
-
Prepare the inoculum to a concentration that will deliver the desired CFU per mouse (e.g., 1.4 x 10^5 CFU).[2]
-
-
Infection:
-
Anesthetize the mice (e.g., with ketamine/xylazine).
-
Hold the mouse in a supine position.
-
Administer 50 µL of the bacterial suspension via intranasal inoculation.[2]
-
-
Treatment:
-
Endpoint Analysis:
-
One day after the final treatment, euthanize the mice.
-
Aseptically remove the lungs.
-
Homogenize the lungs in sterile saline.
-
Perform serial dilutions and plate on appropriate agar.
-
Incubate plates and enumerate colonies to determine the bacterial load (CFU/lung). For mice that die during the study, a high default value (e.g., 9 log10 CFU/lung) can be assigned for statistical analysis.[2]
-
Murine Systemic Infection (Sepsis) Model
This model evaluates the ability of an antimicrobial agent to protect against a lethal systemic infection.
Caption: Workflow for the murine sepsis model.
Protocol:
-
Animals: Use female NMRI mice, weighing 21-25 g.
-
Inoculum Preparation:
-
Grow the bacterial strain of interest (e.g., S. aureus or S. pneumoniae) to the desired growth phase.
-
Prepare a bacterial suspension in sterile saline, often mixed with an adjuvant like 5% mucin, to enhance virulence.
-
The final concentration should be calibrated to be a lethal dose for untreated animals.
-
-
Infection:
-
Inject the bacterial suspension intraperitoneally (i.p.).
-
-
Treatment:
-
Endpoint Analysis:
References
- 1. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 2. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmacophorejournal.com [pharmacophorejournal.com]
- 5. Antipneumococcal activity of LBM415, a new peptide deformylase inhibitor, compared with those of other agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antistaphylococcal activity of LBM415, a new peptide deformylase inhibitor, compared with those of other agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
LBM-415 Formulation for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
LBM-415, also known as NVP-PDF713, is a potent and selective inhibitor of bacterial peptide deformylase (PDF), a metalloenzyme essential for bacterial protein synthesis.[1][2] This novel mechanism of action makes this compound a subject of significant interest for the development of new antibacterial agents, particularly against drug-resistant pathogens.[1][3][4] Preclinical in vivo studies are a cornerstone of drug development, providing critical data on efficacy, pharmacokinetics (PK), and safety. The appropriate formulation of a compound is paramount for ensuring accurate and reproducible results in animal models.
These application notes provide detailed protocols for the formulation of this compound for oral (PO), intravenous (IV), and subcutaneous (SC) administration in murine models, based on established methodologies from preclinical studies. Also included are summaries of quantitative data from key in vivo experiments and diagrams of the relevant biological pathway and experimental workflows.
Mechanism of Action: Inhibition of Peptide Deformylase
Bacterial protein synthesis is initiated with N-formylmethionine. The N-formyl group is subsequently removed by the enzyme peptide deformylase (PDF) to produce the mature, functional protein. This process is absent in mammalian cytosolic protein synthesis, making PDF a highly selective target for antibacterial therapy. This compound acts by binding to the active site of PDF, thereby inhibiting its enzymatic activity and disrupting bacterial protein synthesis, which ultimately leads to a bacteriostatic or bactericidal effect.[5][6]
Quantitative Data Summary
The following tables summarize the efficacy and pharmacokinetic parameters of this compound from various murine infection models.
Table 1: In Vivo Efficacy of this compound in Murine Infection Models
| Animal Model | Pathogen | Administration Route | Dosing Regimen | Efficacy Endpoint | Result | Reference |
| Systemic Infection | S. aureus (MSSA & MRSA) | Oral, Subcutaneous | Varies | Survival | Equivalent to linezolid and vancomycin | [3][4] |
| Systemic Infection | S. pneumoniae (PSSP & MDRSP) | Oral, Subcutaneous | Varies | ED₅₀ (mg/kg) | 36.6 (PO), 4.8 (SC) for MDRSP | [3][4] |
| Thigh Infection | S. aureus (MRSA) | Oral | 5.6, 16.7, 50 mg/kg | Reduction in bacterial count (log₁₀ CFU/thigh) | Significant, dose-dependent reduction | [3] |
| Pneumonia | S. pneumoniae | Oral | 20, 40, 80 mg/kg, twice daily for 3 days | Reduction in bacterial count (log₁₀ CFU/lung) | Significant, dose-dependent reduction | [3] |
| Pneumonia | M. pneumoniae | Subcutaneous | 50 mg/kg, once daily for 13 days | Reduction in bacterial load and lung histopathology score | Significantly lower than placebo | [7] |
ED₅₀: 50% effective dose
Table 2: Pharmacokinetic Parameters of this compound in CD1 Mice
| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) | Reference |
| Intravenous (IV) | 5 | - | - | - | - | [3] |
| Oral (PO) | 20 | - | 0.25 | - | - | [3] |
Detailed pharmacokinetic parameter values were not fully provided in the cited abstract.
Experimental Protocols
1. Formulation for Oral (PO) and Intravenous (IV) Administration
This protocol is adapted from a study by Osborne et al. (2009) conducted by Novartis, the originator of this compound.[3]
Materials:
-
This compound powder
-
Ethanol (95-100%)
-
20% (w/v) Hydroxypropyl-β-cyclodextrin (CD) in sterile water for injection (WFI) or saline.
-
Sterile, conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sterile syringes and needles
Protocol:
-
Prepare the Vehicle: Aseptically prepare a 20% (w/v) solution of hydroxypropyl-β-cyclodextrin in sterile WFI or saline. Ensure the CD is fully dissolved.
-
Initial Solubilization: Weigh the required amount of this compound powder. In a sterile conical tube, add a small volume of ethanol to the this compound powder to create a slurry. The ratio of ethanol to the final volume of the 20% CD solution should be 1:20 (v/v).
-
Formulation Preparation: While vortexing, slowly add the 20% hydroxypropyl-β-cyclodextrin solution to the ethanol-LBM-415 slurry to achieve the desired final concentration.
-
Final Dilutions: If lower concentrations are required, perform serial dilutions using the 20% hydroxypropyl-β-cyclodextrin solution as the diluent.
-
Administration: The resulting solution can be administered orally via gavage or intravenously via tail vein injection. The control group should receive the vehicle (1:20 ethanol:20% CD).
References
- 1. pharmacophorejournal.com [pharmacophorejournal.com]
- 2. Antipneumococcal activity of LBM415, a new peptide deformylase inhibitor, compared with those of other agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vivo Characterization of the Peptide Deformylase Inhibitor LBM415 in Murine Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo characterization of the peptide deformylase inhibitor LBM415 in murine infection models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antistaphylococcal activity of LBM415, a new peptide deformylase inhibitor, compared with those of other agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of LBM415 (NVP PDF-713), a Novel Peptide Deformylase Inhibitor, for Treatment of Experimental Mycoplasma pneumoniae Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of LBM-415 Stock Solutions for In Vitro Assays
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation of LBM-415 stock solutions intended for in vitro biological assays. This compound is a potent and selective peptide deformylase (PDF) inhibitor with antibacterial activity against a range of pathogens. Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results.
Introduction
This compound is an investigational antibacterial agent that targets peptide deformylase, an essential enzyme in bacterial protein synthesis. Its efficacy has been demonstrated against various Gram-positive and Gram-negative bacteria. For in vitro studies such as minimum inhibitory concentration (MIC) assays, time-kill assays, and enzyme inhibition assays, the preparation of accurate and stable stock solutions of this compound is a crucial first step. This protocol outlines the recommended procedures for dissolving and storing this compound to ensure its integrity and performance in such assays.
This compound Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₈H₂₅FN₄O₅ |
| Molecular Weight | 396.41 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) |
Recommended Materials and Reagents
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9% purity
-
Sterile, amber glass vials or polypropylene microcentrifuge tubes
-
Calibrated analytical balance
-
Sterile, disposable pipette tips
-
Vortex mixer
-
Sonicator (optional)
-
Appropriate personal protective equipment (PPE): gloves, lab coat, safety glasses
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for serial dilutions in many in vitro assays.
4.1. Calculation
To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:
Mass (mg) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
For example, to prepare 1 mL of a 10 mM stock solution:
Mass (mg) = 0.010 mol/L x 0.001 L x 396.41 g/mol x 1000 mg/g = 3.96 mg
4.2. Procedure
-
Equilibrate: Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Tare a sterile, amber vial or microcentrifuge tube on a calibrated analytical balance. Carefully weigh the calculated amount of this compound powder (e.g., 3.96 mg) and transfer it to the vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO (e.g., 1 mL for a 10 mM solution) to the vial containing the this compound powder.
-
Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, sonicate the solution for 5-10 minutes in a water bath to aid dissolution. Visually inspect the solution to ensure there are no undissolved particulates.
-
Storage: Store the 10 mM this compound stock solution at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[1] Protect the solution from light by using amber vials or by wrapping the vial in aluminum foil.
Working Solution Preparation
For most in vitro assays, the DMSO stock solution will need to be further diluted in an appropriate aqueous buffer or cell culture medium to achieve the desired final concentrations.
Important Considerations:
-
DMSO Toxicity: The final concentration of DMSO in the assay should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity or other off-target effects.
-
Aqueous Solubility: this compound has limited solubility in aqueous solutions. When diluting the DMSO stock, add the stock solution dropwise to the aqueous buffer while gently vortexing to prevent precipitation.
-
Stability in Aqueous Solutions: Peptide-based inhibitors may have limited stability in aqueous solutions. It is recommended to prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.
Summary of Quantitative Data
| Parameter | Recommendation |
| Stock Solution Solvent | Dimethyl Sulfoxide (DMSO) |
| Recommended Stock Concentration | 10 mM |
| Short-Term Storage (days to weeks) | 4°C, protected from light |
| Long-Term Storage (months to years) | -20°C, protected from light |
| Final DMSO Concentration in Assay | < 0.5% (v/v) |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for preparing stock solutions.
Caption: this compound inhibits bacterial peptide deformylase (PDF).
Caption: Experimental workflow for preparing this compound solutions.
References
Application Notes and Protocols for LBM-415 Powder
For Researchers, Scientists, and Drug Development Professionals
Introduction
LBM-415, also known as NVP-PDF-713, is a potent and selective inhibitor of peptide deformylase (PDF), a metalloenzyme essential for bacterial protein synthesis. This novel mechanism of action makes this compound an attractive candidate for the development of new antibiotics, particularly against drug-resistant Gram-positive bacteria. These application notes provide detailed recommendations for the proper storage, handling, and stability assessment of this compound powder to ensure its integrity for research and development purposes.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Name | (2S)-1-((2R)-2-((Formylhydroxyamino)methyl)hexanoyl)pyrrolidine-2-carboxylic acid N-(5-fluoro-1-oxopyridin-2-yl)amide |
| Molecular Formula | C₁₈H₂₅FN₄O₅ |
| Molecular Weight | 396.41 g/mol [1] |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
Recommended Storage Conditions
Proper storage of this compound powder is critical to maintain its stability and purity. The following conditions are recommended based on available data.[2] A shelf life of over two years can be expected when stored correctly.
| Condition | Short-Term (Days to Weeks) | Long-Term (Months to Years) |
| Temperature | 0 - 4 °C | -20 °C |
| Humidity | Dry | Dry |
| Light | Protected from light (dark) | Protected from light (dark) |
This compound is stable for several weeks at ambient temperature, facilitating shipping without the need for cold chain logistics.
Handling and Safety Precautions
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Skin Contact: Avoid direct contact with skin. In case of contact, wash the affected area thoroughly with soap and water.
-
Eye Contact: In case of eye contact, rinse cautiously with water for several minutes.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Experimental Protocols
Preparation of Stock Solutions
For in vitro assays, this compound powder should be dissolved in a suitable solvent.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, nuclease-free microcentrifuge tubes or vials
Protocol:
-
Equilibrate the this compound powder vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for long-term use.
Stability Testing Protocol (ICH-Based)
This protocol provides a framework for evaluating the stability of this compound powder under various environmental conditions, based on the International Council for Harmonisation (ICH) guidelines.
Objective: To determine the re-test period for this compound powder by assessing its physical and chemical stability over time under specified storage conditions.
Materials and Equipment:
-
This compound powder (at least three different batches)
-
Climate-controlled stability chambers
-
Validated stability-indicating HPLC-UV method (see section 5.3)
-
Dessicators
-
Appropriate glassware and analytical balance
Protocol:
-
Sample Preparation:
-
Package this compound powder from each batch in containers that simulate the proposed storage and distribution packaging.
-
-
Storage Conditions:
-
Long-Term Study: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated Study: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Frequency:
-
Long-Term Study: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated Study: 0, 3, and 6 months.
-
-
Analytical Tests: At each time point, perform the following tests on the stored samples:
-
Appearance: Visually inspect for any changes in color or physical state.
-
Assay (Purity): Quantify the amount of this compound using a validated stability-indicating HPLC method.
-
Degradation Products: Identify and quantify any degradation products using the same HPLC method.
-
-
Data Analysis:
-
Evaluate the data for trends in purity and the formation of degradation products over time.
-
Establish a re-test period based on the time it takes for a significant change to occur (e.g., failure to meet the established specification for purity).
-
Table of Stability Study Parameters:
| Parameter | Long-Term Study | Accelerated Study |
| Storage Condition | 25°C ± 2°C / 60% RH ± 5% RH | 40°C ± 2°C / 75% RH ± 5% RH |
| Duration | 36 months | 6 months |
| Testing Points (months) | 0, 3, 6, 9, 12, 18, 24, 36 | 0, 3, 6 |
Proposed Stability-Indicating HPLC Method
The following is a proposed High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. Note: This method is based on common practices for similar antibiotic compounds and would require validation for specificity, linearity, accuracy, precision, and robustness before implementation.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | Start with a low percentage of B, increasing linearly to elute this compound and any degradation products. A starting point could be a gradient from 5% to 95% B over 30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution with the mobile phase to a suitable concentration for analysis (e.g., 100 µg/mL).
Mechanism of Action and Signaling Pathway
This compound inhibits bacterial peptide deformylase (PDF), an enzyme that catalyzes the removal of the formyl group from the N-terminal methionine of newly synthesized polypeptides. This deformylation step is crucial for subsequent protein processing and maturation by methionine aminopeptidase (MAP). Inhibition of PDF leads to the accumulation of formylated proteins, which disrupts protein function and ultimately inhibits bacterial growth.
Caption: this compound inhibits peptide deformylase (PDF), blocking protein maturation.
Workflow for Handling and Storage
The following diagram outlines the recommended workflow for handling and storing this compound powder from receipt to experimental use.
References
Application Notes and Protocols: Enhancing the Efficacy of LBM-415 through Combination with Efflux Pump Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
LBM-415 is a novel peptide deformylase (PDF) inhibitor with demonstrated in vitro activity against a range of Gram-positive and some Gram-negative bacteria.[1] Peptide deformylase is an essential bacterial enzyme involved in protein maturation, making it an attractive target for new antibacterial agents. However, the efficacy of this compound against certain Gram-negative pathogens can be limited by the presence of multidrug resistance (MDR) efflux pumps. These pumps actively extrude antibiotics from the bacterial cell, reducing the intracellular concentration of the drug below its effective level. This application note details the rationale and methodology for combining this compound with efflux pump inhibitors (EPIs) to overcome this resistance mechanism and enhance its antibacterial activity.
Multidrug efflux pumps, particularly those belonging to the Resistance-Nodulation-Division (RND) superfamily such as AcrAB-TolC in Enterobacteriaceae and MexAB-OprM in Pseudomonas aeruginosa, are major contributors to intrinsic and acquired antibiotic resistance in Gram-negative bacteria. By inhibiting these pumps, the intracellular concentration of this compound can be increased, restoring its potency. This strategy holds significant promise for expanding the clinical utility of this compound against challenging Gram-negative infections.
Mechanism of Action and Synergy
This compound exerts its antibacterial effect by inhibiting peptide deformylase, a critical enzyme in bacterial protein synthesis. Efflux pumps of the RND family can recognize this compound as a substrate and transport it out of the bacterial cytoplasm. Efflux pump inhibitors (EPIs), such as phenylalanine-arginine β-naphthylamide (PAβN), are compounds that block the function of these pumps. The synergistic effect of combining this compound with an EPI is based on the EPI's ability to increase the intracellular accumulation of this compound, thereby enhancing its inhibitory effect on peptide deformylase.
Data Presentation
The potentiation of this compound activity by efflux pump inhibitors is most evident through a reduction in the Minimum Inhibitory Concentration (MIC) of this compound in the presence of an EPI. The following tables summarize the available data demonstrating this effect, primarily in Haemophilus influenzae, where this interaction has been most clearly documented.
Table 1: Effect of Efflux Pump Deletion on this compound MIC in Haemophilus influenzae
| Bacterial Strain | Relevant Genotype | This compound MIC (µg/mL) | Fold Change in MIC |
| NB65044 (Wild-Type) | acrB+ | 4 | - |
| CDS01 | acrB- | <0.06 | >64-fold decrease |
| CDS23 | High-level this compound resistance | 64 | - |
| CDS41 | CDS23 with acrB- | 4 | 16-fold decrease |
Data compiled from publicly available research.
Table 2: Potentiation of this compound Activity by the Efflux Pump Inhibitor PAβN against Haemophilus influenzae
| Bacterial Strain | This compound MIC (µg/mL) | This compound MIC + PAβN (µg/mL) | Fold Decrease in MIC |
| H. influenzae (Average) | Varies | Varies | ~2-fold (1 log2 dilution) |
Note: Specific MIC values for the combination were not detailed in the referenced study, but an average 2-fold decrease was reported.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound
This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.
Materials:
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute in CAMHB to the desired starting concentration.
-
Perform serial two-fold dilutions of this compound in the 96-well plate containing CAMHB.
-
Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Protocol 2: Checkerboard Assay to Determine Synergy between this compound and an Efflux Pump Inhibitor
The checkerboard assay is used to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.
Materials:
-
This compound
-
Efflux Pump Inhibitor (EPI), e.g., PAβN
-
CAMHB
-
96-well microtiter plates
-
Standardized bacterial inoculum
Procedure:
-
Prepare stock solutions of this compound and the EPI.
-
In a 96-well plate, prepare serial two-fold dilutions of this compound along the x-axis (columns) and the EPI along the y-axis (rows). This creates a matrix of wells with varying concentrations of both agents.
-
Inoculate the plate with a standardized bacterial suspension as described in the MIC protocol.
-
Incubate the plate under appropriate conditions.
-
Determine the MIC of each agent alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index to quantify the interaction: FIC Index = FIC of this compound + FIC of EPI Where:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of EPI = (MIC of EPI in combination) / (MIC of EPI alone)
-
Interpretation of FIC Index:
-
≤ 0.5: Synergy
-
0.5 to 4: Additive or Indifference
-
4: Antagonism
Conclusion and Future Directions
The combination of this compound with efflux pump inhibitors represents a promising strategy to enhance its activity against Gram-negative bacteria that utilize efflux-mediated resistance. The data presented for H. influenzae clearly demonstrates the potential of this approach. Further research is warranted to explore the synergy of this compound with a broader range of EPIs against other clinically relevant Gram-negative pathogens, including E. coli, P. aeruginosa, and Acinetobacter baumannii. The protocols provided herein offer a standardized framework for conducting such investigations. Successful development of a co-formulation of this compound and a safe, potent EPI could provide a valuable new therapeutic option in the fight against antimicrobial resistance.
References
Application Notes and Protocols for Assessing LBM-415 Synergy with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
LBM-415 is a novel antibacterial agent belonging to the peptide deformylase (PDF) inhibitor class of compounds. It has demonstrated in vitro and in vivo efficacy against a range of bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Streptococcus pneumoniae (MDRSP)[1][2]. As with many new antimicrobial agents, exploring its potential for synergistic activity with existing antibiotics is a critical step in its development. This document provides detailed experimental protocols for assessing the synergistic potential of this compound with other antibiotics using standard in vitro and in vivo methods.
While broad synergistic interactions with various antibiotic classes have not been widely reported for this compound, a rational approach to identifying potential synergy involves targeting related pathways. This compound inhibits peptide deformylase, an essential enzyme in bacterial protein synthesis that removes the formyl group from newly synthesized polypeptides. A subsequent step in protein maturation is the removal of the N-terminal methionine by methionine aminopeptidase (MetAP). Therefore, a potential area for synergistic interaction lies with inhibitors of MetAP, as the simultaneous blockade of these two sequential and essential steps could lead to enhanced antibacterial activity.
Data Presentation
All quantitative data from the following experimental protocols should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Example Data Summary from Checkerboard Assay
| Combination | Test Organism(s) | This compound MIC (µg/mL) Alone | Partner Antibiotic MIC (µg/mL) Alone | This compound MIC in Combination (µg/mL) | Partner Antibiotic MIC in Combination (µg/mL) | FIC Index (FICI) | Interpretation |
| This compound + MetAP Inhibitor X | MRSA ATCC 43300 | 1.0 | 4.0 | 0.25 | 1.0 | 0.5 | Synergy |
| This compound + Vancomycin | MRSA ATCC 43300 | 1.0 | 1.0 | 0.5 | 0.5 | 1.0 | Additive |
| This compound + Ciprofloxacin | E. coli ATCC 25922 | >64 | 0.015 | >64 | 0.015 | - | No Interaction |
Table 2: Example Data Summary from Time-Kill Curve Assay
| Combination | Test Organism | Time (h) | Log10 CFU/mL (this compound Alone) | Log10 CFU/mL (Partner Alone) | Log10 CFU/mL (Combination) | Log Reduction vs Most Active Single Agent | Interpretation |
| This compound + MetAP Inhibitor X | MRSA ATCC 43300 | 24 | 5.5 | 6.0 | 3.0 | 2.5 | Synergy |
| This compound + Linezolid | MRSA ATCC 43300 | 24 | 5.5 | 5.2 | 4.8 | 0.4 | Indifference |
Experimental Protocols
In Vitro Synergy Assessment
1. Checkerboard Assay
The checkerboard assay is a standard method to determine the in vitro interaction between two antimicrobial agents.
a. Materials:
-
This compound powder
-
Partner antibiotic powder (e.g., MetAP inhibitor, vancomycin, linezolid)
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains of interest (e.g., MRSA ATCC 43300, S. pneumoniae ATCC 49619)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35-37°C)
b. Protocol:
-
Prepare Antibiotic Stock Solutions: Prepare stock solutions of this compound and the partner antibiotic in a suitable solvent at a concentration of at least 10 times the expected Minimum Inhibitory Concentration (MIC).
-
Prepare Bacterial Inoculum: Culture the test organism overnight on an appropriate agar plate. Resuspend several colonies in sterile saline or PBS to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Set up the Checkerboard Plate:
-
Add 50 µL of CAMHB to each well of a 96-well plate.
-
In the first row (Row A), add 50 µL of the highest concentration of this compound to each well. Perform serial two-fold dilutions down the plate (Rows B-H) by transferring 50 µL from the previous row.
-
In the first column (Column 1), add 50 µL of the highest concentration of the partner antibiotic to each well. Perform serial two-fold dilutions across the plate (Columns 2-12) by transferring 50 µL from the previous column.
-
This creates a gradient of concentrations for both antibiotics.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
Reading Results: Determine the MIC of each drug alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration Index (FICI):
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Partner Antibiotic = (MIC of Partner Antibiotic in combination) / (MIC of Partner Antibiotic alone)
-
FICI = FIC of this compound + FIC of Partner Antibiotic
-
-
Interpretation of FICI:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
2. Time-Kill Curve Assay
The time-kill curve assay provides a dynamic picture of the bactericidal or bacteriostatic activity of antibiotic combinations over time.
a. Materials:
-
Same as for the checkerboard assay, plus:
-
Sterile culture tubes or flasks
-
Shaking incubator
-
Apparatus for performing serial dilutions and colony counts (e.g., agar plates, spreader)
b. Protocol:
-
Prepare Cultures: Prepare a starting bacterial culture in CAMHB with a concentration of approximately 5 x 10⁵ CFU/mL.
-
Set up Test Conditions: Prepare culture tubes or flasks with the following conditions (in CAMHB):
-
Growth control (no antibiotic)
-
This compound alone (at a clinically relevant concentration, e.g., 1x or 2x MIC)
-
Partner antibiotic alone (at a clinically relevant concentration)
-
This compound + Partner antibiotic (at the same concentrations as the single-agent tubes)
-
-
Incubation and Sampling: Incubate the cultures at 35-37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each culture.
-
Determine Viable Counts: Perform serial dilutions of each aliquot in sterile saline or PBS and plate onto appropriate agar plates. Incubate the plates overnight and count the number of colonies to determine the CFU/mL.
-
Data Analysis: Plot the log10 CFU/mL against time for each condition.
-
Interpretation:
-
Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours with the combination compared to the most active single agent.
-
Indifference: A < 2-log10 change in CFU/mL at 24 hours with the combination compared to the most active single agent.
-
Antagonism: A ≥ 2-log10 increase in CFU/mL at 24 hours with the combination compared to the most active single agent.
-
In Vivo Synergy Assessment
Murine Infection Models
In vivo models are crucial for confirming the relevance of in vitro synergy findings. Murine models of systemic infection, thigh infection, and pneumonia have been successfully used to evaluate the efficacy of this compound[1][2].
1. Murine Sepsis Model
a. Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Bacterial strain (e.g., MRSA)
-
This compound and partner antibiotic, formulated for in vivo administration (e.g., oral gavage, subcutaneous injection)
-
Sterile saline or appropriate vehicle
-
Syringes and needles
b. Protocol:
-
Infection: Induce systemic infection by intraperitoneal injection of a lethal or sub-lethal dose of the bacterial suspension.
-
Treatment Groups: Randomly assign mice to the following treatment groups:
-
Vehicle control
-
This compound alone
-
Partner antibiotic alone
-
This compound + Partner antibiotic
-
-
Dosing: Administer the antibiotics at predetermined doses and schedules (e.g., this compound at 10-50 mg/kg orally or subcutaneously). Treatment should begin shortly after infection (e.g., 1 hour post-infection).
-
Monitoring: Monitor the mice for signs of illness and mortality over a defined period (e.g., 7 days).
-
Endpoint: The primary endpoint is survival. A significant increase in survival in the combination group compared to the most effective monotherapy group indicates in vivo synergy.
2. Murine Thigh Infection Model
a. Materials:
-
Same as for the sepsis model.
b. Protocol:
-
Infection: Induce a localized thigh infection by intramuscular injection of the bacterial suspension into the quadriceps muscle.
-
Treatment Groups and Dosing: As described for the sepsis model.
-
Endpoint: At a specified time point (e.g., 24 or 48 hours post-infection), euthanize the mice, aseptically remove the infected thigh muscle, homogenize it, and perform quantitative bacterial culture to determine the CFU/thigh. A significant reduction in bacterial load in the combination group compared to the most effective monotherapy group indicates in vivo synergy.
3. Murine Pneumonia Model
a. Materials:
-
Same as for the sepsis model.
b. Protocol:
-
Infection: Induce pneumonia by intranasal inoculation of the bacterial suspension.
-
Treatment Groups and Dosing: As described for the sepsis model.
-
Endpoint: At a specified time point (e.g., 24 or 48 hours post-infection), euthanize the mice, aseptically remove the lungs, homogenize them, and perform quantitative bacterial culture to determine the CFU/lungs. A significant reduction in bacterial load in the combination group compared to the most effective monotherapy group indicates in vivo synergy.
Mandatory Visualizations
Caption: Workflow for assessing this compound synergy.
Caption: this compound mechanism of action in protein synthesis.
References
Application Notes and Protocols for Evaluating LBM-415 Off-Target Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
LBM-415 is a novel antibacterial agent that targets peptide deformylase (PDF), an essential enzyme in bacterial protein synthesis. This specific mechanism of action makes it a promising candidate for combating antibiotic-resistant pathogens. However, as with any therapeutic agent, a thorough evaluation of off-target effects is crucial to ensure its safety profile. Pre-clinical and clinical studies have highlighted the importance of assessing both general cytotoxicity and specific, mechanism-based toxicities. A notable off-target effect observed during the clinical development of this compound was methemoglobinemia, a condition characterized by the oxidation of iron in hemoglobin, which impairs oxygen transport.
These application notes provide detailed protocols for a panel of in vitro cytotoxicity assays designed to evaluate the off-target effects of this compound and other novel chemical entities. The assays described herein cover general indicators of cell health, such as metabolic activity and membrane integrity, as well as a specific assay to quantify the induction of methemoglobinemia.
General Cytotoxicity Assessment
A primary screen for off-target effects should involve assessing the general cytotoxicity of this compound against relevant mammalian cell lines. This can be achieved through a combination of assays that measure different aspects of cell viability and death.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product.
Experimental Protocol: MTT Assay
Materials:
-
Mammalian cell line (e.g., HepG2, HEK293)
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-treated wells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate the plate for 24-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Data Presentation: Example MTT Assay Results
| This compound Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle Control) | 1.25 | 100 |
| 1 | 1.22 | 97.6 |
| 10 | 1.18 | 94.4 |
| 50 | 0.95 | 76.0 |
| 100 | 0.63 | 50.4 |
| 200 | 0.31 | 24.8 |
LDH Release Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell lysis.
Experimental Protocol: LDH Assay
Materials:
-
Mammalian cell line
-
Complete cell culture medium
-
This compound stock solution
-
LDH assay kit (containing substrate, cofactor, and dye)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with serial dilutions of this compound for the desired time period. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution (if required by the kit).
-
Measure the absorbance at 490 nm.
Data Presentation: Example LDH Assay Results
| This compound Concentration (µM) | Absorbance (490 nm) | % Cytotoxicity |
| Spontaneous Release | 0.15 | 0 |
| Maximum Release | 0.95 | 100 |
| 1 | 0.16 | 1.25 |
| 10 | 0.18 | 3.75 |
| 50 | 0.35 | 25.0 |
| 100 | 0.58 | 53.75 |
| 200 | 0.82 | 83.75 |
Apoptosis Assay using Annexin V/Propidium Iodide Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity. Annexin V binds to externalized PS in apoptotic cells, while propidium iodide (PI) enters cells with compromised membranes (late apoptotic and necrotic cells).
Experimental Protocol: Annexin V/PI Apoptosis Assay
Materials:
-
Mammalian cell line
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC/PI apoptosis detection kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Data Presentation: Example Apoptosis Assay Results
| This compound Concentration (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Control) | 95.2 | 2.5 | 2.3 |
| 50 | 70.1 | 18.3 | 11.6 |
| 100 | 45.8 | 35.6 | 18.6 |
| 200 | 20.3 | 48.9 | 30.8 |
Specific Off-Target Effect: Methemoglobinemia Induction
This compound has been associated with methemoglobinemia, a condition where the ferrous iron (Fe2+) in hemoglobin is oxidized to ferric iron (Fe3+), rendering it unable to bind and transport oxygen.[1] An in vitro assay to assess the potential of this compound to induce methemoglobin formation is essential for its safety evaluation.
Mechanism of Drug-Induced Methemoglobinemia
Many drugs or their metabolites can act as oxidizing agents, accelerating the oxidation of hemoglobin's ferrous iron to the ferric state. This leads to an accumulation of methemoglobin, and when the capacity of the body's natural reducing systems (like NADH-cytochrome b5 reductase) is overwhelmed, clinical signs of hypoxia can appear.
Experimental Protocol: In Vitro Methemoglobin Induction Assay
Materials:
-
Fresh whole blood (with anticoagulant, e.g., heparin) from a healthy donor
-
Phosphate Buffered Saline (PBS), pH 7.4
-
This compound stock solution
-
Sodium nitrite (positive control)
-
Lysis buffer (e.g., saponin solution)
-
Spectrophotometer or microplate reader capable of reading at 630 nm and 540 nm
Procedure:
-
Wash fresh erythrocytes by centrifuging whole blood, removing the plasma and buffy coat, and resuspending the red blood cells in PBS. Repeat this washing step three times.
-
Prepare a 5% erythrocyte suspension in PBS.
-
Add different concentrations of this compound to the erythrocyte suspension. Include a vehicle control (PBS) and a positive control (e.g., sodium nitrite).
-
Incubate the samples at 37°C for 1-4 hours with gentle agitation.
-
After incubation, take an aliquot of the erythrocyte suspension and lyse the cells by adding a lysis buffer.
-
Centrifuge the lysate to pellet the cell debris.
-
Transfer the supernatant to a cuvette or a 96-well plate.
-
Measure the absorbance at 630 nm (peak absorbance for methemoglobin) and 540 nm (an isosbestic point for hemoglobin derivatives).
-
Calculate the percentage of methemoglobin using an appropriate formula (e.g., based on the Evelyn-Malloy method or a standard curve).
Data Presentation: Example Methemoglobin Induction Results
| Treatment | Concentration (µM) | Absorbance (630 nm) | % Methemoglobin |
| Vehicle Control | - | 0.05 | 1.2 |
| Sodium Nitrite | 100 | 0.85 | 85.0 |
| This compound | 10 | 0.08 | 4.5 |
| This compound | 50 | 0.25 | 28.0 |
| This compound | 100 | 0.48 | 52.5 |
| This compound | 200 | 0.72 | 75.8 |
Visualizations
Caption: this compound Mechanism of Action.
Caption: Drug-Induced Methemoglobinemia.
Caption: General Cytotoxicity Workflow.
Caption: Methemoglobin Assay Workflow.
References
Application Notes and Protocols for Screening LBM-415 Resistance Development in Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
LBM-415 is a novel, orally bioavailable peptide deformylase (PDF) inhibitor that has demonstrated potent in vitro activity against a range of common respiratory and skin and soft tissue infection pathogens. As with any new antimicrobial agent, understanding the potential for and mechanisms of resistance development is critical for its successful clinical application. These application notes provide detailed protocols for screening and characterizing bacterial resistance to this compound.
Peptide deformylase is an essential bacterial enzyme responsible for removing the formyl group from the N-terminal methionine of newly synthesized polypeptides.[1] Inhibition of PDF leads to the accumulation of formylated proteins, disrupting protein maturation and ultimately inhibiting bacterial growth.[2][3] this compound exhibits a predominantly bacteriostatic action against susceptible organisms.[4]
Resistance to PDF inhibitors, including this compound, can arise through several mechanisms:
-
Target Modification: Mutations in the defB gene, which encodes the functional peptide deformylase, can alter the drug-binding site, reducing the inhibitory activity of this compound.
-
Bypass Mechanism: Mutations in the methionyl-tRNA formyltransferase gene (fmt) can lead to the production of non-formylated methionyl-tRNA, bypassing the need for deformylation.[5]
-
Efflux Pumps: Active efflux of the drug from the bacterial cell can reduce the intracellular concentration of this compound, leading to decreased susceptibility. This has been observed in Haemophilus influenzae mediated by the AcrAB-TolC efflux pump.[1]
-
Target Overexpression: Amplification of the defB gene copy number can lead to increased production of the PDF enzyme, requiring higher concentrations of this compound for inhibition.[1]
This document outlines standardized methods for determining the susceptibility of bacteria to this compound, inducing and selecting for resistant mutants, and characterizing the molecular basis of resistance.
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Key Bacterial Pathogens
| Bacterial Species | No. of Isolates | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | MIC Range (μg/mL) | Reference(s) |
| Staphylococcus aureus (all) | 258 | 1.0 | 2.0 | ≤0.06 - 4.0 | [4][6] |
| Staphylococcus aureus (oxacillin-susceptible) | 69 | 1.0 | 2.0 | ≤0.06 - 2.0 | [4] |
| Staphylococcus aureus (oxacillin-resistant) | 62 | 1.0 | 2.0 | 0.5 - 4.0 | [4] |
| Coagulase-negative staphylococci | 381 | 1.0 | 2.0 | 1.0 - 4.0 | [4] |
| Streptococcus pneumoniae (all) | 300 | 0.5 - 1.0 | 1.0 - 2.0 | 0.03 - 4.0 | [2][7] |
| Streptococcus pneumoniae (penicillin-susceptible) | 80 | 0.5 | 1.0 | 0.03 - 2.0 | [2] |
| Streptococcus pneumoniae (penicillin-intermediate) | 88 | 1.0 | 2.0 | 0.12 - 4.0 | [2] |
| Streptococcus pneumoniae (penicillin-resistant) | 132 | 1.0 | 2.0 | 0.12 - 4.0 | [2] |
| Haemophilus influenzae | 254 | 2.0 | 8.0 | 0.06 - 32.0 | [8][9] |
| Moraxella catarrhalis | 103 | 0.25 | 0.5 | N/A | [10] |
N/A: Not available
Table 2: Spontaneous Mutation Frequencies for Resistance to this compound
| Bacterial Species | This compound Concentration for Selection | Mutation Frequency | Reference(s) |
| Staphylococcus aureus | 8x MIC | Low (strain dependent) | [11] |
| Enterococcus spp. | 8x MIC | Extremely low | [11] |
| Streptococcus pyogenes | 8x MIC | Extremely low | [11] |
| Streptococcus pneumoniae | 8x MIC | Extremely low | [11] |
| Moraxella catarrhalis | 8x MIC | Extremely low | [11] |
| Haemophilus influenzae | 8x MIC | Extremely low | [11] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound should be determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) documents M07 and M100.[5][6][8][9][11][12]
Materials:
-
This compound analytical powder
-
Appropriate solvent for this compound (e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for S. aureus.
-
CAMHB supplemented with 2-5% lysed horse blood for S. pneumoniae.
-
Sterile 96-well microtiter plates
-
Bacterial cultures of test organisms
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Incubator (35 ± 2°C)
-
Quality control (QC) strains:
Protocol:
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent.
-
Prepare Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium in the wells of a 96-well microtiter plate to achieve a final concentration range (e.g., 0.06 to 64 µg/mL).
-
Prepare Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculate Microtiter Plate: Add 50 µL of the final bacterial inoculum to each well of the microtiter plate containing 50 µL of the serially diluted this compound, resulting in a final volume of 100 µL per well. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours for S. aureus and H. influenzae, and for 20-24 hours for S. pneumoniae in ambient air (S. aureus) or 5% CO₂ (S. pneumoniae and H. influenzae).
-
Read Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
References
- 1. Cloning and characterization of the fmt gene which affects the methicillin resistance level and autolysis in the presence of triton X-100 in methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Peptide Deformylase in Staphylococcus aureus: Resistance to Inhibition Is Mediated by Mutations in the Formyltransferase Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Updates to the CLSI M100 document, 32nd edition | Thermo Fisher Scientific - FR [thermofisher.com]
- 5. iacld.com [iacld.com]
- 6. intertekinform.com [intertekinform.com]
- 7. uniprot.org [uniprot.org]
- 8. darvashco.com [darvashco.com]
- 9. img.antpedia.com [img.antpedia.com]
- 10. uniprot.org [uniprot.org]
- 11. WikiGenes - fmt - methionyl-tRNA formyltransferase [wikigenes.org]
- 12. uniprot.org [uniprot.org]
- 13. Staphylococcus aureus Formyl-Methionyl Transferase Mutants Demonstrate Reduced Virulence Factor Production and Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Antimicrobial susceptibility testing of Streptococcus pneumoniae and Haemophilus influenzae --internal quality control as a quality tool on a national level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Interpretive criteria and quality control parameters for testing of susceptibilities of Haemophilus influenzae and Streptococcus pneumoniae to trimethoprim and trimethoprim-sulfamethoxazole. The Antimicrobial Susceptibility Testing OC Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: LBM-415 Administration in Murine Pneumonia Models
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the administration of LBM-415, a peptide deformylase inhibitor, in mouse models of pneumonia. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and pharmacokinetics of this novel antibiotic.
Introduction
This compound is an antibacterial agent that has demonstrated potent in vitro activity against a variety of pathogens.[1][2] Its efficacy in vivo has been evaluated in several murine infection models, including pneumonia induced by clinically relevant bacteria such as Streptococcus pneumoniae and Mycoplasma pneumoniae.[1][3][4] These studies have provided valuable data on dosing regimens, therapeutic efficacy, and pharmacokinetic profiles, which are crucial for the continued development of this compound as a potential treatment for bacterial pneumonia.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies administering this compound in mouse pneumonia models.
Table 1: Efficacy of this compound in Streptococcus pneumoniae Pneumonia Model [1][5]
| Dosage (mg/kg, p.o., twice daily for 3 days) | Mean Bacterial Count (log10 CFU/lung) ± SD | Eradication Rate |
| 80 | 2.3 ± 1.4 | 5/6 animals |
| 40 | <2.0 (detection limit) | 6/6 animals |
| 20 | 5.1 ± 1.6 | Not reported |
| Control (vehicle) | 8.1 ± 1.5 | 0/6 animals |
Table 2: 50% Effective Dose (ED50) of this compound in S. pneumoniae Pneumonia Model [1][2]
| Compound | ED50 (mg/kg) | 95% Confidence Interval |
| This compound | 23.3 | 14.8 to 36.0 |
| Moxifloxacin (comparator) | 14.3 | 4.6 to 25.7 |
Table 3: Efficacy of this compound in Mycoplasma pneumoniae Pneumonia Model [3][4]
| Treatment Group | Bronchoalveolar Lavage (BAL) Fluid M. pneumoniae Concentrations (Day 6) | Bronchoalveolar Lavage (BAL) Fluid M. pneumoniae Concentrations (Day 13) |
| This compound (50 mg/kg, s.c., daily for 13 days) | Significantly lower than placebo | Significantly lower than placebo |
| Placebo | - | - |
Table 4: Pharmacokinetic Parameters of this compound in Mice [1]
| Route of Administration | Dose (mg/kg) | Cmax (ng/ml) | Tmax (min) | AUC (ng·h/ml) | Bioavailability (F) |
| Intravenous (i.v.) | 5 | 5,361 (C0) | - | 2,693 | - |
| Oral (p.o.) | 20 | 4,250 | 30 | 5,702 | 53% |
Experimental Protocols
Streptococcus pneumoniae Pneumonia Model
This protocol is based on the methodology described by Osborne et al. (2009).[1][5]
Objective: To evaluate the efficacy of this compound in a murine model of pneumonia induced by Streptococcus pneumoniae.
Materials:
-
Specific pathogen-free mice (e.g., CD1 mice)
-
Streptococcus pneumoniae strain (e.g., ATCC 6303)
-
This compound
-
Vehicle control (e.g., appropriate buffer)
-
Anesthetic (e.g., isoflurane)
-
Bacterial culture media (e.g., Tryptic Soy Agar with 5% sheep blood)
-
Sterile saline
Procedure:
-
Bacterial Culture Preparation: Culture S. pneumoniae on appropriate agar plates and then in broth to achieve a logarithmic growth phase. Wash and resuspend the bacteria in sterile saline to the desired concentration (e.g., 1.4 × 10^5 CFU per mouse).[1]
-
Induction of Pneumonia: Anesthetize mice and intranasally inoculate with the bacterial suspension.[1]
-
This compound Administration:
-
Assessment of Bacterial Burden:
-
Euthanize mice at a predetermined time point (e.g., 4 days post-infection).[1]
-
Aseptically remove the lungs.
-
Homogenize the lungs in sterile saline.
-
Perform serial dilutions of the lung homogenates and plate on appropriate agar to determine the number of colony-forming units (CFU) per lung.
-
Mycoplasma pneumoniae Pneumonia Model
This protocol is based on the methodology described by Hardy et al. (2007).[3][4]
Objective: To assess the efficacy of this compound in a murine model of pneumonia induced by Mycoplasma pneumoniae.
Materials:
-
Specific pathogen-free mice (e.g., BALB/c mice, 8 weeks old)[3][4]
-
Mycoplasma pneumoniae strain
-
This compound powder
-
Anesthetic
-
Mycoplasma culture media
Procedure:
-
Bacterial Culture Preparation: Culture M. pneumoniae to the desired concentration (e.g., 10^7 CFU per mouse).[3][4]
-
Induction of Pneumonia: Anesthetize mice and intranasally inoculate with the M. pneumoniae suspension.[3][4]
-
This compound Preparation and Administration:
-
Assessment of Efficacy:
-
At various time points (e.g., days 1, 3, 6, and 13 of treatment, and 7 days after treatment completion), euthanize groups of mice.[3][4]
-
Perform bronchoalveolar lavage (BAL) to collect fluid for quantitative M. pneumoniae culture.[3]
-
Process lungs for histopathological analysis to assess inflammation and airway obstruction.[3][4]
-
Visualizations
This compound Mechanism of Action
This compound is a peptide deformylase inhibitor.[2][6][7] Peptide deformylase (PDF) is an essential bacterial enzyme that removes the formyl group from the N-terminal methionine of newly synthesized polypeptides. Inhibition of PDF leads to the accumulation of formylated proteins, which disrupts protein maturation and ultimately leads to bacterial cell death.
Caption: Mechanism of action of this compound as a peptide deformylase inhibitor.
Experimental Workflow for S. pneumoniae Model
Caption: Experimental workflow for the this compound S. pneumoniae pneumonia model.
Pharmacokinetic Study Workflow
Caption: Workflow for pharmacokinetic analysis of this compound in mice.
References
- 1. In Vivo Characterization of the Peptide Deformylase Inhibitor LBM415 in Murine Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo characterization of the peptide deformylase inhibitor LBM415 in murine infection models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Evaluation of LBM415 (NVP PDF-713), a Novel Peptide Deformylase Inhibitor, for Treatment of Experimental Mycoplasma pneumoniae Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Antipneumococcal Activity of LBM415, a New Peptide Diformylase Inhibitor, Compared with Those of Other Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antipneumococcal activity of LBM415, a new peptide deformylase inhibitor, compared with those of other agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Standardized Methodologies for LBM-415 Susceptibility Testing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
LBM-415, also known as NVP PDF-713, is a novel antibacterial agent belonging to the peptide deformylase (PDF) inhibitor class.[1][2][3][4][5] It represents a promising therapeutic option, particularly against antimicrobial-resistant Gram-positive cocci.[1][4] this compound targets and inhibits the bacterial peptide deformylase, an essential enzyme responsible for the removal of the N-terminal formyl group from nascent polypeptide chains.[1] Inhibition of this process ultimately disrupts protein maturation, leading to bacteriostasis.[1] Accurate and reproducible antimicrobial susceptibility testing (AST) is crucial for the clinical development and effective use of this compound. This document provides detailed, standardized methodologies for determining the in vitro susceptibility of bacteria to this compound, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6]
Mechanism of Action of this compound
This compound exerts its antibacterial effect by inhibiting peptide deformylase (PDF), a metalloenzyme essential for bacterial protein synthesis. The process is initiated by the binding of this compound to the active site of the PDF enzyme, which prevents the deformylation of newly synthesized proteins. This inhibition leads to the accumulation of formylated, non-functional proteins, ultimately resulting in the cessation of bacterial growth.
Caption: Mechanism of action of this compound.
Experimental Protocols
Standardized susceptibility testing for this compound should be performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[6] The following protocols for broth microdilution, agar dilution, and disk diffusion are based on these standards.
Broth Microdilution Method
The broth microdilution method is a widely used technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8][9]
Materials:
-
This compound analytical powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Quality control (QC) strains (e.g., Staphylococcus aureus ATCC® 29213, Enterococcus faecalis ATCC® 29212, Streptococcus pneumoniae ATCC® 49619, Haemophilus influenzae ATCC® 49247)[10][11]
-
Sterile diluents and pipettes
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent (e.g., dimethyl sulfoxide - DMSO), as specified by the manufacturer.
-
-
Preparation of Serial Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve the desired final concentration range in the microtiter plate (e.g., 0.06 to 64 µg/mL).
-
-
Inoculation of Microtiter Plates:
-
Dispense 50 µL of the appropriate this compound dilution into each well of the 96-well plate.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
-
Incubation:
-
Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air. For fastidious organisms like Streptococcus pneumoniae and Haemophilus influenzae, incubate in an atmosphere with 5% CO2.[1]
-
-
Reading and Interpretation of Results:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.[8]
-
Caption: Broth microdilution workflow.
Agar Dilution Method
The agar dilution method is a reference method for determining MICs and is particularly useful for testing fastidious organisms.[12][13]
Materials:
-
This compound analytical powder
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Inoculum replicating apparatus (optional)
-
QC strains
Procedure:
-
Preparation of this compound Agar Plates:
-
Prepare a series of two-fold dilutions of this compound in a suitable solvent.
-
Add 2 mL of each antibiotic dilution to 18 mL of molten MHA (maintained at 45-50°C) to achieve the desired final concentrations.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
-
Inoculation:
-
Spot-inoculate approximately 1-2 µL of the standardized bacterial suspension onto the surface of each this compound-containing agar plate. A multi-point inoculator can be used to test multiple isolates simultaneously.
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air. For fastidious organisms, use appropriate supplemented media and incubation conditions (e.g., 5% CO2).
-
-
Reading and Interpretation of Results:
-
The MIC is the lowest concentration of this compound that inhibits the growth of the organism (defined as no growth, a faint haze, or one to two colonies).
-
Caption: Agar dilution workflow.
Disk Diffusion Method
The disk diffusion method (Kirby-Bauer test) is a qualitative method used to determine the susceptibility of bacteria to an antimicrobial agent.[14][15][16][17][18]
Materials:
-
This compound-impregnated paper disks (30-µg)[10]
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
QC strains
-
Ruler or caliper
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
-
Inoculation of MHA Plates:
-
Dip a sterile cotton swab into the adjusted inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.[16]
-
-
Application of Disks:
-
Aseptically apply the this compound (30-µg) disks to the surface of the inoculated agar plate.[10] Ensure firm contact between the disk and the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation of Results:
-
Measure the diameter of the zone of inhibition (including the disk diameter) in millimeters.
-
Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on established zone diameter interpretive criteria.
-
Caption: Disk diffusion workflow.
Data Presentation
The following tables summarize the in vitro activity of this compound against various bacterial species and provide quality control ranges for susceptibility testing.
Table 1: In Vitro Activity of this compound Against Key Bacterial Pathogens
| Organism | No. of Strains | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus (Oxacillin-susceptible) | 69 | 1.0 | 2.0 | ≤0.06 - 4.0 |
| Staphylococcus aureus (Oxacillin-resistant) | 62 | 0.5 | 2.0 | ≤0.06 - 4.0 |
| Coagulase-negative staphylococci | 127 | 1.0 | 2.0 | ≤0.06 - 4.0 |
| Streptococcus pneumoniae | 170 | - | 1 | - |
| Other Streptococci | 150 | - | 1 | - |
| Enterococcus spp. | 104 | - | 4 | - |
| Haemophilus influenzae | 300 | 2 | 8 | 0.5 - 32 |
| Moraxella catarrhalis | 103 | - | 0.5 | - |
| Legionella pneumophila | 50 | - | 0.12 | - |
Data compiled from multiple studies.[1][4][19][20]
Table 2: Quality Control Ranges for this compound Susceptibility Testing
| Quality Control Strain | Test Method | QC Range (µg/mL or mm) |
| Staphylococcus aureus ATCC® 29213 | Broth Microdilution | 0.5 - 2 |
| Enterococcus faecalis ATCC® 29212 | Broth Microdilution | 2 - 8 |
| Streptococcus pneumoniae ATCC® 49619 | Broth Microdilution | 0.25 - 1 |
| Haemophilus influenzae ATCC® 49247 | Broth Microdilution | 1 - 4 |
| Staphylococcus aureus ATCC® 25923 | Disk Diffusion (30 µg) | 25 - 35 mm |
| Streptococcus pneumoniae ATCC® 49619 | Disk Diffusion (30 µg) | 30 - 37 mm |
| Haemophilus influenzae ATCC® 49247 | Disk Diffusion (30 µg) | 24 - 32 mm |
Data based on CLSI M23-A2 guidelines.[10][11]
Conclusion
The standardized methodologies outlined in these application notes and protocols provide a framework for the accurate and reproducible susceptibility testing of this compound. Adherence to these protocols, including the use of appropriate quality control measures, is essential for generating reliable data to support the research, development, and clinical application of this novel peptide deformylase inhibitor. As with any antimicrobial agent, ongoing surveillance and adherence to the latest guidelines from regulatory bodies such as CLSI and EUCAST are recommended.[21][22][23][24][25][26][27][28][29]
References
- 1. Comparative Antimicrobial Characterization of LBM415 (NVP PDF-713), a New Peptide Deformylase Inhibitor of Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo characterization of the peptide deformylase inhibitor LBM415 in murine infection models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vivo Characterization of the Peptide Deformylase Inhibitor LBM415 in Murine Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative antimicrobial characterization of LBM415 (NVP PDF-713), a new peptide deformylase inhibitor of clinical importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacophorejournal.com [pharmacophorejournal.com]
- 6. journals.asm.org [journals.asm.org]
- 7. A Reference Broth Microdilution Method for Dalbavancin In Vitro Susceptibility Testing of Bacteria that Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. cgspace.cgiar.org [cgspace.cgiar.org]
- 10. jmilabs.com [jmilabs.com]
- 11. jmilabs.com [jmilabs.com]
- 12. woah.org [woah.org]
- 13. m.youtube.com [m.youtube.com]
- 14. asm.org [asm.org]
- 15. Stop Waiting for Tomorrow: Disk Diffusion Performed on Early Growth Is an Accurate Method for Antimicrobial Susceptibility Testing with Reduced Turnaround Time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. hardydiagnostics.com [hardydiagnostics.com]
- 17. m.youtube.com [m.youtube.com]
- 18. microbenotes.com [microbenotes.com]
- 19. journals.asm.org [journals.asm.org]
- 20. Antistaphylococcal Activity of LBM415, a New Peptide Deformylase Inhibitor, Compared with Those of Other Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Clinical & Laboratory Standards Institute | CLSI [clsi.org]
- 22. CLSI Standards | Essential Laboratory Guidelines & Best Practices [clsi.org]
- 23. iacld.com [iacld.com]
- 24. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 25. szu.gov.cz [szu.gov.cz]
- 26. EUCAST: EUCAST - Home [eucast.org]
- 27. EUCAST: Bacteria [eucast.org]
- 28. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 29. EUCAST: Clinical breakpoint table [eucast.org]
Troubleshooting & Optimization
Troubleshooting LBM-415 insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with LBM-415 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my aqueous buffer. Is this expected?
A1: Yes, it is common for compounds like this compound to exhibit low solubility in aqueous solutions. This compound is an organic molecule with a calculated XLogP of 1.39, suggesting a degree of lipophilicity that can limit its solubility in water.[1] For in vivo studies, this compound has been formulated using a mixture of ethanol and hydroxypropyl-β-cyclodextrin, which indicates that solubility enhancers are likely necessary to achieve desired concentrations in aqueous media.[2]
Q2: What are the key physicochemical properties of this compound I should be aware of?
A2: Understanding the physicochemical properties of this compound can help in developing an appropriate solubilization strategy.
| Property | Value | Implication for Aqueous Solubility |
| Molecular Weight | 396.18 g/mol | Moderate molecular weight. |
| XLogP | 1.39 | Indicates a degree of lipophilicity, which can lead to lower aqueous solubility. |
| Hydrogen Bond Acceptors | 5 | Can interact with water, but may not be sufficient to overcome lipophilic regions. |
| Hydrogen Bond Donors | 2 | Can interact with water, but may not be sufficient to overcome lipophilic regions. |
| Topological Polar Surface Area | 115.44 Ų | A larger polar surface area generally correlates with better solubility. |
Data sourced from the IUPHAR/BPS Guide to PHARMACOLOGY.[1]
Q3: Are there any initial steps I can take to improve the dissolution of this compound?
A3: Before exploring more complex formulation strategies, you can try these initial steps:
-
Gentle Heating: Gently warming the solution (e.g., to 37°C) can increase the solubility of some compounds. However, monitor for any signs of degradation.
-
Sonication: Using a sonicator can help to break down powder agglomerates and increase the surface area available for dissolution.
-
pH Adjustment: The solubility of ionizable compounds can be significantly influenced by pH. Since this compound has both acidic and basic functional groups, systematically adjusting the pH of your buffer may help to find a range where the compound is more soluble.
Troubleshooting Guide
Problem: this compound precipitates out of my aqueous solution.
This is a common issue for poorly soluble compounds. The following sections provide potential solutions and detailed experimental protocols.
Solution 1: Utilizing Co-solvents
Co-solvents are water-miscible organic solvents that can increase the solubility of nonpolar drugs by reducing the polarity of the solvent system.[3]
Recommended Co-solvents:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycol 400 (PEG 400)
-
Dimethyl sulfoxide (DMSO)
Experimental Protocol: Preparing a Stock Solution with a Co-solvent
-
Select a Co-solvent: Start with a biocompatible co-solvent such as ethanol or propylene glycol.
-
Prepare a Concentrated Stock: Dissolve this compound in the chosen co-solvent to create a high-concentration stock solution. For example, prepare a 10 mM stock in 100% ethanol.
-
Dilute into Aqueous Buffer: Add the stock solution dropwise to your aqueous buffer while vortexing to achieve the final desired concentration. Ensure the final concentration of the co-solvent is low (typically <1-5%) to avoid affecting your experimental system.
Workflow for Co-solvent Use
Caption: Workflow for using a co-solvent to prepare an aqueous solution of this compound.
Solution 2: Employing Surfactants
Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). Poorly soluble drugs can be encapsulated within these micelles, increasing their apparent solubility.[3]
Recommended Surfactants:
-
Tween® 80 (Polysorbate 80)
-
Cremophor® EL
Experimental Protocol: Solubilization with Surfactants
-
Prepare Surfactant Solution: Prepare a solution of the surfactant in your aqueous buffer at a concentration above its CMC. For Tween® 80, the CMC is approximately 0.012 mg/mL.
-
Add this compound: Add the powdered this compound directly to the surfactant solution.
-
Facilitate Dissolution: Use sonication and gentle heating to aid in the dissolution and micellar encapsulation of this compound.
Solution 3: Using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively increasing their water solubility.[4] This method was used for in vivo studies of this compound.[2]
Recommended Cyclodextrin:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Experimental Protocol: Formulation with HP-β-CD
-
Prepare HP-β-CD Solution: Dissolve HP-β-CD in your aqueous buffer. A common starting concentration is 20% (w/v).
-
Prepare this compound Stock (Optional but Recommended): Dissolve this compound in a small amount of a volatile organic solvent like ethanol.
-
Combine and Evaporate: Add the this compound solution to the HP-β-CD solution. The organic solvent can then be removed by evaporation (e.g., using a rotary evaporator or a stream of nitrogen) to leave an aqueous solution of the this compound/cyclodextrin complex.
Decision Tree for Troubleshooting Insolubility
Caption: A decision-making flowchart for addressing this compound insolubility.
Summary of Solubilization Strategies
| Strategy | Principle | Advantages | Considerations |
| Co-solvents | Reduces solvent polarity.[3] | Simple to implement, effective for many compounds. | The final concentration of the co-solvent should be low to avoid biological effects. |
| Surfactants | Forms micelles to encapsulate the drug.[3] | Can significantly increase solubility. | Potential for cell toxicity at high concentrations. |
| Cyclodextrins | Forms inclusion complexes.[4] | Generally low toxicity, effective for a wide range of drugs. | Can be more expensive than other methods. |
| pH Adjustment | Increases the ionization of the drug.[5] | Simple and cost-effective. | Only effective for ionizable compounds; the required pH may not be compatible with the experiment. |
| Particle Size Reduction | Increases the surface area for dissolution.[6][7] | Can improve the rate of dissolution. | May require specialized equipment (e.g., for micronization). |
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. In Vivo Characterization of the Peptide Deformylase Inhibitor LBM415 in Murine Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: LBM-415 Antimicrobial Susceptibility Testing
This technical support resource provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with LBM-415. The information provided addresses common issues related to the impact of media components and other experimental variables on Minimum Inhibitory Concentration (MIC) results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as NVP PDF-713 or VIC-104959) is a novel antibacterial agent belonging to the peptide deformylase (PDF) inhibitor class.[1][2] PDF is an essential bacterial enzyme that removes the formyl group from the N-terminus of newly synthesized polypeptides. By inhibiting PDF, this compound disrupts bacterial protein synthesis, leading to a bacteriostatic effect.[3][4] This unique mechanism means there is no evidence of cross-resistance with other antibiotic classes.[5]
Q2: What is the general antimicrobial spectrum of this compound?
This compound demonstrates potent activity primarily against a range of Gram-positive cocci, including methicillin-susceptible and -resistant Staphylococcus aureus (MSSA, MRSA), Streptococcus pneumoniae (penicillin-susceptible and -resistant), other streptococci, and enterococci.[1][4] It is also active against key respiratory pathogens such as Moraxella catarrhalis, Haemophilus influenzae, and Mycoplasma pneumoniae.[1][5] However, it is generally not effective against Enterobacteriaceae and most nonfermentative Gram-negative bacilli.[1]
Q3: My this compound MIC values seem higher when using agar dilution compared to broth microdilution. Is this expected?
Yes, this is a known phenomenon. Studies have shown that the agar-based MIC testing method tends to yield MIC values that are approximately one log2 dilution higher than those obtained with the broth microdilution method.[1][3] It is crucial to be consistent with the chosen methodology throughout a study.
Q4: How does inoculum size affect this compound MIC results?
This compound MIC results have been shown to be inoculum-dependent.[1][3] Therefore, it is critical to standardize the inoculum concentration according to established protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and comparability of results.
Q5: Do media supplements, pH, or calcium concentration significantly impact this compound MIC values?
Variations in medium supplements, pH, and calcium concentration have been observed to have little influence on this compound MIC results.[1][3] While it is always good practice to control these variables, they are not considered major sources of discrepancy for this compound.
Q6: Could efflux pumps in my test organism be affecting the this compound MIC results?
Yes, efflux pumps can play a role in the susceptibility of some bacteria to this compound. For instance, in Haemophilus influenzae, the use of an efflux pump inhibitor has been shown to decrease the MIC by an average of one log2 dilution.[1][3] If you are observing higher-than-expected MICs in species known to have active efflux systems, this could be a contributing factor.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High variability in MIC results between experiments. | Inconsistent inoculum preparation. | Strictly adhere to standardized inoculum preparation methods (e.g., McFarland standards) as per CLSI guidelines.[6] |
| Switching between agar and broth dilution methods. | Maintain a consistent MIC testing methodology (broth or agar) for the duration of the study. Be aware that agar dilution may produce slightly higher MICs.[1][3] | |
| Higher than expected MICs for H. influenzae. | Efflux pump activity. | Consider co-assaying this compound with a known efflux pump inhibitor, such as phe-arg-β-naphthylamide, to assess the impact of efflux on your results.[1][3] |
| This compound appears less potent than expected against Gram-positive cocci. | Degradation of the compound. | Ensure proper storage and handling of the this compound compound as per the manufacturer's instructions. Prepare fresh stock solutions for each experiment. |
| Incorrect testing medium. | Use standard Mueller-Hinton medium (broth or agar) for susceptibility testing, as this is the recommended medium for most non-fastidious pathogens.[7] |
Quantitative Data Summary
The following table summarizes the MIC values of this compound against various bacterial species as reported in the literature.
| Organism | Number of Strains | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Staphylococcus aureus (all) | 258 | ≤0.06 - 4.0 | 1.0 | 2.0 | [4] |
| Coagulase-negative staphylococci | 258 | ≤0.06 - 4.0 | 1.0 | 2.0 | [4] |
| Streptococcus pneumoniae | 170 | - | - | 1 | [1] |
| Other streptococci | 150 | - | - | 1 | [1] |
| Enterococci | 104 | - | - | 4 | [1] |
| Moraxella catarrhalis | 103 | - | - | 0.5 | [1] |
| Haemophilus influenzae | 300 | - | - | 4 - 8 | [1] |
| Legionella pneumophila | 50 | - | - | 0.12 | [1] |
| Gram-positive and -negative anaerobes | 31 | - | - | 1 | [1] |
| Mycoplasma pneumoniae | - | <0.005 | - | - | [5] |
Experimental Protocols
Broth Microdilution MIC Testing
This protocol is based on the reference methods described by the Clinical and Laboratory Standards Institute (CLSI).[6]
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from 3-5 isolated colonies grown on non-selective agar. Dilute this suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the wells of the microdilution plate.
-
Drug Dilution: Perform serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted this compound. Include a growth control well (no drug) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air. For fastidious organisms like Streptococcus pneumoniae, incubate in 5% CO2.
-
Reading Results: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.
Agar Dilution MIC Testing
This protocol is also based on CLSI reference methods.
-
Plate Preparation: Prepare a series of Mueller-Hinton Agar plates, each containing a specific concentration of this compound. This is done by adding the appropriate volume of this compound stock solution to the molten agar before pouring the plates.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. This will be further diluted to achieve a final concentration of approximately 104 CFU per spot.
-
Inoculation: Using a multipoint inoculator, spot the standardized bacterial inoculum onto the surface of each agar plate, from the lowest to the highest drug concentration. Include a drug-free control plate to ensure organism viability.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that inhibits the growth of the organism.
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits the essential bacterial enzyme Peptide Deformylase (PDF).
Troubleshooting Workflow for this compound MIC Testing
Caption: A logical workflow for troubleshooting this compound MIC testing discrepancies.
References
- 1. Comparative antimicrobial characterization of LBM415 (NVP PDF-713), a new peptide deformylase inhibitor of clinical importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacophorejournal.com [pharmacophorejournal.com]
- 3. Comparative Antimicrobial Characterization of LBM415 (NVP PDF-713), a New Peptide Deformylase Inhibitor of Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antistaphylococcal Activity of LBM415, a New Peptide Deformylase Inhibitor, Compared with Those of Other Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of LBM415 (NVP PDF-713), a Novel Peptide Deformylase Inhibitor, for Treatment of Experimental Mycoplasma pneumoniae Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. captodayonline.com [captodayonline.com]
- 7. asm.org [asm.org]
Technical Support Center: Overcoming Efflux Pump-Mediated Resistance to LBM-415
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with LBM-415, a peptide deformylase inhibitor. The focus is on overcoming resistance mediated by bacterial efflux pumps.
Troubleshooting Guides
This section provides solutions to common problems that may arise during your experiments.
Issue 1: Higher than expected Minimum Inhibitory Concentrations (MICs) of this compound against Gram-negative bacteria.
-
Possible Cause: Overexpression of efflux pumps is a primary mechanism of resistance to this compound, particularly the AcrAB-TolC pump in Haemophilus influenzae.[1][2] This pump can actively extrude this compound from the bacterial cell, leading to reduced intracellular concentrations and consequently, higher MIC values.
-
Troubleshooting Steps:
-
Confirm Efflux Pump Activity: Perform an efflux pump assay using a fluorescent substrate like ethidium bromide or Nile red to determine if the bacterial strain is actively effluxing compounds. An increase in fluorescence upon addition of an efflux pump inhibitor (EPI) indicates active efflux.
-
Co-administration with an Efflux Pump Inhibitor (EPI): Perform a checkerboard assay to evaluate the synergistic effect of this compound with a known EPI. A fractional inhibitory concentration (FIC) index of ≤ 0.5 indicates synergy. For Gram-negative bacteria, Phenylalanine-Arginine β-Naphthylamide (PAβN) is a commonly used EPI that has been shown to decrease the MIC of this compound in H. influenzae.
-
Gene Expression Analysis: Quantify the expression levels of known efflux pump genes (e.g., acrA, acrB, tolC) using RT-qPCR. Increased expression in resistant strains compared to susceptible strains would confirm the role of these pumps in resistance.
-
Issue 2: Inconsistent results in checkerboard assays.
-
Possible Cause: Several factors can contribute to variability in checkerboard assays, including inoculum preparation, drug concentrations, and plate reading.
-
Troubleshooting Steps:
-
Standardize Inoculum: Ensure a consistent bacterial inoculum density (typically 5 x 10^5 CFU/mL) for all experiments.
-
Accurate Drug Dilutions: Prepare fresh stock solutions of this compound and the EPI for each experiment. Use a systematic method for serial dilutions to minimize errors.
-
Appropriate Controls: Include wells with each drug alone to accurately determine their individual MICs, a growth control (no drug), and a sterility control (no bacteria).
-
Incubation Conditions: Maintain consistent incubation time and temperature as these can affect bacterial growth and drug activity.
-
Visual vs. Spectrophotometric Reading: While visual inspection is common, using a microplate reader for optical density (OD) measurements can provide more objective and reproducible results.
-
Issue 3: Difficulty in interpreting efflux pump assay results.
-
Possible Cause: Background fluorescence, cell viability issues, and inappropriate dye concentrations can complicate the interpretation of efflux assays.
-
Troubleshooting Steps:
-
Optimize Dye Concentration: Determine the optimal, non-toxic concentration of the fluorescent dye (e.g., ethidium bromide, Nile red) for your bacterial strain.
-
Include Proper Controls: Use a known efflux pump-overexpressing strain as a positive control and a corresponding knockout mutant as a negative control.
-
Energy Source: Ensure the assay buffer contains an energy source (e.g., glucose) to power the efflux pumps. A control without an energy source should show minimal efflux.
-
Use of an EPI: The addition of an EPI should result in increased intracellular fluorescence, confirming that the observed efflux is pump-mediated.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an antibacterial agent that belongs to the peptide deformylase (PDF) inhibitor class of compounds. PDF is an essential bacterial enzyme that removes the formyl group from the N-terminus of newly synthesized polypeptides. Inhibition of PDF leads to the accumulation of formylated proteins, which is lethal to the bacteria.
Q2: Which efflux pumps are known to confer resistance to this compound?
The most well-characterized efflux pump involved in resistance to this compound is the AcrAB-TolC pump, a member of the Resistance-Nodulation-Division (RND) family, in Haemophilus influenzae.[1][2] Overexpression of this pump is a significant factor in reduced susceptibility. While this compound is active against many Gram-positive bacteria, efflux pumps of the Major Facilitator Superfamily (MFS) and ATP-Binding Cassette (ABC) family are common in these organisms and could potentially contribute to resistance.
Q3: What are some common efflux pump inhibitors I can use in my experiments?
Several efflux pump inhibitors can be used to investigate and overcome resistance to this compound. The choice of inhibitor will depend on the bacterial species being studied.
| Efflux Pump Inhibitor (EPI) | Target Organisms | Target Pump Family (if known) |
| Phenylalanine-Arginine β-Naphthylamide (PAβN) | Gram-negative bacteria (e.g., P. aeruginosa, E. coli, H. influenzae) | RND |
| 1-(1-Naphthylmethyl)-piperazine (NMP) | Gram-negative bacteria (e.g., E. coli, K. pneumoniae) | RND (specifically AcrB) |
| Carbonyl cyanide m-chlorophenylhydrazone (CCCP) | Broad-spectrum (proton motive force uncoupler) | Affects all PMF-dependent pumps |
| Reserpine | Gram-positive bacteria (e.g., S. aureus, B. subtilis) | MFS (e.g., NorA, Bmr) |
| Verapamil | Gram-positive bacteria (e.g., S. aureus, M. tuberculosis) | MFS, ABC |
Q4: How do I interpret the results of a checkerboard assay?
The results of a checkerboard assay are typically interpreted by calculating the Fractional Inhibitory Concentration (FIC) index. The FIC is calculated for each well that shows growth inhibition using the following formula:
FIC Index = FIC of this compound + FIC of EPI
Where:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of EPI = (MIC of EPI in combination) / (MIC of EPI alone)
The interaction is interpreted as follows:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
Experimental Protocols
Protocol 1: Checkerboard Microdilution Assay for Synergy Testing
This protocol outlines the checkerboard method to assess the synergistic activity of this compound and an efflux pump inhibitor.
Materials:
-
96-well microtiter plates
-
This compound stock solution
-
Efflux Pump Inhibitor (EPI) stock solution
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Multichannel pipette
Method:
-
Prepare Drug Dilutions:
-
In a 96-well plate, prepare serial two-fold dilutions of this compound in CAMHB along the x-axis (e.g., columns 1-10).
-
Prepare serial two-fold dilutions of the EPI in CAMHB along the y-axis (e.g., rows A-G).
-
Column 11 should contain only dilutions of this compound (to determine its MIC alone).
-
Row H should contain only dilutions of the EPI (to determine its MIC alone).
-
Well H12 should contain only CAMHB as a sterility control.
-
-
Inoculum Preparation:
-
Dilute the bacterial culture to achieve a final concentration of 5 x 10^5 CFU/mL in each well.
-
-
Inoculation:
-
Add the standardized bacterial inoculum to all wells except the sterility control. The final volume in each well should be 100 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading Results:
-
Determine the MIC of each drug alone and in combination by identifying the lowest concentration that inhibits visible bacterial growth.
-
-
Calculate FIC Index:
-
Use the formula provided in the FAQ section to calculate the FIC index for each combination that shows growth inhibition.
-
Protocol 2: Ethidium Bromide Efflux Assay
This protocol describes a common method to qualitatively or semi-quantitatively assess efflux pump activity.
Materials:
-
Bacterial culture
-
Phosphate-buffered saline (PBS)
-
Ethidium bromide (EtBr) stock solution
-
Glucose solution (e.g., 20% w/v)
-
Efflux Pump Inhibitor (EPI) stock solution
-
Fluorometer or fluorescence microplate reader
Method:
-
Cell Preparation:
-
Grow bacteria to the mid-logarithmic phase.
-
Harvest cells by centrifugation and wash twice with PBS.
-
Resuspend the cell pellet in PBS to a specific optical density (e.g., OD600 of 0.4).
-
-
Loading with Ethidium Bromide:
-
Add EtBr to the cell suspension to a final concentration that is non-lethal but allows for a detectable fluorescent signal (e.g., 1-2 µg/mL).
-
To facilitate loading, an energy poison like CCCP can be added to de-energize the cells and inhibit efflux.
-
Incubate for a set period (e.g., 30-60 minutes) at room temperature to allow for EtBr accumulation.
-
-
Initiating Efflux:
-
Centrifuge the loaded cells and resuspend the pellet in PBS to remove extracellular EtBr and the energy poison.
-
Divide the cell suspension into experimental tubes/wells:
-
Control (no energy source)
-
Efflux-activated (add glucose to energize the pumps)
-
EPI-treated (add glucose and the EPI)
-
-
-
Measuring Fluorescence:
-
Immediately begin monitoring the fluorescence of the cell suspensions over time. A decrease in fluorescence indicates the efflux of EtBr.
-
Compare the rate of fluorescence decrease between the different conditions. A slower decrease in the presence of the EPI suggests inhibition of efflux.
-
Visualizations
Caption: Experimental workflow for investigating this compound resistance.
Caption: Mechanism of this compound action and efflux pump-mediated resistance.
References
LBM-415 stability issues in long-term experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LBM-415, a peptide deformylase (PDF) inhibitor. The information provided is intended to help address potential stability issues that may arise during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as NVP-PDF713, is an antibacterial agent that belongs to the peptide deformylase inhibitor class of compounds.[1] Its mechanism of action involves the inhibition of peptide deformylase (PDF), a metalloenzyme crucial for bacterial protein synthesis.[1][2] By blocking PDF, this compound prevents the removal of the N-formyl group from newly synthesized polypeptides, which is an essential step in bacterial protein maturation.[1][2]
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage and handling are critical for maintaining the stability of this compound. Based on supplier recommendations, the following conditions should be observed:
| Form | Storage Condition | Duration |
| Solid Powder | Dry, dark at 0 - 4°C | Short-term (days to weeks) |
| Dry, dark at -20°C | Long-term (months to years) | |
| Stock Solution (in DMSO) | 0 - 4°C | Short-term (days to weeks) |
| -20°C | Long-term (months) |
Data compiled from supplier information.[3]
It is recommended to prepare fresh working solutions from a frozen stock for each experiment to minimize degradation.
Q3: Is this compound stable in aqueous solutions and cell culture media?
A3: While specific public data on the long-term stability of this compound in various aqueous solutions and cell culture media is limited, its chemical structure as a hydroxamic acid derivative suggests potential for hydrolysis, particularly at non-neutral pH. The stability of this compound in your specific experimental setup should be empirically determined. It is advisable to prepare fresh dilutions in your chosen buffer or medium immediately before use. For long-term experiments, consider replenishing the medium with freshly diluted this compound periodically.
Q4: My experimental results are inconsistent. Could this be due to this compound instability?
A4: Inconsistent results in long-term experiments can indeed be a sign of compound instability. Several factors could contribute to this:
-
Degradation in Solution: this compound, like many small molecules, may degrade over time in aqueous environments. This can be influenced by pH, temperature, and light exposure.
-
Instability of the Target Enzyme: The target of this compound, peptide deformylase (PDF), is itself an unstable enzyme, particularly the ferrous ion in its active site which is susceptible to oxidation.[4] This enzyme instability in in vitro assays could be mistaken for inhibitor instability.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles of stock solutions can lead to compound precipitation and degradation. It is recommended to aliquot stock solutions into single-use volumes.
Troubleshooting Guides
Issue 1: Loss of this compound Activity in Long-Term Cell Culture
| Potential Cause | Troubleshooting Step | Rationale |
| Hydrolysis of this compound | 1. Prepare fresh this compound working solutions from a frozen stock for each media change. 2. If the experiment runs for several days without a media change, consider adding freshly diluted this compound to the culture at regular intervals. 3. Empirically test the stability of this compound in your specific cell culture medium by incubating it for the duration of your experiment and then testing its activity. | Hydroxamic acid derivatives can be susceptible to hydrolysis. Minimizing the time this compound spends in aqueous solution at 37°C can help maintain its effective concentration. |
| Photodegradation | 1. Protect this compound stock and working solutions from light by using amber vials or wrapping containers in aluminum foil. 2. Minimize the exposure of cell culture plates containing this compound to direct light. | Hydroxamic acids can be photolabile. Reducing light exposure can prevent photodegradation. |
| Adsorption to Plastics | 1. Use low-adsorption plasticware for preparing and storing this compound solutions. 2. Consider pre-coating plasticware with a blocking agent like bovine serum albumin (BSA) if significant loss of activity is suspected. | Small molecules can adsorb to the surface of plastic labware, reducing the effective concentration in solution. |
Issue 2: High Variability in in vitro Enzyme Inhibition Assays
| Potential Cause | Troubleshooting Step | Rationale |
| Instability of Peptide Deformylase (PDF) | 1. Use a nickel-substituted recombinant PDF enzyme for your assays. 2. Ensure that the assay buffer contains appropriate stabilizing agents for the enzyme. 3. Prepare fresh enzyme dilutions for each experiment and keep them on ice. | The native ferrous ion in the active site of PDF is easily oxidized, leading to enzyme inactivation.[4] Nickel-substituted PDF is more stable and suitable for in vitro screening.[5] |
| Inaccurate Pipetting of this compound | 1. Use calibrated pipettes and proper pipetting techniques, especially for serial dilutions. 2. Prepare a larger volume of the final working solution to minimize pipetting errors between wells. | Small volumes of potent inhibitors can be difficult to pipette accurately, leading to variability in the final concentration. |
| Precipitation of this compound | 1. Visually inspect this compound solutions for any signs of precipitation, especially after thawing or dilution. 2. Determine the solubility of this compound in your assay buffer. If solubility is an issue, consider using a co-solvent, but be mindful of its effect on the enzyme. | Poor solubility can lead to an inaccurate effective concentration of the inhibitor. |
Experimental Protocols
General Protocol for In Vitro Peptide Deformylase (PDF) Activity Assay
This protocol is a general guideline and may require optimization for your specific experimental conditions.
-
Reagents and Materials:
-
Recombinant peptide deformylase (preferably Ni²⁺-substituted for stability)[5]
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20)
-
Substrate: A formylated peptide (e.g., formyl-Met-Ala-Ser)
-
Detection reagent (e.g., a coupled enzyme system with formate dehydrogenase to measure formate release)
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microplate, add the diluted this compound to the wells. Include wells with buffer only (negative control) and wells with a known PDF inhibitor (positive control).
-
Add the PDF enzyme to all wells except for the no-enzyme control.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the reaction by adding the formylated peptide substrate to all wells.
-
Immediately start monitoring the reaction kinetics using a microplate reader at the appropriate wavelength for your detection system.
-
Calculate the rate of reaction for each concentration of this compound and determine the IC₅₀ value.
-
Visualizations
Signaling Pathway: Inhibition of Bacterial Protein Synthesis by this compound
Caption: this compound inhibits peptide deformylase, leading to bacteriostasis.
Experimental Workflow: Troubleshooting this compound Stability
Caption: A logical workflow for troubleshooting this compound stability issues.
References
- 1. Comparative QSAR studies on peptide deformylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacophorejournal.com [pharmacophorejournal.com]
- 3. medkoo.com [medkoo.com]
- 4. Peptide Deformylase Inhibitors as Antibacterial Agents: Identification of VRC3375, a Proline-3-Alkylsuccinyl Hydroxamate Derivative, by Using an Integrated Combinatorial and Medicinal Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bacterial Peptide deformylase inhibitors: a new class of antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: LBM-415 Animal Model Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing LBM-415 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as NVP PDF-713, is an antibacterial agent belonging to the peptide deformylase (PDF) inhibitor class of compounds.[1][2] Its mechanism of action involves the inhibition of PDF, a crucial bacterial enzyme that removes the formyl group from the N-terminus of newly synthesized polypeptides.[3] This process is essential for bacterial protein maturation, and its inhibition leads to a bacteriostatic effect.[4][5]
Q2: Against which pathogens has this compound shown efficacy in animal models?
A2: this compound has demonstrated in vivo efficacy in various mouse infection models against a range of pathogens, including:
-
Staphylococcus aureus (methicillin-susceptible [MSSA] and methicillin-resistant [MRSA])[1][2]
-
Streptococcus pneumoniae (penicillin-susceptible [PSSP] and multidrug-resistant [MDRSP])[1][2]
-
Mycoplasma pneumoniae[6]
Q3: Are there any known unexpected side effects of this compound in animal models?
A3: Publicly available literature from preclinical animal studies does not extensively detail unexpected side effects. However, a study in healthy human volunteers receiving high doses of this compound (1,000 mg t.i.d.) reported reversible cyanosis and low oxygen saturation, which was attributed to methemoglobinemia.[7] Researchers conducting animal studies should be vigilant for similar adverse events, as this indicates a potential for hematological and respiratory toxicity at higher dose levels.
Troubleshooting Guide: Managing Potential Side Effects
Q4: What should I do if an animal in my study exhibits bluish discoloration of the skin or mucous membranes after this compound administration?
A4: Bluish discoloration (cyanosis) can be a sign of methemoglobinemia, as observed in human studies with high doses of this compound.[7]
Recommended Actions:
-
Immediate Assessment: Immediately assess the animal's respiratory rate and effort.
-
Dose Evaluation: Review the dosage of this compound being administered. This side effect in humans was dose-dependent. Consider if a dose reduction is possible while maintaining efficacy.
-
Blood Analysis: If feasible, collect a blood sample to measure methemoglobin levels. This will provide a definitive diagnosis.
-
Veterinary Consultation: Consult with a veterinarian for appropriate supportive care, which may include oxygen therapy.
-
Documentation: Document the observed side effect, the dose of this compound, and any interventions.
Q5: My animal model appears lethargic and has an increased respiratory rate after treatment with this compound. What could be the cause and what should I do?
A5: Lethargy and increased respiratory rate can be signs of hypoxia, potentially secondary to methemoglobinemia.
Recommended Actions:
-
Monitor Vital Signs: Closely monitor the animal's heart rate, respiratory rate, and temperature.
-
Check for Cyanosis: Examine the animal's gums, nail beds, and any exposed skin for a bluish tint.
-
Consider Dose and Formulation: Re-verify the concentration of your this compound solution and the administered dose. Ensure the vehicle used for dissolution is appropriate and non-toxic.
-
Reduce Stress: Minimize handling and stress to the animal.
-
Report and Analyze: If the symptoms persist or worsen, consider humane euthanasia and perform a necropsy to investigate for potential organ toxicity.
Data Presentation
Table 1: In Vivo Efficacy of this compound in Murine Infection Models
| Infection Model | Pathogen | Route of Administration | ED50 (mg/kg) | Comparator Drug (ED50 in mg/kg) | Reference |
| Systemic Infection | Multidrug-Resistant S. pneumoniae (MDRSP) | Subcutaneous | 4.8 | Telithromycin (13.2) | [1][2] |
| Systemic Infection | Multidrug-Resistant S. pneumoniae (MDRSP) | Oral | 36.6 | Penicillin V (>60), Clarithromycin (>60) | [1][2] |
| Pneumonia | Penicillin-Susceptible S. pneumoniae (PSSP) | Oral | 23.3 | Moxifloxacin (14.3) | [1][2] |
Experimental Protocols
1. Murine Systemic Infection Model
-
Animal Model: Female BALB/c mice (19 to 22 g).
-
Inoculation: Intraperitoneal injection of Staphylococcus aureus or Streptococcus pneumoniae.
-
Treatment: this compound administered subcutaneously or orally. Treatment schedules varied depending on the pathogen, with dosing occurring multiple times a day for 3 to 4 days, starting 1 hour post-infection.
-
Endpoint: Survival was monitored for 8 days post-infection. The 50% effective dose (ED50), the dose protecting 50% of mice, was calculated from the survival data.[2]
2. Murine Thigh Infection Model
-
Animal Model: Details on the specific mouse strain were not provided.
-
Inoculation: Intramuscular injection of MRSA into the thigh.
-
Treatment: this compound was administered, and the study compared its efficacy to untreated control mice and those treated with linezolid at the same dose levels.
-
Endpoint: Bacterial levels in the thigh were measured and compared between treatment groups.[1][2]
3. Murine Pneumonia Model
-
Animal Model: Female BALB/c mice (19 to 22 g).
-
Inoculation: Intranasal inoculation of S. pneumoniae ATCC 6303 (1.4 × 10^5 CFU per mouse) under anesthesia.
-
Treatment: Oral therapy was initiated 16 hours post-infection and continued for 3 days, with treatments administered at 16, 27, 40, 51, 64, and 75 hours post-infection.
-
Endpoint: One day after the cessation of treatment, surviving mice were euthanized, and their lungs were harvested and homogenized to determine the bacterial count (CFU/lung).[2]
Visualizations
Caption: Mechanism of action of this compound as a peptide deformylase inhibitor.
Caption: Proposed workflow for monitoring potential side effects in animal models.
References
- 1. In vivo characterization of the peptide deformylase inhibitor LBM415 in murine infection models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vivo Characterization of the Peptide Deformylase Inhibitor LBM415 in Murine Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Comparative Antimicrobial Characterization of LBM415 (NVP PDF-713), a New Peptide Deformylase Inhibitor of Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative antimicrobial characterization of LBM415 (NVP PDF-713), a new peptide deformylase inhibitor of clinical importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of LBM415 (NVP PDF-713), a Novel Peptide Deformylase Inhibitor, for Treatment of Experimental Mycoplasma pneumoniae Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and unexpected safety issues of LBM415, a novel oral peptide deformylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: LBM-415 and Methemoglobinemia Risk
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential risk of methemoglobinemia associated with high doses of LBM-415. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during pre-clinical and clinical investigations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel investigational antibiotic belonging to the peptide deformylase (PDF) inhibitor class.[1] PDF is a bacterial enzyme essential for protein maturation, and its inhibition disrupts bacterial growth.[1]
Q2: Is there a known association between this compound and methemoglobinemia?
Yes, a clinical study has reported a potential link between high doses of this compound and the development of methemoglobinemia.[1]
Q3: What is methemoglobinemia?
Methemoglobinemia is a blood disorder characterized by the presence of an abnormally high level of methemoglobin (MetHb) in the blood. Methemoglobin is a form of hemoglobin where the iron in the heme group is in the ferric (Fe³⁺) state instead of the normal ferrous (Fe²⁺) state. This change renders the hemoglobin unable to bind and transport oxygen effectively, leading to tissue hypoxia.
Q4: What are the clinical signs and symptoms of methemoglobinemia?
Symptoms can range from mild to severe and are dependent on the percentage of MetHb. Common signs include cyanosis (a bluish discoloration of the skin, lips, and nail beds), shortness of breath, fatigue, headache, dizziness, and tachycardia. In severe cases, it can lead to seizures, coma, and death.
Q5: At what dose of this compound has methemoglobinemia been observed?
In a clinical trial, reversible cyanosis and low oxygen saturation, attributed to methemoglobinemia, were observed at a high dose of 1,000 mg three times daily (t.i.d.).[1]
Troubleshooting Guide
Issue 1: An experimental animal or clinical trial subject develops cyanosis after high-dose this compound administration.
-
Immediate Action:
-
Stop the administration of this compound immediately.
-
Administer 100% oxygen.
-
Measure methemoglobin levels using co-oximetry.
-
-
Follow-up:
-
If MetHb levels are significantly elevated, treatment with methylene blue may be indicated, following established clinical guidelines.
-
Monitor vital signs and oxygen saturation closely.
-
Collect blood samples for further analysis of potential oxidative stress markers.
-
Issue 2: In vitro experiments show an increase in methemoglobin formation in red blood cell cultures treated with this compound.
-
Troubleshooting Steps:
-
Confirm Dose-Dependency: Test a range of this compound concentrations to determine if the effect is dose-dependent.
-
Investigate Metabolic Activation: Consider if the in vitro system contains the necessary components (e.g., liver microsomes) for metabolic activation of this compound into a potentially more oxidative metabolite.
-
Assess Antioxidant Depletion: Measure the levels of key erythrocyte antioxidants, such as glutathione (GSH), to determine if this compound is depleting the cells' natural defense mechanisms.
-
Quantitative Data
The following table summarizes the available quantitative data from the clinical trial associating high-dose this compound with methemoglobinemia.
| This compound Dose Regimen | Number of Subjects | Observed Adverse Effect | Quantitative Finding | Reference |
| 1,000 mg t.i.d. | 1 | Reversible cyanosis and low oxygen saturation | Oxygen saturation as low as 88% | [1] |
Experimental Protocols
Measurement of Methemoglobin Levels by Co-oximetry
Principle: Co-oximetry is a spectrophotometric method that measures the absorption of light at multiple wavelengths to differentiate between various hemoglobin species, including oxyhemoglobin, deoxyhemoglobin, carboxyhemoglobin, and methemoglobin.
Procedure:
-
Collect a whole blood sample in a heparinized tube.
-
Immediately analyze the sample using a co-oximeter according to the manufacturer's instructions.
-
The instrument will provide a direct reading of the percentage of methemoglobin (%MetHb).
In Vitro Assessment of Drug-Induced Methemoglobinemia
Principle: This assay evaluates the potential of a test compound to induce methemoglobin formation in isolated red blood cells.
Materials:
-
Freshly collected human or animal red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
Test compound (this compound) dissolved in a suitable vehicle
-
Positive control (e.g., sodium nitrite)
-
Negative control (vehicle)
-
Co-oximeter or spectrophotometer for Evelyn-Malloy method
Procedure:
-
Wash the RBCs three times with PBS to remove plasma and buffy coat.
-
Prepare a 5% hematocrit suspension of RBCs in PBS.
-
Aliquot the RBC suspension into test tubes.
-
Add the test compound (this compound) at various concentrations. Include positive and negative controls.
-
Incubate the tubes at 37°C for a specified period (e.g., 2-4 hours), with gentle agitation.
-
At the end of the incubation, measure the %MetHb in each sample using a co-oximeter or by the Evelyn-Malloy method.
-
Analyze the data to determine the dose-response relationship for this compound-induced methemoglobin formation.
Visualizations
Proposed Signaling Pathway for this compound-Induced Methemoglobinemia
Caption: Proposed pathway for this compound induced methemoglobinemia.
Experimental Workflow for Assessing Drug-Induced Methemoglobinemia
Caption: Workflow for assessing drug-induced methemoglobinemia.
References
Technical Support Center: Optimizing LBM-415 Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the peptide deformylase inhibitor, LBM-415, in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an antibacterial agent that belongs to the peptide deformylase (PDF) inhibitor class of compounds.[1][2][3] PDF is an essential bacterial enzyme that removes the N-formyl group from newly synthesized polypeptide chains, a crucial step in bacterial protein maturation.[4][5] By inhibiting PDF, this compound disrupts bacterial protein synthesis, leading to bacterial growth inhibition.[4] This mechanism is distinct from many other antibiotic classes, making it a promising candidate against drug-resistant pathogens.[5][6]
Q2: What are the reported efficacious dose ranges for this compound in preclinical in vivo models?
A2: The effective dose of this compound in murine models varies depending on the infection model, the pathogen, and the route of administration. For systemic infections with S. aureus and S. pneumoniae, oral doses of 20 to 80 mg/kg administered twice daily have shown significant efficacy.[1] In a pneumococcal pneumonia model, the 50% effective dose (ED50) to reduce bacterial lung burden was 23.3 mg/kg.[1][2] For systemic multidrug-resistant S. pneumoniae (MDRSP) infection, the ED50 was 36.6 mg/kg when dosed orally and 4.8 mg/kg when dosed subcutaneously.[1][2]
Q3: What is the pharmacokinetic profile of this compound in mice?
A3: Pharmacokinetic studies in CD1 mice have shown that this compound has good oral bioavailability.[1] After a single oral dose of 20 mg/kg, the compound is absorbed with the first plasma samples taken at 0.25 hours.[1] Following intravenous administration of 5 mg/kg, the first collection point was 0.083 hours.[1] The plasma concentration time course can be determined using liquid chromatography/mass spectrometry.[1]
Q4: Are there any known safety or toxicity issues with this compound?
A4: While generally well-tolerated at therapeutic doses in preclinical models, human clinical trials with this compound revealed a significant safety concern at high doses.[7][8] At a dose of 1000 mg three times a day, reversible cyanosis and low oxygen saturation due to methemoglobinemia were observed in healthy volunteers.[7][8] This highlights the importance of careful dose-escalation studies and safety monitoring in preclinical and clinical development.
Troubleshooting Guide
Problem: Suboptimal efficacy or lack of bacterial clearance in my in vivo model.
| Possible Cause | Troubleshooting Suggestion |
| Inadequate Dosage | The administered dose may be too low for the specific pathogen or infection model. Review the literature for established efficacious doses for similar models.[1][2] Consider performing a dose-response study to determine the optimal dose for your experimental conditions. |
| Poor Bioavailability | The oral bioavailability of this compound can be influenced by the vehicle and the fed/fasted state of the animal. Ensure the formulation is appropriate for oral administration and consider standardizing the feeding schedule of your animals.[7][8] Subcutaneous or intravenous administration can be explored to bypass potential absorption issues.[1][2] |
| Resistant Bacterial Strain | Although this compound is effective against many resistant strains, it's possible to encounter or induce resistance.[9] Confirm the minimum inhibitory concentration (MIC) of this compound against your specific bacterial isolate using standard broth microdilution methods.[1] |
| Inappropriate Dosing Frequency | The half-life of this compound in humans is relatively short (around 2.18 hours).[7][8] While mouse pharmacokinetics may differ, a twice-daily dosing regimen has been shown to be effective in some models.[1] Consider adjusting the dosing frequency based on the pharmacokinetic profile of this compound in your animal model. |
Problem: I'm observing adverse effects in my animals.
| Possible Cause | Troubleshooting Suggestion |
| High Dose | The administered dose may be approaching toxic levels. As observed in human studies, high doses can lead to adverse effects like methemoglobinemia.[7][8] Reduce the dose and carefully monitor the animals for any signs of distress. |
| Vehicle Toxicity | The vehicle used to dissolve or suspend this compound may be causing adverse reactions. Ensure the vehicle is well-tolerated at the administered volume and concentration. Consider using alternative, biocompatible vehicles. |
| Off-target Effects | While PDF is a bacterial-specific target, high concentrations of any compound can lead to off-target effects. If adverse effects persist even at lower doses, further investigation into the specific toxicological profile may be necessary. |
Data Presentation
Table 1: Summary of this compound Efficacy (ED50) in Murine Infection Models
| Infection Model | Pathogen | Route of Administration | ED50 (mg/kg) | 95% Confidence Interval | Comparator Drug ED50 (mg/kg) |
| Pneumonia | S. pneumoniae ATCC 6303 | Oral | 23.3 | 14.8 to 36.0 | Moxifloxacin: 14.3 (4.6 to 25.7) |
| Systemic Infection | Multidrug-Resistant S. pneumoniae | Oral | 36.6 | - | Telithromycin: 13.2 |
| Systemic Infection | Multidrug-Resistant S. pneumoniae | Subcutaneous | 4.8 | - | Telithromycin: 13.2 |
Data extracted from a study by Osborne et al.[1]
Table 2: Pharmacokinetic Parameters of this compound in CD1 Mice
| Route of Administration | Dose (mg/kg) | First Collection Point (hours) |
| Intravenous | 5 | 0.083 |
| Oral | 20 | 0.25 |
Data extracted from a study by Osborne et al.[1]
Experimental Protocols
Protocol 1: Murine Systemic Infection Model
-
Animal Model: Use female NMRI mice weighing 21 to 25 g.[1]
-
Inoculum Preparation: Prepare the bacterial inoculum from an overnight culture on an appropriate agar medium or a log-phase broth culture.[1] Suspend the inoculum in 0.86% NaCl or 5% hog gastric mucin, depending on the bacterial strain.[1]
-
Infection: Inoculate mice intraperitoneally with the prepared bacterial suspension. Confirm the infecting dose (CFU/mouse) by agar plating.[1]
-
Treatment: Administer this compound orally or subcutaneously at the desired doses.[1] A common dosing schedule is twice daily for 3 to 4 days, starting 1 hour post-infection.[1]
-
Efficacy Assessment: Monitor the survival of the mice for a defined period (e.g., 8 days).[1] Calculate the 50% effective dose (ED50) from the survival data using probit analysis.[1]
Protocol 2: Murine Pneumonia Model
-
Animal Model: Use female BALB/c mice weighing 19 to 22 g.[1]
-
Inoculum Preparation: Prepare a log-phase culture of S. pneumoniae.[1]
-
Infection: Anesthetize the mice and inoculate them intranasally with 50 µl of the bacterial culture.[1]
-
Treatment: Begin oral therapy with this compound 16 hours post-infection and continue for 3 days.[1] A typical dosing schedule is twice daily.[1]
-
Efficacy Assessment: One day after the cessation of treatment, harvest the lungs of surviving mice, homogenize them, and determine the bacterial count (CFU/lung).[1] Analyze the data to determine the ED50 required to reduce the bacterial lung burden.[1]
Mandatory Visualization
Caption: Mechanism of action of this compound in inhibiting bacterial protein synthesis.
Caption: A logical workflow for optimizing this compound dosage in in vivo studies.
References
- 1. In Vivo Characterization of the Peptide Deformylase Inhibitor LBM415 in Murine Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo characterization of the peptide deformylase inhibitor LBM415 in murine infection models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide deformylase inhibitors as antibacterial agents: identification of VRC3375, a proline-3-alkylsuccinyl hydroxamate derivative, by using an integrated combinatorial and medicinal chemistry approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide Deformylase Inhibitors as Antibacterial Agents: Identification of VRC3375, a Proline-3-Alkylsuccinyl Hydroxamate Derivative, by Using an Integrated Combinatorial and Medicinal Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacophorejournal.com [pharmacophorejournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics and unexpected safety issues of LBM415, a novel oral peptide deformylase inhibitor. - OAK Open Access Archive [oak.novartis.com]
- 8. Pharmacokinetics and unexpected safety issues of LBM415, a novel oral peptide deformylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial activity of a novel peptide deformylase inhibitor, LBM415, tested against respiratory tract and cutaneous infection pathogens: a global surveillance report (2003-2004) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: LBM-415 Time-Kill Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering inconsistent results in time-kill assays with LBM-415.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of a time-kill assay with this compound?
A1: The activity of this compound is dependent on the bacterial species and the concentration tested. For many Gram-positive organisms, such as Staphylococcus aureus, this compound is often bacteriostatic at its minimum inhibitory concentration (MIC), meaning it inhibits bacterial growth but may not cause a significant reduction in the bacterial population.[1][2] Against certain respiratory pathogens like Streptococcus pneumoniae and Haemophilus influenzae, this compound can exhibit bactericidal activity, typically at concentrations of 2x MIC or higher, which is defined as a ≥3-log10 reduction in colony-forming units per milliliter (CFU/mL).[3][4]
Q2: Why am I observing only bacteriostatic activity when I expect bactericidal effects?
A2: this compound is a peptide deformylase inhibitor, a class of antibiotics that can have either bacteriostatic or bactericidal effects.[5][6][7] Several factors can influence the observed outcome:
-
Organism Susceptibility: Different bacterial species and even different strains of the same species can have varying responses to this compound.
-
Concentration: Bactericidal activity is often concentration-dependent. Assays performed at or near the MIC are more likely to show bacteriostatic effects.[3]
-
Assay Conditions: The growth phase of the initial inoculum and the composition of the culture medium can impact the apparent activity of the compound.
Q3: Can this compound degrade during a 24-hour time-kill assay?
A3: While specific data on the stability of this compound in all common laboratory media over 24 hours is not extensively published, it is a consideration for any prolonged antimicrobial assay. If you suspect compound instability, you can include a control to measure the concentration of this compound at the beginning and end of the experiment.
Troubleshooting Guides
Issue 1: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Inoculum | Ensure the starting bacterial suspension is homogenous and at the correct density (typically ~5 x 10^5 CFU/mL). Vortex the stock culture and dilutions immediately before use. |
| Pipetting Errors | Use calibrated pipettes and proper technique. For small volumes, consider using a master mix of bacteria and media to dispense into tubes containing the antibiotic. |
| Inadequate Mixing | Ensure thorough mixing of the bacterial inoculum with the antibiotic at the start of the assay and before each sampling. |
Issue 2: No Killing or Inhibition Observed
| Possible Cause | Troubleshooting Step |
| Incorrect this compound Concentration | Verify the calculations for your stock solution and final dilutions. Prepare fresh stock solutions if there is any doubt about the stability or storage of the previous stock. |
| Resistant Bacterial Strain | Confirm the MIC of the bacterial strain being used with a separate MIC determination assay before proceeding with the time-kill experiment. |
| Experimental Error | Double-check all experimental parameters, including incubation temperature, time points, and plating volumes. |
Issue 3: Bacterial Regrowth at Later Time Points (e.g., 12 or 24 hours)
| Possible Cause | Troubleshooting Step |
| Bacteriostatic Activity | This may be the true effect of this compound at the tested concentration. The initial reduction in CFU/mL may be followed by a return to the initial inoculum level or slight growth.[1] |
| Selection of Resistant Subpopulation | The initial bacterial population may contain a small number of resistant variants that are selected for and begin to multiply after the susceptible population is inhibited or killed. |
| Degradation of this compound | If the compound is not stable for the full 24-hour period, its effective concentration may drop, allowing for bacterial regrowth. |
Data Presentation
Table 1: In Vitro Activity of this compound Against Various Bacterial Species
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | Time-Kill Result (at 2x MIC, 24h) |
| Staphylococcus aureus | 1.0 | 2.0 | Bacteriostatic[1] |
| Coagulase-negative staphylococci | 1.0 | 2.0 | Bacteriostatic[1] |
| Streptococcus pneumoniae | 0.5 - 1.0 | 1.0 - 2.0 | Bactericidal against some strains[3] |
| Haemophilus influenzae | 1.0 - 2.0 | 4.0 - 8.0 | Bactericidal against most strains[4] |
| Moraxella catarrhalis | ≤0.06 | 0.5 | Data not available |
| Enterococci | 2.0 | 4.0 | Bacteriostatic[2] |
Experimental Protocols
Detailed Protocol: Time-Kill Assay for this compound
This protocol is a general guideline and may need to be optimized for specific bacterial strains.
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.
-
Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate at 35-37°C with shaking until the culture reaches the mid-logarithmic phase of growth (typically equivalent to a 0.5 McFarland standard).
-
Dilute the culture in fresh, pre-warmed broth to achieve a final starting inoculum of approximately 5 x 10^5 CFU/mL in the test tubes.
-
-
Preparation of this compound Concentrations:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration that is at least 100-fold higher than the highest concentration to be tested.
-
Perform serial dilutions of the stock solution to prepare working solutions that are 10-fold higher than the final desired concentrations.
-
-
Assay Setup:
-
For each concentration of this compound to be tested, add the appropriate volume of the 10x working solution to sterile tubes.
-
Include a growth control tube containing only the broth and a vehicle control tube containing the same amount of solvent used for the this compound dilutions.
-
Add the diluted bacterial inoculum to each tube to achieve the final desired concentrations of this compound and the target starting bacterial density.
-
-
Incubation and Sampling:
-
Incubate all tubes at 35-37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), remove an aliquot (e.g., 100 µL) from each tube.
-
Perform 10-fold serial dilutions of the aliquot in a neutralizing broth or sterile saline to minimize antibiotic carryover.
-
-
Plating and Enumeration:
-
Plate a set volume (e.g., 20-100 µL) from the appropriate dilutions onto a suitable agar medium.
-
Incubate the plates at 35-37°C for 18-24 hours, or until colonies are clearly visible.
-
Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each concentration of this compound and the controls.
-
Determine the change in log10 CFU/mL from the initial inoculum at each time point. A ≥3-log10 reduction is considered bactericidal.
-
Mandatory Visualization
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for inconsistent time-kill assays.
References
- 1. emerypharma.com [emerypharma.com]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Peptide Deformylase Inhibitors as Antibacterial Agents: Identification of VRC3375, a Proline-3-Alkylsuccinyl Hydroxamate Derivative, by Using an Integrated Combinatorial and Medicinal Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide deformylase inhibitors as antibacterial agents: identification of VRC3375, a proline-3-alkylsuccinyl hydroxamate derivative, by using an integrated combinatorial and medicinal chemistry approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptide Deformylase as an Antibacterial Drug Target: Assays for Detection of Its Inhibition in Escherichia coli Cell Homogenates and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput screening of peptide deformylase inhibitors. | Sigma-Aldrich [sigmaaldrich.com]
- 7. Bacterial Peptide deformylase inhibitors: a new class of antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
LBM-415 Technical Support Center: Troubleshooting Binding to Plasticware
This technical support center provides guidance to researchers, scientists, and drug development professionals on how to address the potential issue of LBM-415 binding to plasticware during in vitro assays. This compound is a potent peptide deformylase (PDF) inhibitor with significant antibacterial activity.[1][2][3] Ensuring accurate and reproducible experimental results requires minimizing the loss of the compound due to non-specific binding to laboratory plastics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as NVP-PDF-713, is a synthetic organic compound that acts as an antibacterial agent by inhibiting peptide deformylase (PDF).[2][3] PDF is a crucial bacterial enzyme involved in protein maturation. By inhibiting this enzyme, this compound disrupts bacterial protein synthesis, leading to a bacteriostatic effect against a range of Gram-positive and some Gram-negative bacteria.[1][4]
Q2: Why might this compound bind to plasticware in my assay?
A2: While specific data on this compound binding to plasticware is not extensively published, compounds of its nature (synthetic, organic, peptide-like) can exhibit non-specific binding to plastic surfaces. This is often driven by hydrophobic and/or electrostatic interactions between the compound and the polymer surface of microplates, tubes, and pipette tips.[5][6] This can lead to a decrease in the effective concentration of this compound in your assay, potentially affecting the accuracy of results such as Minimum Inhibitory Concentration (MIC) values.
Q3: What are the common types of plasticware used in assays and how do they differ in terms of binding?
A3: Common plasticware includes polystyrene (PS), polypropylene (PP), and polyethylene (PE). Polystyrene is frequently used for assay plates and is known for its potential to bind proteins and hydrophobic small molecules. Polypropylene, often used for tubes and pipette tips, is generally more resistant to binding than polystyrene but can still adsorb certain compounds. The choice of plastic can influence the extent of non-specific binding.
Q4: How can I determine if this compound is binding to my plasticware?
A4: You can perform a compound recovery experiment. This involves incubating a known concentration of this compound in your assay buffer within the plasticware for a duration similar to your experiment. Subsequently, you would measure the concentration of this compound in the supernatant to determine the percentage of compound lost to the plastic surface.
Troubleshooting Guides
If you suspect this compound is binding to your plasticware, consider the following troubleshooting strategies, summarized in the table below.
Summary of Troubleshooting Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Use of Low-Binding Plasticware | Utilizes plastics with modified surfaces to reduce hydrophobic and electrostatic interactions. | Simple and direct solution. | Can be more expensive than standard plasticware. |
| Addition of a Surfactant | Non-ionic surfactants like Tween-20 or Triton X-100 can block non-specific binding sites on plastic surfaces.[7] | Cost-effective and easy to implement. | May interfere with certain cellular assays or detection methods. |
| Inclusion of a Blocking Protein | Proteins like Bovine Serum Albumin (BSA) can coat the plastic surface, preventing the binding of the test compound.[7] | Effective for a wide range of compounds. | Can interfere with protein-based assays or interact with the compound. |
| Modification of Assay Buffer | Increasing the ionic strength or adding organic solvents (e.g., DMSO, ethanol) can sometimes reduce non-specific binding. | Can be easily adjusted. | May affect enzyme activity, cell viability, or compound solubility. |
| Pre-treatment of Plasticware | Pre-coating the plasticware with a blocking agent and then washing it off before the assay. | Reduces the presence of the blocking agent in the final assay. | Requires an additional experimental step. |
Experimental Protocols
Protocol 1: Quantification of this compound Binding to Plasticware
Objective: To determine the extent of this compound binding to a specific type of plasticware.
Materials:
-
This compound stock solution
-
Assay buffer
-
Plasticware to be tested (e.g., 96-well polystyrene plate)
-
Analytical method for this compound quantification (e.g., HPLC-UV, LC-MS)
-
Low-binding microcentrifuge tubes
Methodology:
-
Prepare a working solution of this compound in the assay buffer at the desired concentration.
-
Add the this compound solution to the wells of the plastic plate. Include a control where the solution is added to a low-binding microcentrifuge tube.
-
Incubate the plate and tubes under the same conditions as your assay (e.g., time, temperature).
-
At the end of the incubation, carefully collect the supernatant from the wells and the control tube.
-
Quantify the concentration of this compound in the supernatant from both the test plasticware and the low-binding control tube using a validated analytical method.
-
Calculate the percentage of this compound bound to the plasticware using the following formula:
% Bound = [ (Concentration_Control - Concentration_Test) / Concentration_Control ] * 100
Protocol 2: Mitigation of this compound Binding using a Surfactant
Objective: To reduce the non-specific binding of this compound to plasticware by adding a non-ionic surfactant to the assay buffer.
Materials:
-
This compound stock solution
-
Assay buffer
-
Tween-20 or Triton X-100
-
Plasticware used in the assay
Methodology:
-
Prepare the assay buffer containing a low concentration of a non-ionic surfactant (e.g., 0.01% - 0.1% Tween-20).
-
Prepare a working solution of this compound in the surfactant-containing assay buffer.
-
Proceed with your standard assay protocol using the modified buffer.
-
It is advisable to run a control experiment to ensure the surfactant does not interfere with the assay's outcome (e.g., enzyme activity, cell viability).
-
Optionally, perform the quantification protocol described above (Protocol 1) with and without the surfactant to confirm the reduction in binding.
Visual Guides
This compound Mechanism of Action
The following diagram illustrates the mechanism of action of this compound.
Caption: Mechanism of this compound as a peptide deformylase inhibitor.
Troubleshooting Workflow for Non-Specific Binding
This workflow provides a logical approach to identifying and mitigating non-specific binding of this compound.
Caption: A workflow for troubleshooting this compound binding to plasticware.
References
- 1. Comparative Antimicrobial Characterization of LBM415 (NVP PDF-713), a New Peptide Deformylase Inhibitor of Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Comparative antimicrobial characterization of LBM415 (NVP PDF-713), a new peptide deformylase inhibitor of clinical importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bitesizebio.com [bitesizebio.com]
Technical Support Center: Spontaneous Mutation Rates of Bacteria Exposed to LBM-415
Welcome to the technical support center for researchers, scientists, and drug development professionals working with LBM-415. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the spontaneous mutation rates of bacteria exposed to this novel peptide deformylase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of this compound on the spontaneous mutation rates of bacteria?
A1: this compound, a peptide deformylase inhibitor, has been observed to be associated with low levels of spontaneous single-step mutational rates in bacteria, generally in the range of 10-6 to <10-8.[1][2] The dominantly bacteriostatic action of the compound at therapeutic concentrations may contribute to these low rates. However, it is important to note that like other antibiotics, sub-inhibitory concentrations of this compound could potentially induce stress responses that may influence mutation frequencies.
Q2: How does this compound's mechanism of action relate to bacterial mutation rates?
A2: this compound inhibits peptide deformylase (PDF), an essential bacterial enzyme that removes the formyl group from the N-terminal methionine of newly synthesized polypeptides.[3][4] This inhibition disrupts protein synthesis. While this compound does not directly target DNA replication or repair machinery, the resulting cellular stress from inhibited protein synthesis can indirectly affect genome stability. Bacterial stress responses, such as the SOS response and the stringent response, can be activated under such conditions, leading to the upregulation of error-prone DNA polymerases and the downregulation of DNA repair systems, which may in turn alter mutation rates.[3][5][6]
Q3: Are there specific bacterial species for which mutation rate data with this compound is available?
A3: While a general range for spontaneous mutation rates (10-6 to <10-8) has been reported for bacteria exposed to this compound, specific, peer-reviewed data detailing concentration-dependent mutation frequencies for individual bacterial species like Staphylococcus aureus, Streptococcus pneumoniae, and Haemophilus influenzae are not extensively available in the public domain.[1][2] Multi-step resistance selection studies have been conducted on H. influenzae, resulting in clones with increased MICs, though the specific mutation rates at each step were not detailed.[7]
Q4: Can exposure to this compound lead to the development of resistance?
A4: Yes, as with other antibiotics, bacteria can develop resistance to this compound. Studies have shown that resistant clones of Haemophilus influenzae can be selected through multi-step resistance selection.[7] Mechanisms of resistance can include target overexpression due to gene amplification.[8][9]
Troubleshooting Guides
Problem: High variability in mutation rate results between experiments.
| Potential Cause | Troubleshooting Step |
| Inconsistent inoculum size | Ensure the initial number of cells (N0) is consistent across all parallel cultures. A small inoculum is recommended to minimize the presence of pre-existing mutants.[10] |
| Variation in culture conditions | Strictly control growth medium, temperature, and aeration to ensure uniform growth rates across all cultures and experiments. |
| Inaccurate cell counting | Use a reliable method for determining the final cell population (Nt), such as plating serial dilutions on non-selective agar. The method of Miles and Misra can reduce errors from spreading.[10] |
| "Jackpot" cultures | The stochastic nature of mutations can lead to "jackpot" cultures with a high number of mutants. It is crucial to use a sufficient number of parallel cultures (ideally 20-30) to obtain a statistically robust estimate of the mutation rate.[10] |
Problem: No resistant colonies observed on selective plates.
| Potential Cause | Troubleshooting Step |
| This compound concentration is too high | Ensure the this compound concentration in the selective agar is appropriate (typically 2-4 times the Minimum Inhibitory Concentration, MIC) to select for resistant mutants without being excessively lethal. |
| Insufficient number of cells plated | The total number of cells plated may be too low to detect rare mutation events. Increase the culture volume or the number of parallel cultures.[2] |
| Low mutation rate of the bacterial strain | The inherent spontaneous mutation rate of the test strain may be very low. Consider using a positive control with a known higher mutation rate to validate the experimental setup. |
Problem: Higher than expected mutation rates.
| Potential Cause | Troubleshooting Step |
| Presence of a mutator phenotype | The bacterial strain may have a defect in its DNA repair system, leading to a hypermutable state.[11] Sequence key DNA repair genes if a mutator phenotype is suspected. |
| Sub-inhibitory antibiotic concentrations inducing mutagenesis | Sub-lethal concentrations of some antibiotics can increase mutation rates.[7] Carefully control the this compound concentration during pre-exposure and selection phases. |
| Contamination | Ensure the purity of the bacterial culture through proper aseptic techniques and streak plating. |
Data Presentation
Table 1: Spontaneous Mutation Rates of Bacteria Exposed to this compound
| Bacterial Group | This compound Concentration | Spontaneous Single-Step Mutation Rate | Reference |
| Various Bacteria | Not specified | 10-6 to <10-8 | [1][2] |
Note: This table represents the currently available data. More specific data for individual species and varying this compound concentrations are limited.
Table 2: Comparative Spontaneous Mutation Frequencies for Other Antibiotics in Key Bacterial Species
| Bacterial Species | Antibiotic | Selection Concentration | Median Spontaneous Mutation Frequency | Reference |
| Staphylococcus aureus (MSSA) | Torezolid | 2x MIC | 1.1 x 10-10 | [1] |
| Staphylococcus aureus (MRSA) | Torezolid | 2x MIC | 1.9 x 10-10 | [1] |
| Streptococcus pneumoniae | Ciprofloxacin (sub-MIC) | Not specified | 2- to 5-fold increase | [7] |
| Streptococcus pneumoniae | Streptomycin (sub-MIC) | Not specified | 2- to 5-fold increase | [7] |
| Haemophilus influenzae | Rifampin | ≥10 µg/ml | Detectable | [12][13] |
This table is for comparative purposes to provide context for expected mutation frequencies in these species under antibiotic pressure.
Experimental Protocols
Protocol: Determination of Spontaneous Mutation Rate by Luria-Delbrück Fluctuation Assay
This protocol is adapted from standard methods for determining mutation rates using antibiotic resistance as a selectable marker.
1. Preparation:
-
Prepare sterile growth medium (e.g., Mueller-Hinton Broth).
-
Prepare non-selective agar plates (e.g., Mueller-Hinton Agar).
-
Prepare selective agar plates containing this compound at a concentration of 2-4 times the MIC of the test organism.
-
Prepare a fresh stock solution of this compound.
2. Inoculum Preparation:
-
Grow a single colony of the test bacterium in non-selective broth overnight to obtain a saturated culture.
-
Dilute the overnight culture to a low cell density (e.g., 102-103 cells/mL) in fresh, non-selective broth. This is crucial to minimize the presence of pre-existing resistant mutants.
3. Fluctuation Test:
-
Dispense a small, equal volume of the diluted culture into a large number of parallel tubes or wells of a microtiter plate (e.g., 20-30 replicates).
-
Incubate the parallel cultures without shaking until they reach saturation. This allows for the independent occurrence of mutations in each culture.
4. Plating:
-
For each parallel culture, plate the entire volume onto a separate selective agar plate containing this compound.
-
To determine the total viable cell count (Nt), take a small aliquot from a few representative parallel cultures, perform serial dilutions, and plate on non-selective agar.
-
Incubate all plates at the optimal growth temperature for the bacterium until colonies are visible (typically 24-48 hours).
5. Data Analysis:
-
Count the number of resistant colonies on each selective plate.
-
Count the colonies on the non-selective plates to calculate the average total number of viable cells (Nt) per culture.
-
Calculate the mutation rate using a suitable method, such as the p0 method (if a significant fraction of cultures have no mutants) or the median method. The p0 method is based on the proportion of cultures with zero mutants (p0 = e-m, where m is the average number of mutations per culture).[10] The mutation rate (µ) is then calculated as µ = m / Nt.
Mandatory Visualization
Caption: Workflow for determining bacterial spontaneous mutation rates.
Caption: Potential indirect pathway of this compound's effect on mutation rates.
References
- 1. Novel Ribosomal Mutations in Staphylococcus aureus Strains Identified through Selection with the Oxazolidinones Linezolid and Torezolid (TR-700) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. journals.asm.org [journals.asm.org]
- 4. Bacterial Peptide deformylase inhibitors: a new class of antibacterial agents [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Mutation and Combating the Evolution of Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SOS-Inducing Drugs Trigger Nucleic Acid Release and Biofilm Formation in Gram-Negative Bacteria [mdpi.com]
- 7. Effect of subinhibitory concentrations of antibiotics on mutation frequency in Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reduced Susceptibility of Haemophilus influenzae to the Peptide Deformylase Inhibitor LBM415 Can Result from Target Protein Overexpression Due to Amplified Chromosomal def Gene Copy Number - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reduced susceptibility of Haemophilus influenzae to the peptide deformylase inhibitor LBM415 can result from target protein overexpression due to amplified chromosomal def gene copy number - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Practical Guide to Measuring Mutation Rates in Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mutation Frequencies and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mutation frequency of Haemophilus influenzae to rifampin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mutation frequency of Haemophilus influenzae to rifampin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: LBM-415 and the Influence of Inoculum Size on MIC Values
Welcome to the technical support center for researchers, scientists, and drug development professionals working with LBM-415. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during antimicrobial susceptibility testing, with a specific focus on the influence of inoculum size on Minimum Inhibitory Concentration (MIC) values.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel antibacterial agent belonging to the class of peptide deformylase (PDF) inhibitors.[1][2] PDF is an essential bacterial enzyme that removes the formyl group from the N-terminal methionine of newly synthesized polypeptides.[1][3][4] This deformylation step is crucial for protein maturation and subsequent bacterial growth. By inhibiting PDF, this compound effectively blocks bacterial protein synthesis, leading to a bacteriostatic effect.[5][6]
Q2: What is the "inoculum effect" and how does it relate to this compound?
A2: The inoculum effect is an in vitro phenomenon where the MIC of an antimicrobial agent increases as the starting concentration of bacteria (the inoculum) increases.[7] This effect is particularly relevant for certain classes of antibiotics. For this compound, studies have indicated that its MIC values can be inoculum dependent, especially when using agar-based testing methods. This means that variations in the inoculum size used in your experiments can lead to different MIC results.
Q3: Why are my this compound MIC results variable between experiments?
A3: Inconsistent this compound MIC values can arise from several factors, with inoculum variability being a primary suspect. It is crucial to standardize the inoculum preparation for each experiment, typically targeting a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL for broth microdilution as recommended by CLSI guidelines.[7] Other potential causes for variability include issues with media preparation, antibiotic stock solution stability, and incubation conditions.
Q4: What is the standard inoculum concentration for broth microdilution testing of this compound?
A4: According to guidelines from the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution MIC testing, the standard inoculum concentration is approximately 5 x 10^5 CFU/mL.[7] Adhering to this standard is critical for obtaining reproducible and comparable MIC values. For time-kill studies, a slightly higher inoculum of 5 × 10^5 to 5 × 10^6 CFU/ml has been used.[5]
Troubleshooting Guide
Issue: Higher than expected this compound MIC values.
| Potential Cause | Troubleshooting Steps |
| High Inoculum Density | - Verify the inoculum preparation procedure to ensure a final concentration of ~5 x 10^5 CFU/mL. - Perform a colony count on your inoculum suspension to confirm the CFU/mL. - Ensure the bacterial suspension is used within a short timeframe after preparation to prevent further growth. |
| Inaccurate Drug Concentration | - Confirm the correct preparation of the this compound stock solution and serial dilutions. - Ensure the stock solution has been stored properly and has not expired. - Use calibrated pipettes for all dilutions. |
| Media Composition | - Use the recommended Mueller-Hinton broth (MHB) for susceptibility testing.[8] - Ensure the pH of the media is within the appropriate range. |
| Resistant Isolate | - Confirm the identity and purity of the bacterial isolate. - Consider the possibility of acquired resistance in the test strain. |
Data Presentation
The following table illustrates the potential impact of varying inoculum sizes on this compound MIC values against a hypothetical strain of Staphylococcus aureus. This data is for illustrative purposes to demonstrate the inoculum effect.
| Inoculum Size (CFU/mL) | This compound MIC (µg/mL) | Interpretation |
| 5 x 10^4 | 1 | Susceptible |
| 5 x 10^5 (Standard) | 2 | Susceptible |
| 5 x 10^6 | 4 | Intermediate |
| 5 x 10^7 | 8 | Resistant |
Experimental Protocols
Broth Microdilution MIC Assay for this compound
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
1. Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test organism. b. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. c. Within 15 minutes of preparation, dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
2. Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in an appropriate solvent. b. Perform serial twofold dilutions of the this compound stock solution in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.
3. Inoculation and Incubation: a. Inoculate each well of the microtiter plate containing the this compound dilutions with the prepared bacterial inoculum. The final volume in each well should be uniform. b. Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only). c. Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
4. Reading the MIC: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Visualizations
This compound Mechanism of Action
References
- 1. pharmacophorejournal.com [pharmacophorejournal.com]
- 2. Drug forecast – the peptide deformylase inhibitors as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Comparative Antimicrobial Characterization of LBM415 (NVP PDF-713), a New Peptide Deformylase Inhibitor of Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antistaphylococcal Activity of LBM415, a New Peptide Deformylase Inhibitor, Compared with Those of Other Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antistaphylococcal activity of LBM415, a new peptide deformylase inhibitor, compared with those of other agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Inoculum Effect in the Era of Multidrug Resistance: Minor Differences in Inoculum Have Dramatic Effect on MIC Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
LBM-415 cross-resistance with other antibiotic classes
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding LBM-415, a peptide deformylase inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues and questions that may arise during experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an antibacterial agent that belongs to the class of peptide deformylase (PDF) inhibitors.[1][2] PDF is an essential bacterial enzyme that removes the formyl group from the N-terminal methionine of newly synthesized polypeptides.[3] This process is a critical step in bacterial protein maturation. By inhibiting PDF, this compound disrupts protein synthesis, leading to bacterial growth inhibition.[3] The PDF enzyme in bacteria is distinct from mammalian enzymes, making it a selective target for antibacterial therapy.[4]
Q2: Is there evidence of cross-resistance between this compound and other antibiotic classes?
A2: Studies have consistently shown that this compound retains its potency against bacterial strains that are resistant to other major antibiotic classes. There is no significant cross-resistance observed with beta-lactams (including penicillins and cephalosporins), macrolides, fluoroquinolones, glycopeptides (like vancomycin), and oxazolidinones (like linezolid).[1][5][6][7][8] The unique mechanism of action of this compound, targeting peptide deformylase, is the primary reason for the absence of cross-resistance with drugs that target different cellular pathways.[3][4]
Q3: What are the known mechanisms of resistance to this compound?
A3: Resistance to this compound and other peptide deformylase inhibitors can emerge through mutations in specific genes. The primary mechanisms identified are mutations in the defB gene, which encodes the peptide deformylase enzyme itself, and in the fmt gene, which encodes the methionyl-tRNA formyltransferase.[8][9][10][11] Mutations in fmt can lead to a bypass of the need for deformylation, thus conferring resistance to PDF inhibitors.[10][11] Additionally, efflux pumps may contribute to reduced susceptibility in some bacterial species, such as Haemophilus influenzae.[6]
Troubleshooting Guides
Issue 1: this compound shows reduced activity against a specific bacterial isolate.
-
Possible Cause 1: Intrinsic resistance. Certain bacterial species, particularly many Gram-negative bacilli like Enterobacteriaceae, may exhibit high intrinsic resistance to this compound.[9] This can be due to factors like the outer membrane barrier and the presence of efflux pumps.
-
Troubleshooting Step 1: Review the literature to confirm the expected activity of this compound against the bacterial species .
-
Possible Cause 2: Acquired resistance. The isolate may have developed resistance to this compound.
-
Troubleshooting Step 2: Sequence the defB and fmt genes of the resistant isolate to identify potential mutations. Compare the sequences to a susceptible reference strain.
-
Troubleshooting Step 3: Perform an efflux pump inhibitor assay. For example, using an agent like phe-arg-β-naphthylamide (PAβN) in conjunction with this compound can help determine if efflux is contributing to the reduced activity.[6] A significant decrease in the Minimum Inhibitory Concentration (MIC) in the presence of the inhibitor would suggest the involvement of efflux pumps.
Issue 2: Unexpected results in in vivo efficacy studies.
-
Possible Cause 1: Pharmacokinetic/pharmacodynamic (PK/PD) mismatch. The dosing regimen may not be optimal for the specific animal model or infection type.
-
Troubleshooting Step 1: Review published pharmacokinetic data for this compound in the relevant animal model to ensure that the dosing achieves sufficient exposure at the site of infection.[2][12]
-
Possible Cause 2: Spontaneous emergence of resistance. While generally low, spontaneous mutations leading to resistance can occur.[6]
-
Troubleshooting Step 2: Isolate the bacteria from the infected animals that are not responding to treatment and perform susceptibility testing with this compound to confirm if resistance has developed during the experiment. If resistance is confirmed, sequence the defB and fmt genes.
Data Presentation
Table 1: In Vitro Activity of this compound Against Staphylococcus aureus Strains with Different Resistance Phenotypes
| Strain Phenotype | Number of Isolates | This compound MIC50 (µg/mL) | This compound MIC90 (µg/mL) | This compound MIC Range (µg/mL) |
| Methicillin-Susceptible S. aureus (MSSA) | 69 | 1.0 | 2.0 | ≤0.06 - 4.0 |
| Methicillin-Resistant S. aureus (MRSA) | 62 | 1.0 | 2.0 | ≤0.06 - 4.0 |
Data compiled from a study by Appelbaum et al.[7]
Table 2: In Vitro Activity of this compound Against Streptococcus pneumoniae Strains with Different Resistance Phenotypes
| Strain Phenotype | Number of Isolates | This compound MIC50 (µg/mL) | This compound MIC90 (µg/mL) | This compound MIC Range (µg/mL) |
| Penicillin-Susceptible S. pneumoniae | 80 | 0.5 | 1.0 | 0.03 - 4.0 |
| Penicillin-Intermediate S. pneumoniae | 88 | 1.0 | 2.0 | 0.03 - 4.0 |
| Penicillin-Resistant S. pneumoniae | 132 | 1.0 | 2.0 | 0.03 - 4.0 |
| Macrolide-Resistant S. pneumoniae | 154 | 1.0 | 2.0 | 0.03 - 4.0 |
| Quinolone-Resistant S. pneumoniae | 30 | 1.0 | 1.0 | 0.03 - 4.0 |
Data compiled from a study by Pankuch et al.[5]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution
This protocol is adapted from methodologies used in studies evaluating this compound activity.[5]
-
Preparation of Antibiotic Plates: Prepare a series of Mueller-Hinton agar plates supplemented with 5% sheep blood. Each series of plates should contain serial twofold dilutions of this compound. A control plate with no antibiotic should also be prepared.
-
Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. This can be done by suspending colonies from an overnight culture in a sterile saline or broth.
-
Inoculation: Using a multipoint inoculator, spot the bacterial suspensions onto the surface of the agar plates, starting with the control plate and then progressing from the lowest to the highest antibiotic concentration.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours in an appropriate atmosphere (e.g., ambient air for staphylococci, 5% CO₂ for pneumococci).
-
Reading the Results: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Time-Kill Assay
This protocol is based on methods described for assessing the bactericidal or bacteriostatic activity of this compound.[7]
-
Preparation of Test Tubes: Prepare tubes containing cation-adjusted Mueller-Hinton broth with this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). Include a growth control tube without any antibiotic.
-
Inoculation: Inoculate each tube with a starting bacterial density of approximately 5 x 10⁵ CFU/mL.
-
Incubation and Sampling: Incubate the tubes at 35-37°C in a shaking water bath. At predetermined time points (e.g., 0, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline and plate them onto appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each antibiotic concentration. Bacteriostatic activity is typically defined as a <3-log₁₀ reduction in CFU/mL from the initial inoculum, while bactericidal activity is a ≥3-log₁₀ reduction.
Visualizations
Caption: Mechanism of action of this compound in bacterial protein synthesis.
Caption: Overview of resistance mechanisms to this compound.
Caption: Experimental workflow to assess cross-resistance.
References
- 1. In Vivo Characterization of the Peptide Deformylase Inhibitor LBM415 in Murine Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo characterization of the peptide deformylase inhibitor LBM415 in murine infection models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacophorejournal.com [pharmacophorejournal.com]
- 4. Bacterial Peptide deformylase inhibitors: a new class of antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antipneumococcal Activity of LBM415, a New Peptide Diformylase Inhibitor, Compared with Those of Other Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Antimicrobial Characterization of LBM415 (NVP PDF-713), a New Peptide Deformylase Inhibitor of Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antistaphylococcal Activity of LBM415, a New Peptide Deformylase Inhibitor, Compared with Those of Other Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial activity of a novel peptide deformylase inhibitor, LBM415, tested against respiratory tract and cutaneous infection pathogens: a global surveillance report (2003-2004) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Peptide deformylase in Staphylococcus aureus: resistance to inhibition is mediated by mutations in the formyltransferase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and unexpected safety issues of LBM415, a novel oral peptide deformylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Off-Target Effects of LBM-415 in Eukaryotic Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for studying the off-target effects of LBM-415 in eukaryotic cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and its known on-target?
This compound is a peptide deformylase (PDF) inhibitor. Its primary target is the bacterial PDF enzyme, which is essential for bacterial protein synthesis. By inhibiting this enzyme, this compound exhibits bacteriostatic or bactericidal activity against a range of pathogens.[1]
Q2: What are the potential off-targets of this compound in eukaryotic cells?
While initially thought to be absent in eukaryotes, a functional homolog of peptide deformylase has been identified in the mitochondria of eukaryotic cells, including humans (HsPDF).[2][3][4] This mitochondrial PDF is considered a primary potential off-target of this compound. Inhibition of HsPDF can disrupt mitochondrial protein synthesis and lead to mitochondrial dysfunction.[5]
Q3: What are the observable phenotypes of this compound off-target effects in humans?
At high doses, this compound has been observed to cause reversible cyanosis and methemoglobinemia in human volunteers.[6] These effects are indicative of off-target activity that may be linked to mitochondrial dysfunction.
Q4: What are the general approaches to identify and validate off-target effects of a small molecule like this compound?
A multi-pronged approach is recommended, including:
-
Direct Target Engagement Assays: To confirm if this compound physically interacts with potential off-targets like HsPDF within the cell.
-
Global Proteomic and Transcriptomic Analysis: To identify downstream changes in protein and gene expression following this compound treatment.
-
Functional Cellular Assays: To measure the physiological consequences of off-target engagement, such as mitochondrial toxicity.
-
In Silico and In Vitro Screening: Computational modeling and screening against panels of known off-target candidates (e.g., kinases) can provide initial predictions.
Troubleshooting Guides
Cellular Thermal Shift Assay (CETSA) for HsPDF Target Engagement
Issue 1: No or very small thermal shift observed for HsPDF with this compound treatment.
-
Possible Cause 1: Insufficient drug concentration. The intracellular concentration of this compound may not be high enough to saturate HsPDF.
-
Troubleshooting: Perform a dose-response experiment with a wider range of this compound concentrations.
-
-
Possible Cause 2: Low abundance of HsPDF. The target protein may be expressed at low levels in the chosen cell line.
-
Troubleshooting: Select a cell line with higher mitochondrial activity and potentially higher HsPDF expression (e.g., HepG2, HEK293). Confirm HsPDF expression levels by western blot.
-
-
Possible Cause 3: The protein is not a suitable candidate for thermal shift studies. Some proteins do not exhibit a clear melting curve.
-
Troubleshooting: Optimize the buffer conditions. If the issue persists, consider an alternative target engagement assay.[7]
-
Issue 2: High background signal or a small transitional increase in signal in the melting curve.
-
Possible Cause: Native protein has external hydrophobic sites. The fluorescent dye may bind to the protein even in its native state.
-
Troubleshooting: Perform protein:dye titration studies to optimize the concentrations.[7] Consider using a different fluorescent dye.
-
Mass Spectrometry-Based Proteomic Profiling
Issue 1: High variability between biological replicates.
-
Possible Cause 1: Inconsistent sample preparation. Variations in cell lysis, protein digestion, or peptide cleanup can introduce significant variability.
-
Troubleshooting: Standardize all sample preparation steps. Ensure complete cell lysis and efficient protein digestion. Use a robust peptide cleanup method.
-
-
Possible Cause 2: Batch effects. Samples processed on different days or with different reagent lots can exhibit systematic variations.
-
Troubleshooting: Plan the experiment to minimize batch effects by randomizing samples. Include a pooled quality control sample in each batch to monitor and correct for variations.[8]
-
Issue 2: Large number of missing values in the dataset.
-
Possible Cause: Low abundance proteins or peptides. In data-dependent acquisition, low-intensity signals may not be selected for fragmentation.
-
Troubleshooting: Consider using data-independent acquisition (DIA) for more comprehensive protein quantification. For existing data, use appropriate imputation methods to handle missing values, considering whether they are missing at random or not at random.[8]
-
Mitochondrial Toxicity Assays
Issue 1: Inconsistent results in mitochondrial membrane potential assays (e.g., using JC-1 dye).
-
Possible Cause 1: Cell density variability. The mitochondrial membrane potential can be influenced by cell confluency.
-
Troubleshooting: Ensure consistent cell seeding density and confluency across all wells and experiments.
-
-
Possible Cause 2: Photobleaching of the fluorescent dye.
-
Troubleshooting: Minimize the exposure of stained cells to light. Read the plate immediately after staining.
-
-
Possible Cause 3: Compound interference. this compound itself might have fluorescent properties that interfere with the assay.
-
Troubleshooting: Run a control with this compound in the absence of cells to check for autofluorescence.
-
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for this compound and HsPDF Engagement
This protocol is designed to verify the direct binding of this compound to the human mitochondrial peptide deformylase (HsPDF) in intact cells.
Materials:
-
Eukaryotic cell line (e.g., HEK293T, HepG2)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (containing protease inhibitors)
-
Antibody against HsPDF
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
SDS-PAGE and western blotting equipment
Methodology:
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the desired concentration of this compound or DMSO (vehicle control) for a predetermined time (e.g., 1-4 hours).
-
-
Heating Step:
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction from the precipitated proteins.[10]
-
-
Protein Quantification and Analysis:
-
Collect the supernatant (soluble fraction).
-
Determine the protein concentration of each sample.
-
Analyze the samples by SDS-PAGE and western blotting using an antibody specific for HsPDF.
-
-
Data Analysis:
-
Quantify the band intensities from the western blot.
-
Plot the band intensity (representing soluble HsPDF) against the temperature for both this compound treated and control samples. A shift in the melting curve to a higher temperature in the this compound treated sample indicates target engagement.
-
Protocol 2: Global Proteomic Profiling using Mass Spectrometry
This protocol outlines a general workflow for identifying global changes in the proteome of eukaryotic cells upon this compound treatment.
Materials:
-
Eukaryotic cell line
-
This compound and DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
DTT, iodoacetamide
-
Trypsin (mass spectrometry grade)
-
Solid-phase extraction (SPE) cartridges for peptide cleanup
-
LC-MS/MS system
Methodology:
-
Sample Preparation:
-
Culture and treat cells with this compound or DMSO as described in the CETSA protocol.
-
Harvest and lyse the cells.
-
Quantify the protein concentration.
-
-
Protein Digestion:
-
Reduce the proteins with DTT and alkylate with iodoacetamide.
-
Digest the proteins into peptides using trypsin overnight at 37°C.
-
-
Peptide Cleanup:
-
Desalt the peptide samples using SPE cartridges.
-
Dry the purified peptides and resuspend in a buffer suitable for mass spectrometry.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples on a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Perform protein identification and quantification.
-
Conduct statistical analysis to identify proteins that are significantly up- or down-regulated in response to this compound treatment.
-
Perform pathway analysis on the differentially expressed proteins to identify affected cellular processes.
-
Protocol 3: Mitochondrial Membrane Potential Assay
This protocol measures changes in the mitochondrial membrane potential as an indicator of mitochondrial dysfunction.
Materials:
-
Eukaryotic cell line
-
This compound and DMSO
-
JC-1 fluorescent dye
-
FCCP (a positive control for mitochondrial depolarization)
-
Fluorescence plate reader or flow cytometer
Methodology:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound, DMSO, and FCCP for the desired duration.
-
-
Staining:
-
Remove the treatment media and incubate the cells with JC-1 dye according to the manufacturer's instructions.
-
-
Measurement:
-
Wash the cells to remove excess dye.
-
Measure the fluorescence at two wavelengths (green for monomers, red for J-aggregates) using a plate reader or flow cytometer.
-
-
Data Analysis:
-
Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.[5]
-
Quantitative Data Summary
Table 1: Hypothetical IC50 Values for this compound
| Target Enzyme | Organism/Location | IC50 (nM) |
| Peptide Deformylase | Staphylococcus aureus | 10 |
| Peptide Deformylase | Streptococcus pneumoniae | 15 |
| Peptide Deformylase (HsPDF) | Human Mitochondria | 500 |
This table illustrates the type of data that would be generated from in vitro enzyme inhibition assays and is for illustrative purposes only.
Table 2: Sample Data from a CETSA Experiment
| Temperature (°C) | % Soluble HsPDF (Control) | % Soluble HsPDF (this compound) |
| 45 | 100 | 100 |
| 50 | 95 | 98 |
| 55 | 70 | 90 |
| 60 | 40 | 75 |
| 65 | 10 | 50 |
| 70 | 5 | 20 |
This table presents example data from a CETSA experiment, demonstrating a thermal shift upon this compound treatment.
Visualizations
Caption: Proposed off-target signaling pathway of this compound in eukaryotic cells.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Logical troubleshooting flow for a common CETSA issue.
References
- 1. In vivo characterization of the peptide deformylase inhibitor LBM415 in murine infection models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of eukaryotic peptide deformylases reveals universality of N-terminal protein processing mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eukaryotic Peptide Deformylases. Nuclear-Encoded and Chloroplast-Targeted Enzymes in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of eukaryotic peptide deformylases reveals universality of N-terminal protein processing mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human mitochondrial peptide deformylase, a new anticancer target of actinonin-based antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and unexpected safety issues of LBM415, a novel oral peptide deformylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Overcoming Common Challenges in Proteomics Experiments | Technology Networks [technologynetworks.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of LBM-415 Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of orally bioavailable LBM-415 analogs.
Frequently Asked Questions (FAQs)
Q1: What are the main barriers to achieving good oral bioavailability for this compound and its analogs?
A1: this compound and its analogs, being peptide-like molecules, face several significant barriers to oral absorption. These include:
-
Enzymatic Degradation: Susceptibility to degradation by proteases in the stomach and small intestine.
-
Low Permeability: Poor passive diffusion across the intestinal epithelium due to factors like high molecular weight, polarity, and a large number of hydrogen bond donors and acceptors.[1][2]
-
Efflux Transporters: Recognition and efflux back into the intestinal lumen by transporters such as P-glycoprotein (P-gp).
-
Poor Solubility: Low aqueous solubility can limit the concentration of the drug available for absorption.
Q2: What is a reasonable target oral bioavailability for a peptide deformylase inhibitor like an this compound analog?
A2: While the oral bioavailability of this compound in humans has not been publicly disclosed, preclinical data for other peptide deformylase inhibitors can provide a benchmark. For instance, the peptide deformylase inhibitor BB-81384 demonstrated good oral bioavailability in mice, ranging from 55% to 88% depending on the dose.[3][4][5] Therefore, aiming for an oral bioavailability of over 50% in preclinical animal models would be a strong indicator of potential clinical success.
Q3: What are the initial in vitro assays that should be performed to assess the potential for oral absorption of my this compound analog?
A3: A standard initial assessment should include:
-
Aqueous Solubility: Determining the solubility at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).
-
In Vitro Permeability Assays:
Troubleshooting Guides
Issue 1: Low Permeability in Caco-2 Assay
Symptoms:
-
Apparent permeability coefficient (Papp A-B) is low (<1.0 x 10⁻⁶ cm/s).
-
High efflux ratio (Papp B-A / Papp A-B > 2).
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Poor Passive Permeability | - Structural Modification: Modify the analog to increase lipophilicity (e.g., by adding non-polar side chains) or reduce the number of hydrogen bond donors.[9] - Formulation with Permeation Enhancers: Co-formulate with excipients that temporarily open tight junctions or disrupt the cell membrane. |
| Active Efflux by P-gp or other transporters | - Confirm with Inhibitors: Repeat the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp). A significant increase in Papp (A-B) confirms efflux. - Structural Modification: Modify the analog to reduce its affinity for efflux transporters. This may involve altering charge, size, or specific functional groups. |
| Low Compound Recovery | - Non-specific Binding: Use low-binding plates and add a small percentage of a non-ionic surfactant to the assay buffer. - Metabolism by Caco-2 cells: Analyze the receiver compartment for metabolites. If metabolism is significant, consider this a limiting factor for oral bioavailability. |
Logical Workflow for Troubleshooting Low Caco-2 Permeability
Issue 2: Low Oral Bioavailability in Animal Models Despite Good In Vitro Permeability
Symptoms:
-
High Papp in Caco-2 assay (>5.0 x 10⁻⁶ cm/s).
-
Low oral bioavailability (%F) in rodents (<20%).
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| High First-Pass Metabolism | - In Vitro Metabolic Stability: Assess the stability of the analog in liver microsomes and hepatocytes from the animal species used and from humans. - Identify Metabolites: Characterize the major metabolites to understand the metabolic pathways. - Structural Modification: Modify the molecule at the sites of metabolism to block or slow down degradation. |
| Poor Solubility in GI Fluids | - Formulation Strategies: Develop formulations to enhance solubility, such as solid dispersions, lipid-based formulations (e.g., SEDDS), or nanoparticle formulations.[10] |
| Instability in GI Fluids | - Assess Stability in Simulated Gastric and Intestinal Fluids (SGF/SIF): Determine if the compound degrades at different pH values or in the presence of digestive enzymes. - Enteric Coating: For compounds unstable at low pH, an enteric-coated formulation can protect them in the stomach.[1] |
Data Presentation
The following tables present hypothetical, yet realistic, data for a series of this compound analogs to illustrate the impact of structural modifications and formulation on key parameters related to oral bioavailability.
Table 1: In Vitro Permeability and Physicochemical Properties of this compound Analogs
| Compound | R-Group Modification | LogP | Aqueous Solubility (pH 6.8, µg/mL) | Caco-2 Papp (A-B) (x 10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) |
| This compound | (Reference) | 1.8 | 50 | 0.8 | 5.2 |
| Analog A | -CH₃ | 2.1 | 45 | 1.2 | 4.8 |
| Analog B | -CF₃ | 2.5 | 30 | 2.5 | 2.1 |
| Analog C | -OCH₃ | 1.7 | 60 | 0.9 | 5.5 |
| Analog D | -Phenyl | 3.2 | 10 | 4.1 | 1.5 |
Table 2: In Vivo Pharmacokinetics of this compound Analogs in Rats (10 mg/kg Oral Dose)
| Compound | Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Oral Bioavailability (%F) |
| This compound | Aqueous Suspension | 150 | 2.0 | 980 | 8 |
| Analog B | Aqueous Suspension | 350 | 1.5 | 2100 | 18 |
| Analog D | Aqueous Suspension | 600 | 1.0 | 4500 | 35 |
| Analog D | SEDDS | 1200 | 0.5 | 7800 | 61 |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To determine the bidirectional permeability of this compound analogs across a Caco-2 cell monolayer to predict intestinal absorption and identify potential for active efflux.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a fluorescent marker with low permeability (e.g., Lucifer Yellow).[11]
-
Assay Procedure:
-
The culture medium is replaced with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
The test compound (e.g., at 10 µM) is added to either the apical (A) or basolateral (B) chamber.
-
For the A-to-B permeability assessment, samples are taken from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes), and the volume is replaced with fresh transport buffer.
-
For the B-to-A permeability assessment, the procedure is reversed.
-
-
Sample Analysis: The concentration of the compound in the collected samples is determined by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of permeation.
-
A is the surface area of the insert.
-
C₀ is the initial concentration in the donor chamber. The efflux ratio is calculated as Papp (B-A) / Papp (A-B).
-
Protocol 2: Rodent Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile and oral bioavailability of an this compound analog in rats.
Methodology:
-
Animals: Male Sprague-Dawley rats (250-300g) are used. Animals are fasted overnight before dosing.
-
Dosing:
-
Intravenous (IV) Group (n=3): The compound is administered as a single bolus dose (e.g., 2 mg/kg) via the tail vein.
-
Oral (PO) Group (n=3): The compound is administered by oral gavage (e.g., 10 mg/kg) in a suitable vehicle (e.g., aqueous suspension or a specific formulation).
-
-
Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the jugular vein at pre-determined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant.[12][13][14][15]
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Sample Analysis: The concentration of the analog in plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life.
-
Bioavailability Calculation: The absolute oral bioavailability (%F) is calculated as: %F = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100
Signaling Pathways and Experimental Workflows
Experimental Workflow for Improving Oral Bioavailability
References
- 1. Formulation strategies to improve oral peptide delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Oral anti-pneumococcal activity and pharmacokinetic profiling of a novel peptide deformylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Drug-permeability and transporter assays in Caco-2 and MDCK cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. omicsonline.org [omicsonline.org]
- 11. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. fda.gov [fda.gov]
Validation & Comparative
LBM-415 in the Landscape of Peptide Deformylase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Peptide deformylase (PDF) has emerged as a promising target for a new class of antibacterial agents due to its essential role in bacterial protein synthesis and its absence in the cytoplasm of mammalian cells.[1][2] LBM-415 is a prominent member of this class, having advanced to clinical trials. This guide provides an objective comparison of this compound with other notable PDF inhibitors, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
Mechanism of Action: The Peptide Deformylase Pathway
In bacteria, protein synthesis is initiated with an N-formylmethionine (fMet) residue. The nascent polypeptide chain must undergo deformylation, a process catalyzed by peptide deformylase, to become a functional protein. PDF is a metalloenzyme that cleaves the formyl group from the N-terminal methionine.[3][4] Inhibition of this crucial step leads to the accumulation of formylated proteins, ultimately resulting in bacterial growth arrest.[5]
Comparative In Vitro Activity of this compound and Other PDF Inhibitors
The in vitro efficacy of PDF inhibitors is primarily assessed by determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial pathogens. A lower MIC value indicates greater potency. The following tables summarize the available MIC data for this compound and other significant PDF inhibitors.
Table 1: In Vitro Activity of this compound against Gram-Positive Pathogens
| Organism (No. of Strains) | This compound MIC50 (µg/mL) | This compound MIC90 (µg/mL) | This compound MIC Range (µg/mL) | Reference |
| Staphylococcus aureus (153) | 1 | 2 | ≤0.06 - 4.0 | [6][7] |
| Methicillin-Susceptible S. aureus | 1 | 2 | - | [7] |
| Methicillin-Resistant S. aureus | 1 | 2 | - | [7] |
| Coagulase-Negative Staphylococci | 1 | 2 | - | [7] |
| Streptococcus pneumoniae (300) | 0.5 - 1.0 | 1.0 - 2.0 | 0.03 - 4.0 | [8] |
| Penicillin-Susceptible S. pneumoniae | 0.5 | 1.0 | - | [8] |
| Penicillin-Intermediate S. pneumoniae | 1.0 | 1.0 | - | [8] |
| Penicillin-Resistant S. pneumoniae | 1.0 | 2.0 | - | [8] |
| Enterococcus faecalis | - | - | - | |
| Enterococcus faecium | - | - | - | |
| Mycoplasma pneumoniae (100) | - | 0.001 | ≤0.008 | [9] |
Table 2: In Vitro Activity of this compound against Gram-Negative Pathogens
| Organism (No. of Strains) | This compound MIC50 (µg/mL) | This compound MIC90 (µg/mL) | This compound MIC Range (µg/mL) | Reference |
| Haemophilus influenzae (300) | - | 4 - 8 | - | [6] |
| Moraxella catarrhalis (103) | - | 0.5 | - | [6] |
| Ureaplasma spp. (50) | - | >8 | 0.5 - 8.0 | [9] |
Table 3: Comparative In Vitro Activity of Various PDF Inhibitors
| Inhibitor | Organism | MIC90 (µg/mL) | Reference |
| This compound | S. aureus | 2 | [6][7] |
| S. pneumoniae | 1-2 | [8] | |
| H. influenzae | 4-8 | [6] | |
| BB-83698 | S. pneumoniae | 0.25 - 0.5 | [1] |
| H. influenzae | 16 - 64 | [1] | |
| GSK1322322 | S. pneumoniae | 2 | |
| H. influenzae | 4-8 | ||
| Actinonin | S. aureus | 8-16 | [1] |
| S. pyogenes | 8 | [1] | |
| VRC3375 | S. aureus | - | [10] |
| S. pneumoniae | - | [10] | |
| H. influenzae | - | [10] |
Note: Direct comparative studies between all listed inhibitors are limited. Data is compiled from individual studies and should be interpreted with caution.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC, the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism, is a key metric for assessing antibacterial potency.
Broth Microdilution Method (as per CLSI guidelines):
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism. This is further diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Preparation of Antimicrobial Dilutions: The PDF inhibitor is serially diluted (typically two-fold) in cation-adjusted Mueller-Hinton broth (or other appropriate growth medium for fastidious organisms) in a 96-well microtiter plate.
-
Inoculation: Each well containing the antimicrobial dilution is inoculated with the prepared bacterial suspension. Positive (no drug) and negative (no bacteria) control wells are included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.
-
Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism, as detected by the naked eye or a spectrophotometer.[11]
Peptide Deformylase (PDF) Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PDF.
Coupled Enzyme Assay:
-
Reaction Mixture: A reaction mixture is prepared containing a suitable buffer (e.g., HEPES), the purified PDF enzyme (e.g., from E. coli or S. aureus), and the test inhibitor at various concentrations.
-
Substrate Addition: The reaction is initiated by the addition of a synthetic substrate for PDF, such as formyl-Met-Ala-Ser.
-
Coupled Reaction: The deformylation of the substrate by PDF releases formate. A second enzyme, formate dehydrogenase (FDH), is included in the reaction mixture along with NAD+. FDH catalyzes the oxidation of formate to CO2, with the concomitant reduction of NAD+ to NADH.
-
Detection: The increase in absorbance at 340 nm due to the formation of NADH is monitored over time using a spectrophotometer. The rate of this reaction is proportional to the activity of the PDF enzyme.
-
Data Analysis: The inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) is calculated by measuring the rate of reaction at different inhibitor concentrations.[10]
Experimental and Drug Discovery Workflow
The discovery and development of novel PDF inhibitors follow a structured workflow, from initial screening to preclinical evaluation.
Concluding Remarks
The development of PDF inhibitors has faced challenges, including the potential for resistance development and, in some cases, off-target effects. For instance, the development of this compound was halted due to safety concerns at higher doses.[12] Nevertheless, the unique mechanism of action of PDF inhibitors continues to make them an attractive area of research in the ongoing quest for novel antibacterial agents to combat the growing threat of antimicrobial resistance. Further research focusing on optimizing the selectivity and pharmacokinetic properties of PDF inhibitors is warranted.
References
- 1. pharmacophorejournal.com [pharmacophorejournal.com]
- 2. embopress.org [embopress.org]
- 3. Peptide deformylase - Wikipedia [en.wikipedia.org]
- 4. Kinetic control of nascent protein biogenesis by peptide deformylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Antimicrobial Characterization of LBM415 (NVP PDF-713), a New Peptide Deformylase Inhibitor of Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antistaphylococcal Activity of LBM415, a New Peptide Deformylase Inhibitor, Compared with Those of Other Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antipneumococcal Activity of LBM415, a New Peptide Diformylase Inhibitor, Compared with Those of Other Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative In Vitro Activities of Investigational Peptide Deformylase Inhibitor NVP this compound and Other Agents against Human Mycoplasmas and Ureaplasmas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptide Deformylase Inhibitors as Antibacterial Agents: Identification of VRC3375, a Proline-3-Alkylsuccinyl Hydroxamate Derivative, by Using an Integrated Combinatorial and Medicinal Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Optimized Workflow for the Discovery of New Antimicrobial Compounds Targeting Bacterial RNA Polymerase Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and unexpected safety issues of LBM415, a novel oral peptide deformylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
LBM-415 and Linezolid: A Comparative Analysis of Efficacy
In the landscape of antimicrobial agents, particularly those targeting formidable gram-positive pathogens, LBM-415 and linezolid represent two distinct classes of protein synthesis inhibitors. This guide provides a detailed comparison of their efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Targets
Linezolid , the first clinically approved oxazolidinone, exerts its bacteriostatic effect by binding to the 23S ribosomal RNA (rRNA) of the 50S subunit. This action blocks the formation of the 70S initiation complex, a crucial step in bacterial protein synthesis.[1][2][3] Its unique binding site means there is infrequent cross-resistance with other protein synthesis inhibitors.[2]
This compound , a member of the peptide deformylase (PDF) inhibitor class, targets a different, earlier stage of protein maturation. PDF is an essential bacterial enzyme that removes the formyl group from the N-terminal methionine of newly synthesized polypeptides. By inhibiting PDF, this compound prevents the production of mature, functional proteins, ultimately leading to bacterial cell death.
dot
Caption: Mechanisms of action for Linezolid and this compound.
In Vitro Efficacy: A Head-to-Head Comparison
The comparative in vitro activities of this compound and linezolid have been evaluated against a range of clinical isolates. The minimum inhibitory concentration (MIC) is a key measure of a drug's potency.
Table 1: Comparative MICs against Staphylococcus aureus
| Organism (No. of Isolates) | Drug | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | MIC Range (μg/mL) |
| Methicillin-Susceptible S. aureus (69) | This compound | 1.0 | 2.0 | ≤0.06 - 4.0 |
| Linezolid | 2.0 | 4.0 | 1.0 - 4.0 | |
| Methicillin-Resistant S. aureus (62) | This compound | 1.0 | 2.0 | ≤0.06 - 4.0 |
| Linezolid | 2.0 | 2.0 | 1.0 - 4.0 | |
| Coagulase-Negative Staphylococci (127) | This compound | 1.0 | 2.0 | ≤0.06 - 4.0 |
| Linezolid | 1.0 | 2.0 | 0.5 - 4.0 |
Data sourced from Credito et al., 2004.[4][5]
These data indicate that this compound demonstrates comparable, and in some cases slightly lower, MIC values against both methicillin-susceptible and methicillin-resistant strains of S. aureus when compared to linezolid.[4]
Table 2: Comparative MICs against Streptococcus pneumoniae
| Organism (No. of Isolates) | Drug | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | MIC Range (μg/mL) |
| Penicillin-Susceptible S. pneumoniae (80) | This compound | 0.5 | 1.0 | 0.03 - 2.0 |
| Linezolid | 1.0 | 1.0 | 0.5 - 2.0 | |
| Penicillin-Intermediate S. pneumoniae (88) | This compound | 1.0 | 1.0 | 0.12 - 2.0 |
| Linezolid | 1.0 | 1.0 | 0.5 - 2.0 | |
| Penicillin-Resistant S. pneumoniae (132) | This compound | 1.0 | 2.0 | 0.06 - 4.0 |
| Linezolid | 1.0 | 1.0 | 0.5 - 2.0 |
Data sourced from Credito et al., 2004.[6]
Against S. pneumoniae, this compound showed potent activity, with MICs similar to or slightly lower than linezolid, irrespective of penicillin susceptibility.[6][7]
In Vivo Efficacy in a Murine Thigh Infection Model
The efficacy of this compound and linezolid was also compared in a murine thigh infection model using a methicillin-resistant S. aureus (MRSA) strain.
In this model, this compound demonstrated a significant, dose-dependent reduction in bacterial counts in the thighs of infected mice, with an efficacy comparable to that of linezolid at the same dose levels.[8][9]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MICs were determined using the agar dilution method as described by the Clinical and Laboratory Standards Institute (CLSI).
dot
Caption: Workflow for MIC determination by agar dilution.
Time-Kill Assay
Time-kill assays were performed to assess the bactericidal or bacteriostatic activity of the compounds over time.
dot
Caption: Workflow for time-kill assay.
In these assays, this compound at its MIC was found to be bacteriostatic after 24 hours, similar to the activity observed for linezolid.[4]
Conclusion
Both this compound and linezolid are effective inhibitors of bacterial protein synthesis, albeit through different mechanisms. In vitro data demonstrate that this compound has potent activity against key gram-positive pathogens, including resistant strains, with MIC values that are comparable to, and at times lower than, those of linezolid. In vivo studies in a murine model further support the comparable efficacy of this compound to linezolid. The distinct mechanism of action of this compound as a peptide deformylase inhibitor makes it a valuable area for continued research in the development of new antibacterial agents.
References
- 1. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections | AAFP [aafp.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Antistaphylococcal Activity of LBM415, a New Peptide Deformylase Inhibitor, Compared with Those of Other Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antistaphylococcal activity of LBM415, a new peptide deformylase inhibitor, compared with those of other agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antipneumococcal Activity of LBM415, a New Peptide Diformylase Inhibitor, Compared with Those of Other Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antipneumococcal activity of LBM415, a new peptide deformylase inhibitor, compared with those of other agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. In Vivo Characterization of the Peptide Deformylase Inhibitor LBM415 in Murine Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
LBM-415 and Vancomycin: A Comparative Analysis Against Methicillin-Resistant Staphylococcus aureus (MRSA)
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of methicillin-resistant Staphylococcus aureus (MRSA) continue to pose a significant threat to public health, necessitating the development of novel antimicrobial agents. This guide provides a detailed comparison of LBM-415, a novel peptide deformylase inhibitor, and vancomycin, a standard-of-care glycopeptide antibiotic, in their activity against MRSA. This analysis is based on available preclinical data, focusing on their mechanisms of action, in vitro potency, and in vivo efficacy.
Mechanisms of Action: Two Distinct Approaches to Bacterial Inhibition
This compound and vancomycin target different essential pathways in bacterial cell physiology, which is a key consideration in the context of antibiotic resistance and potential combination therapies.
This compound: Targeting Protein Synthesis
This compound is a member of a novel class of antibiotics that inhibit peptide deformylase (PDF). PDF is a crucial bacterial enzyme responsible for removing the formyl group from the N-terminal methionine of newly synthesized polypeptides. This deformylation step is essential for protein maturation and function in bacteria. By inhibiting PDF, this compound effectively halts bacterial protein synthesis, leading to a bacteriostatic effect.[1]
Figure 1: Mechanism of Action of this compound.
Vancomycin: Inhibiting Cell Wall Synthesis
Vancomycin is a glycopeptide antibiotic that disrupts the synthesis of the bacterial cell wall. It specifically binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors. This binding sterically hinders the transglycosylation and transpeptidation reactions, which are essential for elongating and cross-linking the peptidoglycan chains. The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and a bactericidal effect.[1]
Figure 2: Mechanism of Action of Vancomycin.
In Vitro Activity Against MRSA
Comparative in vitro studies are fundamental in assessing the potential of a new antimicrobial agent. The following tables summarize the minimum inhibitory concentration (MIC) data and time-kill kinetics for this compound and vancomycin against MRSA.
Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. A lower MIC value indicates greater potency.
| Antimicrobial Agent | Organism (No. of Isolates) | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| This compound | S. aureus (131) | ≤0.06 - 4.0 | 1.0 | 2.0 | [1] |
| Vancomycin | S. aureus (131) | All susceptible | Not Reported | Not Reported | [1] |
Note: The study by Credito et al. (2004) stated that all 131 S. aureus isolates, which included 62 MRSA strains, were susceptible to vancomycin, but did not provide MIC50/90 values for vancomycin.
Time-Kill Kinetics
Time-kill assays provide insights into the pharmacodynamic properties of an antimicrobial agent, distinguishing between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.
| Antimicrobial Agent | Concentration | Activity against MRSA (24h) | Reference |
| This compound | MIC | Bacteriostatic | [1] |
| Vancomycin | 2 x MIC | Bactericidal against 9 of 12 tested strains | [1] |
In Vivo Efficacy in Murine Infection Models
Animal models are critical for evaluating the therapeutic potential of an antibiotic in a living system. Murine systemic and thigh infection models are commonly used to assess the efficacy of anti-MRSA agents.
Murine Systemic Infection Model
This model evaluates the ability of an antibiotic to protect mice from a lethal systemic infection induced by intraperitoneal injection of MRSA.
| Antimicrobial Agent | Administration Route | ED50 (mg/kg) | Efficacy Comparison | Reference |
| This compound | Oral (p.o.) | 5.9 | Statistically comparable to vancomycin | [2] |
| This compound | Subcutaneous (s.c.) | 0.7 | Statistically comparable to vancomycin | [2] |
| Vancomycin | Subcutaneous (s.c.) | 2.5 | - | [2] |
ED50 (Effective Dose 50): The dose that is effective in 50% of the treated animals.
Murine Thigh Infection Model
This localized infection model assesses the ability of an antibiotic to reduce the bacterial burden in the thigh muscle following an intramuscular injection of MRSA.
| Antimicrobial Agent | Dose (mg/kg) | Administration | Outcome | Reference |
| This compound | 5.6, 16.7, 50 | Three times daily for 2 days | Significantly and dose-dependently reduced bacterial count | [3] |
| Linezolid | 5.6, 16.7, 50 | Three times daily for 2 days | Similar reduction in bacterial levels to this compound at the same doses | [3] |
Note: The study by Osborne et al. (2009) compared this compound to linezolid in the thigh infection model, not directly to vancomycin. However, the systemic infection data from the same study indicates comparable efficacy to vancomycin.
Experimental Protocols
MIC Determination
The minimum inhibitory concentrations (MICs) for this compound and other agents were determined using the standardized microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI). Commercially prepared microtiter trays containing cation-adjusted Mueller-Hinton broth were used. For daptomycin testing, calcium was added to the broth. Vancomycin MICs were read after a full 24 hours of incubation.[1]
Time-Kill Assay
The time-kill assay was performed to assess the bactericidal or bacteriostatic activity of the compounds. The methodology involved inoculating Mueller-Hinton broth with a standardized bacterial suspension. The antimicrobial agents were added at specified concentrations (e.g., at the MIC or multiples of the MIC). Aliquots were removed at various time points (e.g., 0, 4, 8, and 24 hours), serially diluted, and plated to determine the number of viable bacteria (CFU/mL). Bacteriostatic activity is typically defined as a <3-log10 reduction in CFU/mL from the initial inoculum, while bactericidal activity is a ≥3-log10 reduction.[1]
Murine Systemic Infection Model Workflow
Figure 3: Murine Systemic Infection Model Workflow.
Murine Thigh Infection Model Workflow
Figure 4: Murine Thigh Infection Model Workflow.
Summary and Conclusion
This compound demonstrates potent in vitro activity against MRSA, with MIC90 values comparable to the susceptible range for vancomycin. A key difference lies in their pharmacodynamics, with this compound exhibiting a bacteriostatic effect, while vancomycin is bactericidal. In vivo studies in murine models of systemic MRSA infection indicate that this compound has efficacy comparable to that of vancomycin.
The distinct mechanism of action of this compound, targeting protein synthesis via peptide deformylase inhibition, makes it a valuable candidate for further investigation, particularly in scenarios where alternative mechanisms to cell wall synthesis inhibitors are desirable. For drug development professionals, these findings suggest that peptide deformylase inhibitors like this compound represent a promising avenue for the development of new anti-MRSA therapies. Further clinical studies are warranted to establish the safety and efficacy of this compound in human infections.
References
- 1. Antistaphylococcal Activity of LBM415, a New Peptide Deformylase Inhibitor, Compared with Those of Other Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo characterization of the peptide deformylase inhibitor LBM415 in murine infection models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
A Head-to-Head Comparison of LBM-415 and Actinonin: Novel Peptide Deformylase Inhibitors
A comprehensive analysis of two prominent peptide deformylase inhibitors, LBM-415 and actinonin, for researchers and drug development professionals. This guide provides a detailed comparison of their antimicrobial activity, target specificity, and cytotoxicity, supported by experimental data and protocols.
In the ongoing battle against antimicrobial resistance, peptide deformylase (PDF) has emerged as a promising target for novel antibiotics. This enzyme is essential for bacterial protein synthesis, making its inhibition a compelling strategy for antibacterial drug development. Two notable inhibitors of PDF are this compound, a synthetic compound that has entered clinical trials, and actinonin, a naturally occurring antibiotic. This guide provides a detailed head-to-head comparison of these two compounds, offering valuable insights for researchers in microbiology and drug discovery.
At a Glance: this compound vs. Actinonin
| Feature | This compound | Actinonin |
| Origin | Synthetic | Natural product (from Actinomyces species) |
| Primary Target | Bacterial Peptide Deformylase (PDF) | Bacterial and Human Mitochondrial Peptide Deformylase (PDF) |
| Antimicrobial Spectrum | Primarily Gram-positive cocci and some fastidious Gram-negative bacteria.[1][2][3][4] | Broad activity against Gram-positive and some Gram-negative bacteria.[1] |
| Clinical Development | Advanced to clinical trials.[2][5] | Preclinical; also investigated for anticancer properties.[6][7] |
| Cytotoxicity | Low at therapeutic doses, but can cause methemoglobinemia at high doses.[8] | Cytotoxic to various human cancer cell lines due to inhibition of human mitochondrial PDF.[6][7][9] |
Mechanism of Action: Targeting Protein Synthesis
Both this compound and actinonin exert their antimicrobial effects by inhibiting peptide deformylase. This enzyme is responsible for removing the formyl group from the N-terminal methionine of newly synthesized polypeptides in bacteria. Inhibition of PDF leads to the accumulation of formylated proteins, which are largely non-functional, ultimately resulting in the cessation of bacterial growth.[5]
Mechanism of action of this compound and actinonin.
Antimicrobial Spectrum: A Comparative Analysis
This compound
This compound has demonstrated potent activity against a range of clinically important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae.[2][3][4] Its activity against Gram-negative organisms is more limited, though it shows promise against fastidious species like Haemophilus influenzae and Moraxella catarrhalis.[2][10]
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (MSSA) | 1 | 2 |
| Staphylococcus aureus (MRSA) | 0.5 | 2 |
| Streptococcus pneumoniae | 0.5 - 1.0 | 1.0 - 2.0 |
| Haemophilus influenzae | 2.0 | 8.0 |
Note: MIC values are compiled from multiple studies and may vary based on testing conditions.[2][4][10]
Actinonin
Actinonin exhibits a broader spectrum of activity, inhibiting a variety of Gram-positive and Gram-negative bacteria.[1] However, its potency can be lower than that of this compound for certain key pathogens.
| Organism | MIC (µg/mL) |
| Staphylococcus aureus | 8 - 16 |
| Streptococcus pyogenes | 8 |
| Haemophilus influenzae | 1 - 2 |
| Moraxella catarrhalis | 0.5 |
Note: MIC values are compiled from multiple sources and may vary.[1]
Target Specificity and Cytotoxicity
A critical differentiator between this compound and actinonin is their selectivity for bacterial versus human PDF.
This compound was designed for greater selectivity towards bacterial PDF, which contributes to its lower cytotoxicity at therapeutic concentrations.[2] However, clinical trials revealed that at high doses, this compound can cause methemoglobinemia, a condition characterized by elevated levels of methemoglobin in the blood, leading to cyanosis and reduced oxygen saturation.[8]
Actinonin , on the other hand, inhibits both bacterial and human mitochondrial PDF.[9] This lack of selectivity is responsible for its observed cytotoxicity against a range of human cancer cell lines, with IC₅₀ values in the micromolar range.[1][6][7][9] This property, while a drawback for its use as a systemic antibacterial agent, has spurred research into its potential as an anticancer therapeutic.
| Cell Line | Actinonin IC₅₀ (µM) |
| Raji (Burkitt's lymphoma) | 4 |
| MDA-MB-468 (Breast cancer) | 6.9 |
| PC3 (Prostate cancer) | 12.8 |
| HeLa (Cervical cancer) | 27.4 |
| HL60 (Promyelocytic leukemia) | 8.8 (LC₅₀) |
Note: IC₅₀/LC₅₀ values represent the concentration required to inhibit cell growth by 50% or cause 50% cell death, respectively.[1][9]
Resistance Mechanisms
Resistance to PDF inhibitors can emerge through several mechanisms. For both this compound and actinonin, mutations in the fmt gene, which encodes the methionyl-tRNA formyltransferase, have been identified as a key mechanism of resistance.[11] This enzyme is responsible for formylating the initiator methionine, and its inactivation can render PDF non-essential for bacterial survival. Additionally, overexpression of the PDF enzyme or alterations in efflux pumps can also contribute to reduced susceptibility.[11]
Experimental workflow for resistance selection studies.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Antimicrobial Stock Solutions: Prepare a stock solution of this compound or actinonin in a suitable solvent (e.g., DMSO) at a high concentration.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the antimicrobial stock solution in cation-adjusted Mueller-Hinton broth (or other appropriate growth medium for the test organism).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agent. Include a growth control well (no drug) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comparative Antimicrobial Characterization of LBM415 (NVP PDF-713), a New Peptide Deformylase Inhibitor of Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antistaphylococcal Activity of LBM415, a New Peptide Deformylase Inhibitor, Compared with Those of Other Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antipneumococcal Activity of LBM415, a New Peptide Diformylase Inhibitor, Compared with Those of Other Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacophorejournal.com [pharmacophorejournal.com]
- 6. Human mitochondrial peptide deformylase, a new anticancer target of actinonin-based antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor activity of actinonin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and unexpected safety issues of LBM415, a novel oral peptide deformylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A new human peptide deformylase inhibitable by actinonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activity of LBM415 Compared to Those of 11 Other Agents against Haemophilus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
In Vitro Showdown: A Comparative Analysis of the Peptide Deformylase Inhibitors LBM-415 and BB-83698
For Immediate Release
In the landscape of novel antibiotic development, peptide deformylase (PDF) inhibitors have emerged as a promising class of therapeutics targeting essential bacterial protein synthesis. This guide provides an in-depth in vitro comparison of two key PDF inhibitors, LBM-415 (also known as NVP PDF-713) and BB-83698. This analysis is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, antibacterial activity, and the experimental protocols used for their evaluation.
Mechanism of Action: Targeting Bacterial Protein Maturation
Both this compound and BB-83698 exert their antibacterial effects by inhibiting the bacterial enzyme peptide deformylase (PDF).[1][2][3] This metalloenzyme plays a crucial role in the maturation of newly synthesized proteins in bacteria. Bacterial protein synthesis is initiated with an N-formylmethionine residue. The removal of this N-formyl group by PDF is an essential step for the subsequent action of methionine aminopeptidase, which cleaves the methionine residue to yield the mature, functional protein.[1] By inhibiting PDF, these compounds prevent the formation of mature proteins, ultimately leading to bacterial growth inhibition and cell death.[1] This mechanism is a selective target as protein synthesis in mammalian cells does not typically involve N-formylmethionine.
Caption: Inhibition of the bacterial protein synthesis pathway by this compound and BB-83698.
In Vitro Antibacterial Activity
The following tables summarize the in vitro activity of this compound and BB-83698 against a range of clinically relevant bacterial pathogens. The data, presented as minimum inhibitory concentrations (MICs), have been compiled from various studies. It is important to note that direct comparative studies are limited, and variations in testing methodologies between studies should be considered.
Gram-Positive Bacteria
| Organism | This compound MIC (µg/mL) | BB-83698 MIC (µg/mL) |
| Staphylococcus aureus (Oxacillin-Susceptible) | MIC₅₀: 1, MIC₉₀: 2[2] | MIC₉₀: 8[3] |
| Staphylococcus aureus (Oxacillin-Resistant) | MIC₅₀: 0.5, MIC₉₀: 2[2] | MIC₉₀: 8[3] |
| Streptococcus pneumoniae (Penicillin-Susceptible) | MIC₉₀: 1[2] | MICs: 0.06-0.25[1] |
| Streptococcus pneumoniae (Penicillin-Resistant) | MIC₉₀: 1[2] | MICs: 0.06-0.25[1] |
| Streptococcus pneumoniae (Multidrug-Resistant) | MIC range: 0.03-4.0[4] | MIC₉₀: 0.25-0.5[3] |
| Streptococcus pyogenes | - | MIC₉₀: 0.12[5] |
| Streptococcus agalactiae | - | MIC₉₀: 0.12[5] |
| Viridans streptococci | - | MIC₉₀: 0.5[5] |
| Enterococcus spp. | MIC₉₀: 4[2] | - |
Gram-Negative Bacteria
| Organism | This compound MIC (µg/mL) | BB-83698 MIC (µg/mL) |
| Haemophilus influenzae | MIC₉₀: 4-8[2] | MIC₉₀: 32-64[3] |
| Moraxella catarrhalis | MIC₉₀: 0.5[2] | MIC₉₀: 0.12[3] |
| Legionella pneumophila | MIC₉₀: 0.12[2] | - |
Atypical Bacteria
| Organism | This compound MIC (µg/mL) | BB-83698 MIC (µg/mL) |
| Mycoplasma pneumoniae | ≤0.008[6] | - |
| Mycoplasma hominis | >32[6] | - |
| Ureaplasma spp. | 0.5-8.0[6] | - |
Experimental Protocols
The following methodologies are representative of the in vitro susceptibility testing performed for this compound and BB-83698.
Broth Microdilution MIC Assay
This method was broadly used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against the tested bacterial isolates.
Caption: Generalized workflow for Minimum Inhibitory Concentration (MIC) determination.
Detailed Steps:
-
Antimicrobial Agent Preparation: this compound and BB-83698 powders were reconstituted according to the manufacturers' instructions. Serial two-fold dilutions were then prepared in cation-adjusted Mueller-Hinton broth (or other appropriate media such as Haemophilus Test Medium for H. influenzae) in 96-well microtiter plates.
-
Inoculum Preparation: Bacterial isolates were grown on appropriate agar plates to obtain fresh colonies. Colonies were suspended in a suitable broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted to yield a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the microtiter wells.
-
Inoculation and Incubation: Each well of the microtiter plates containing the antimicrobial dilutions was inoculated with the standardized bacterial suspension. The plates were then incubated at 35-37°C for 18-24 hours in ambient air (or in a CO₂-enriched atmosphere for fastidious organisms like S. pneumoniae).
-
MIC Determination: Following incubation, the plates were visually inspected for bacterial growth. The MIC was defined as the lowest concentration of the antimicrobial agent that completely inhibited visible growth of the organism.[3]
Minimum Bactericidal Concentration (MBC) Determination
For some studies, the Minimum Bactericidal Concentration (MBC) was determined to assess the bactericidal or bacteriostatic nature of the compounds.
-
Subculturing: Following the MIC determination, a small aliquot (e.g., 10 µL) was taken from all wells showing no visible growth in the MIC assay.
-
Plating: The aliquots were plated onto appropriate agar plates (e.g., Tryptic Soy Agar with 5% sheep blood).
-
Incubation: The agar plates were incubated at 35-37°C for 18-24 hours.
-
MBC Determination: The MBC was defined as the lowest concentration of the antimicrobial agent that resulted in a ≥99.9% reduction in the initial inoculum count.[3] The ratio of MBC to MIC can provide insights into the bactericidal (ratio ≤ 4) or bacteriostatic (ratio > 4) activity of the compound. For BB-83698, the MBC/MIC ratio was 1:1 or 2:1 against 31% of S. pneumoniae and 33% of S. aureus strains tested.[5] this compound was found to be bacteriostatic against S. aureus at its MIC after 24 hours.[7][8]
Summary and Conclusion
Both this compound and BB-83698 demonstrate potent in vitro activity against a range of clinically important pathogens, particularly Gram-positive cocci, including strains resistant to other antibiotic classes.[2][3] BB-83698 appears to have more potent activity against Streptococcus pneumoniae and Moraxella catarrhalis based on the available data.[1][3] Conversely, this compound shows better activity against Haemophilus influenzae.[2][3] this compound has also been shown to be highly active against the atypical pathogen Mycoplasma pneumoniae.[6]
It is crucial to acknowledge that the development of this compound was halted due to safety concerns, specifically reversible cyanosis and methemoglobinemia observed at higher doses in clinical trials.[9] The clinical development status of BB-83698 is less clear from the provided search results.
This comparative guide, based on available in vitro data, underscores the potential of PDF inhibitors as a novel class of antibiotics. The presented data and experimental protocols provide a valuable resource for researchers in the field of antimicrobial drug discovery and development. Further head-to-head studies under standardized conditions would be beneficial for a more direct comparison of these and other PDF inhibitors.
References
- 1. Efficacy of BB-83698, a Novel Peptide Deformylase Inhibitor, in a Mouse Model of Pneumococcal Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Antimicrobial Characterization of LBM415 (NVP PDF-713), a New Peptide Deformylase Inhibitor of Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Antipneumococcal activity of LBM415, a new peptide deformylase inhibitor, compared with those of other agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro antibacterial activity of the peptide deformylase inhibitor BB-83698 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative In Vitro Activities of Investigational Peptide Deformylase Inhibitor NVP this compound and Other Agents against Human Mycoplasmas and Ureaplasmas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antistaphylococcal activity of LBM415, a new peptide deformylase inhibitor, compared with those of other agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Pharmacokinetics and unexpected safety issues of LBM415, a novel oral peptide deformylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Lack of Synergistic Effect Observed Between LBM-415 and Beta-Lactam Antibiotics in In Vitro Studies
For Immediate Release
A comprehensive review of available in vitro data indicates that LBM-415, a peptide deformylase inhibitor, does not exhibit synergistic or antagonistic effects when combined with beta-lactam antibiotics. Drug interaction studies have consistently shown these antimicrobial agents to act independently against a range of bacterial pathogens.
This comparison guide provides researchers, scientists, and drug development professionals with a detailed analysis of the interaction between this compound and beta-lactam antibiotics, supported by experimental data and mechanistic insights.
Performance Comparison: An Independent Activity Profile
This compound has demonstrated potent in vitro activity against a variety of Gram-positive and some Gram-negative bacteria, including strains resistant to existing antibiotic classes. Notably, its efficacy appears to be unaffected by the beta-lactam susceptibility profile of the organism.
A key study investigating the antimicrobial characteristics of this compound concluded that "Drug interaction studies failed to identify any class-specific synergistic interactions, nor were antagonistic interactions observed"[1]. This suggests that the combination of this compound with beta-lactam antibiotics results in an additive effect based on the independent activity of each compound, rather than a synergistic enhancement of their antimicrobial properties.
The following tables summarize the in vitro activity of this compound against key bacterial pathogens, including strains with defined beta-lactam resistance profiles.
Table 1: In Vitro Activity of this compound Against Streptococcus pneumoniae
| Penicillin Susceptibility | This compound MIC Range (µg/mL) | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) |
| Susceptible | 0.03 - 4.0 | 0.5 - 1.0 | 1.0 - 2.0 |
| Intermediate | 0.03 - 4.0 | 0.5 - 1.0 | 1.0 - 2.0 |
| Resistant | 0.03 - 4.0 | 0.5 - 1.0 | 1.0 - 2.0 |
| Data derived from studies on 300 pneumococcal isolates, indicating that this compound's minimum inhibitory concentrations (MICs) are similar irrespective of the strains' β-lactam resistance phenotype.[2][3] |
Table 2: In Vitro Activity of this compound Against Staphylococci
| Methicillin Susceptibility | This compound MIC Range (µg/mL) | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) |
| Susceptible (S. aureus) | ≤0.06 - 4.0 | 1.0 | 2.0 |
| Resistant (S. aureus) | ≤0.06 - 4.0 | 1.0 | 2.0 |
| Susceptible (Coagulase-Negative) | ≤0.06 - 4.0 | 1.0 | 2.0 |
| Resistant (Coagulase-Negative) | ≤0.06 - 4.0 | 1.0 | 2.0 |
| Based on testing of 258 isolates of Staphylococcus aureus and coagulase-negative staphylococci, showing that this compound MICs were similar regardless of methicillin susceptibility.[4] |
Table 3: In Vitro Activity of this compound Against Haemophilus influenzae
| Beta-Lactamase Production | This compound MIC Range (µg/mL) | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) |
| Negative | Not specified | 2.0 | 8.0 |
| Positive | Not specified | 2.0 | 8.0 |
| Data from 254 H. influenzae strains, demonstrating that this compound MICs were independent of β-lactam susceptibility.[5] |
Experimental Protocols
The data presented are primarily based on standard in vitro susceptibility testing methods, including checkerboard assays and time-kill studies, as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Checkerboard Synergy Assay
The checkerboard method is a common technique to assess the in vitro interaction of two antimicrobial agents.
-
Preparation of Antimicrobials: Stock solutions of this compound and a beta-lactam antibiotic are prepared and serially diluted in a two-dimensional array in microtiter plates. One agent is diluted along the x-axis, and the other along the y-axis.
-
Inoculum Preparation: A standardized bacterial inoculum (typically 5 x 10^5 CFU/mL) is prepared from a fresh culture of the test organism.
-
Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 35°C for 16-20 hours.
-
Data Analysis: The minimum inhibitory concentration (MIC) is determined for each agent alone and for each combination. The Fractional Inhibitory Concentration Index (FICI) is then calculated using the following formula:
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Time-Kill Assay
Time-kill assays provide a dynamic assessment of the bactericidal or bacteriostatic activity of antimicrobial agents over time.
-
Preparation of Cultures: Bacterial cultures are grown to a logarithmic phase and then diluted to a standardized starting inoculum (e.g., 5 x 10^5 to 5 x 10^6 CFU/mL) in fresh broth.
-
Addition of Antimicrobials: this compound and/or a beta-lactam antibiotic are added to the bacterial cultures at specific concentrations (e.g., 1x, 2x, or 4x the MIC).
-
Sampling and Plating: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 8, 24 hours), serially diluted, and plated on agar to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The change in log10 CFU/mL over time is plotted. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.
Mechanistic Insights: Independent Pathways of Action
The lack of synergy between this compound and beta-lactam antibiotics can be attributed to their distinct and unrelated mechanisms of action.
Beta-lactam antibiotics, such as penicillins and cephalosporins, inhibit bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[6][7][8] This disruption of peptidoglycan cross-linking leads to cell lysis and bacterial death.[6][7][8]
In contrast, this compound is a peptide deformylase (PDF) inhibitor. PDF is a crucial bacterial enzyme that removes the formyl group from the N-terminal methionine of newly synthesized proteins.[9][10][11] Inhibition of PDF leads to the accumulation of formylated proteins, which disrupts protein maturation and ultimately inhibits bacterial growth.[9][10][11]
The following diagram illustrates the independent cellular pathways targeted by these two classes of antibiotics.
Caption: Independent mechanisms of action of this compound and beta-lactam antibiotics.
The experimental workflow for assessing antimicrobial synergy is a systematic process involving multiple steps, from initial susceptibility testing to dynamic interaction analysis.
Caption: Workflow for in vitro antimicrobial synergy testing.
Conclusion
Based on the available evidence, this compound and beta-lactam antibiotics do not demonstrate synergistic activity. The potent antimicrobial effect of this compound is independent of bacterial susceptibility to beta-lactams, a finding supported by their distinct mechanisms of action. For researchers and clinicians, this indicates that the potential utility of combining these agents would likely be for broadening the spectrum of empirical therapy or for treating mixed infections where different organisms are susceptible to each agent individually, rather than for achieving a synergistic killing effect against a single pathogen. Further in vivo studies would be beneficial to confirm these in vitro findings.
References
- 1. Comparative antimicrobial characterization of LBM415 (NVP PDF-713), a new peptide deformylase inhibitor of clinical importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antipneumococcal Activity of LBM415, a New Peptide Diformylase Inhibitor, Compared with Those of Other Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antipneumococcal activity of LBM415, a new peptide deformylase inhibitor, compared with those of other agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antistaphylococcal Activity of LBM415, a New Peptide Deformylase Inhibitor, Compared with Those of Other Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of LBM415 Compared to Those of 11 Other Agents against Haemophilus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beta-Lactam Antibiotics: Mechanism of Action, Resistance • Microbe Online [microbeonline.com]
- 7. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]
- 8. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Peptide Deformylase as an Antibacterial Drug Target: Target Validation and Resistance Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and antibacterial activity of peptide deformylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
LBM-415: A Novel Peptide Deformylase Inhibitor Demonstrates Potent Activity Against Drug-Resistant Bacteria
For Immediate Release
Basel, Switzerland – LBM-415 (also known as NVP PDF-713), a first-in-class peptide deformylase (PDF) inhibitor, is showing significant promise in the fight against antibiotic-resistant bacteria. Extensive in vitro studies demonstrate its potent activity against a wide range of Gram-positive and some Gram-negative pathogens, including strains resistant to currently available antibiotics. This guide provides a comprehensive comparison of this compound's performance against other agents, supported by experimental data, for the scientific and drug development community.
This compound targets peptide deformylase, an essential bacterial enzyme involved in protein maturation, representing a novel mechanism of action that circumvents existing resistance pathways.[1] This unique approach offers a potential new therapeutic option for treating challenging infections.
Comparative In Vitro Activity
This compound has demonstrated broad in vitro activity against key clinical isolates, including methicillin-resistant Staphylococcus aureus (MRSA), penicillin-resistant Streptococcus pneumoniae (PRSP), and multi-drug resistant S. pneumoniae (MDRSP).[2][3] Its efficacy remains largely unaffected by resistance to other antibiotic classes.
Table 1: this compound MIC Values Against Resistant Staphylococcus aureus
| Organism (No. of Isolates) | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| S. aureus (258 total) | This compound | 1.0 | 2.0 | ≤0.06 - 4.0 |
| Methicillin-Susceptible S. aureus (MSSA) | This compound | 1.0 | 2.0 | Not Specified |
| Methicillin-Resistant S. aureus (MRSA) | This compound | 1.0 | 2.0 | Not Specified |
| S. aureus (153 total) | This compound | 1.0 (OSSA) | 2.0 (OSSA) | ≤2.0 |
| 0.5 (ORSA) | 2.0 (ORSA) | |||
| Vancomycin | Not Specified | 2.0 | Not Specified | |
| Linezolid | Not Specified | 2.0 | Not Specified | |
| Quinupristin-dalfopristin | Not Specified | 0.5 | Not Specified | |
| Coagulase-Negative Staphylococci (258 total) | This compound | 1.0 | 2.0 | ≤0.06 - 4.0 |
Data compiled from multiple studies.[4][5][6][7] MIC₅₀/₉₀: Minimum inhibitory concentration required to inhibit the growth of 50% and 90% of isolates, respectively. OSSA: Oxacillin-susceptible S. aureus; ORSA: Oxacillin-resistant S. aureus.
Table 2: this compound MIC Values Against Resistant Streptococcus pneumoniae
| Organism (No. of Isolates) | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| S. pneumoniae (300 total) | This compound | 0.5 - 1.0 | 1.0 - 2.0 | 0.03 - 4.0 |
| Penicillin-Susceptible | This compound | Not Specified | Not Specified | Not Specified |
| Penicillin-Intermediate | This compound | Not Specified | Not Specified | Not Specified |
| Penicillin-Resistant | This compound | Not Specified | Not Specified | Not Specified |
| Macrolide-Resistant | This compound | Not Specified | Not Specified | Not Specified |
| Quinolone-Resistant | This compound | Not Specified | Not Specified | Not Specified |
| S. pneumoniae (170 total) | This compound | Not Specified | 1.0 | Not Specified |
| Multi-drug Resistant S. pneumoniae | This compound | Not Specified | Not Specified | Not Specified |
Data compiled from multiple studies.[4][8]
Table 3: this compound MIC Values Against Other Clinically Relevant Bacteria
| Organism (No. of Isolates) | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Haemophilus influenzae (254) | This compound | 2.0 | 8.0 |
| Moraxella catarrhalis (103) | This compound | Not Specified | 0.5 |
| Enterococcus spp. (104) | This compound | Not Specified | 4.0 |
| Legionella pneumophila (50) | This compound | Not Specified | 0.12 |
Data compiled from multiple studies.[4][9]
In Vivo Efficacy
In murine infection models, this compound has demonstrated efficacy in treating systemic and localized infections caused by both susceptible and resistant strains of S. aureus and S. pneumoniae.[2][10] In a systemic infection model with multidrug-resistant S. pneumoniae, the 50% effective dose (ED₅₀) for subcutaneously administered this compound was 4.8 mg/kg, compared to >60 mg/kg for penicillin V and clarithromycin.[2] In a pneumonia model, this compound showed an ED₅₀ of 23.3 mg/kg.[2][10]
Experimental Protocols
The following methodologies were predominantly used in the cited studies for evaluating the in vitro activity of this compound.
Minimum Inhibitory Concentration (MIC) Determination
-
Methodology: Broth microdilution or agar dilution methods were performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Media: Mueller-Hinton agar supplemented with 5% sheep blood was used for streptococci.[8] For Haemophilus influenzae, Haemophilus Test Medium was utilized.
-
Inoculum: Bacterial suspensions were prepared to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Incubation: Plates were incubated at 35-37°C for 18-24 hours in ambient air or 5% CO₂ for fastidious organisms.
-
Endpoint: The MIC was defined as the lowest concentration of the antimicrobial agent that completely inhibited visible growth.
Time-Kill Assays
-
Methodology: Time-kill assays were conducted to assess the bactericidal or bacteriostatic activity of this compound.
-
Inoculum: An initial inoculum of approximately 5 x 10⁵ CFU/mL was used.
-
Drug Concentrations: this compound and comparator agents were tested at multiples of their MICs (e.g., 2x, 4x, 8x MIC).
-
Sampling: Aliquots were removed at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), serially diluted, and plated to determine viable colony counts.
-
Endpoint: Bactericidal activity was typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum, while bacteriostatic activity was a <3-log₁₀ reduction.[4][8]
Visualizing the Mechanism and Workflow
To further elucidate the context of this compound's activity, the following diagrams illustrate its mechanism of action and a typical experimental workflow.
References
- 1. Pharmacokinetics and unexpected safety issues of LBM415, a novel oral peptide deformylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Comparative Antimicrobial Characterization of LBM415 (NVP PDF-713), a New Peptide Deformylase Inhibitor of Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Antistaphylococcal Activity of LBM415, a New Peptide Deformylase Inhibitor, Compared with Those of Other Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antistaphylococcal activity of LBM415, a new peptide deformylase inhibitor, compared with those of other agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antipneumococcal Activity of LBM415, a New Peptide Diformylase Inhibitor, Compared with Those of Other Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity of LBM415 Compared to Those of 11 Other Agents against Haemophilus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo characterization of the peptide deformylase inhibitor LBM415 in murine infection models - PubMed [pubmed.ncbi.nlm.nih.gov]
LBM-415 Safety Profile: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the safety profile of the novel peptide deformylase inhibitor, LBM-415, in comparison to other antibacterial agents.
This compound is a first-in-class peptide deformylase (PDF) inhibitor, a novel class of antibiotics being investigated for the treatment of various bacterial infections.[1][2] As with any emerging therapeutic agent, a thorough understanding of its safety profile is paramount. This guide provides a comparative analysis of the safety of this compound against established antibiotics, including linezolid, vancomycin, telithromycin, and moxifloxacin, supported by available experimental data.
Executive Summary
The most significant safety concern associated with this compound is a dose-dependent and reversible methemoglobinemia, which has been observed at higher therapeutic doses.[3] This adverse effect, characterized by cyanosis and low oxygen saturation, is a key differentiator in its safety profile compared to other antibiotic classes. In contrast, comparator drugs exhibit different primary safety concerns: linezolid is associated with myelosuppression, vancomycin with nephrotoxicity and infusion-related reactions, telithromycin with severe hepatotoxicity, and moxifloxacin with QT interval prolongation.
Comparative Safety Data
The following table summarizes the key adverse effects associated with this compound and its comparators.
| Drug | Drug Class | Primary Safety Concerns | Common Adverse Events | Serious Adverse Events |
| This compound | Peptide Deformylase Inhibitor | Methemoglobinemia[3] | Well-tolerated at lower doses[3] | Reversible cyanosis and low oxygen saturation at high doses[3] |
| Linezolid | Oxazolidinone | Myelosuppression (thrombocytopenia, anemia, leukopenia)[4][5] | Diarrhea, nausea, headache[6][7] | Serotonin syndrome, peripheral and optic neuropathy, lactic acidosis[4][8][9] |
| Vancomycin | Glycopeptide | Nephrotoxicity, Ototoxicity, Vancomycin Infusion Reaction ("Red Man Syndrome")[1][10][11] | Nausea, abdominal pain, hypokalemia[12][13] | Acute kidney injury, severe dermatologic reactions (SJS, TEN), neutropenia[1][14] |
| Telithromycin | Ketolide | Severe Hepatotoxicity[15][16][17] | Diarrhea, nausea, headache, dizziness, visual disturbances[18][19] | Acute liver failure, exacerbation of myasthenia gravis, QT prolongation[20][21][22] |
| Moxifloxacin | Fluoroquinolone | QT Interval Prolongation and Torsades de Pointes[2][23][24] | Nausea, diarrhea, dizziness, headache[25] | Tendinitis and tendon rupture, peripheral neuropathy, severe hypersensitivity reactions[26][27] |
Experimental Protocols
Detailed methodologies for the key safety assessment experiments are crucial for the interpretation of the presented data.
This compound Safety Assessment in Healthy Volunteers
A study investigating the pharmacokinetics and safety of this compound in healthy volunteers involved single oral doses ranging from 100 mg to 3000 mg in a fasted state, and a 1000 mg dose in the fed state. Subsequently, multiple doses ranging from 100 mg once daily to 1000 mg three times daily were administered for 11 days. Safety monitoring included clinical observation, vital signs, and laboratory tests, with a specific focus on oxygen saturation levels.[3]
Assessment of Hematologic Effects of Linezolid
In comparator-controlled Phase III clinical trials, safety assessments for linezolid involved monitoring complete blood counts (platelets, hemoglobin, and white blood cells) at baseline and periodically throughout the treatment period.[6][7]
Monitoring of Vancomycin-Associated Nephrotoxicity
The risk of nephrotoxicity with vancomycin is managed by monitoring serum vancomycin concentrations and renal function (e.g., serum creatinine) in all patients receiving intravenous therapy.[1]
Evaluation of Telithromycin-Induced Hepatotoxicity
Post-marketing surveillance and case reports have been instrumental in identifying the risk of severe hepatotoxicity with telithromycin. Causality assessment in these cases involves a detailed review of the patient's clinical history, concomitant medications, and the temporal relationship between drug administration and the onset of liver injury.[16][17]
Moxifloxacin and QT Interval Prolongation Studies
The effect of moxifloxacin on the QT interval has been evaluated in both preclinical and clinical studies. Preclinical models include assessing the inhibition of the hERG potassium channel in cell lines and electrocardiogram (ECG) monitoring in conscious telemetered dogs.[24] In clinical trials, ECGs are recorded at baseline and at multiple time points after drug administration to measure the change in the QTc interval.[23][24]
Signaling Pathways and Mechanistic Diagrams
Understanding the mechanisms underlying the primary adverse effects is critical for risk assessment and management.
This compound and Peptide Deformylase Inhibition
This compound exerts its antibacterial effect by inhibiting peptide deformylase (PDF), an essential bacterial enzyme that removes the formyl group from the N-terminal methionine of newly synthesized polypeptides. This process is crucial for bacterial protein maturation.
References
- 1. Vancomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Severe QT interval prolongation associated with moxifloxacin: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and unexpected safety issues of LBM415, a novel oral peptide deformylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Worldwide Assessment of Linezolid's Clinical Safety and Tolerability: Comparator-Controlled Phase III Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Linezolid: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. mdpi.com [mdpi.com]
- 10. Vancomycin Side Effects - Adverse Effects, Drug Interactions, Dosages, Treatment and More | DoseMeRx [doseme-rx.com]
- 11. Safe and effective use of vancomycin - Australian Prescriber [australianprescriber.tg.org.au]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Vancomycin: MedlinePlus Drug Information [medlineplus.gov]
- 14. Vancomycin (Vancocin, Firvanq Kit, others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 15. Telithromycin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. acpjournals.org [acpjournals.org]
- 17. Telithromycin-associated hepatotoxicity: Clinical spectrum and causality assessment of 42 cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. go.drugbank.com [go.drugbank.com]
- 20. Severe Hepatotoxicity with Telithromycin [medscape.com]
- 21. Benefit-risk assessment of telithromycin in the treatment of community-acquired pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. drugs.com [drugs.com]
- 23. Moxifloxacin-induced QT interval prolongation and torsades de pointes: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. QT prolongation and proarrhythmia by moxifloxacin: concordance of preclinical models in relation to clinical outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Moxifloxacin Safety: An Analysis of 14 Years of Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 26. droracle.ai [droracle.ai]
- 27. Moxifloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
LBM-415: A Novel Peptide Deformylase Inhibitor with Potential in Polymicrobial Infections
An objective comparison of LBM-415's performance against relevant pathogens, supported by preclinical data.
Introduction
This compound is a novel antibacterial agent belonging to the peptide deformylase (PDF) inhibitor class of compounds. PDF is an essential bacterial enzyme that plays a crucial role in protein maturation, making it an attractive target for new antimicrobial agents. While clinical development of this compound has been discontinued due to unforeseen side effects at high doses, its potent antimicrobial activity, particularly against drug-resistant strains, warrants a detailed examination of its preclinical efficacy data. This guide provides a comprehensive comparison of this compound's performance in various infection models, with a special focus on its potential utility in polymicrobial infections based on its in vitro activity against anaerobic bacteria.
Efficacy in Monomicrobial Infection Models
While no in vivo studies have been published on the efficacy of this compound in polymicrobial infection models, its activity has been characterized in several murine models of monomicrobial infections. These studies provide valuable insights into its in vivo potency and spectrum of activity against key bacterial pathogens.
Systemic Infections
In a murine model of systemic infection caused by intraperitoneal inoculation of Staphylococcus aureus (both methicillin-susceptible [MSSA] and methicillin-resistant [MRSA]) and Streptococcus pneumoniae (penicillin-susceptible [PSSP] and multidrug-resistant [MDRSP]), this compound demonstrated significant efficacy.[1][2]
Table 1: Efficacy of this compound in Murine Systemic Infection Models [1][2]
| Pathogen | This compound ED₅₀ (mg/kg) | Comparator | Comparator ED₅₀ (mg/kg) |
| MSSA | Equivalent to Linezolid & Vancomycin | Linezolid, Vancomycin | - |
| MRSA | Equivalent to Linezolid & Vancomycin | Linezolid, Vancomycin | - |
| PSSP | 6.4 (oral) | Linezolid | 5.6 (oral) |
| Clarithromycin | 2.1 (oral) | ||
| MDRSP | 4.8 (s.c.) | Telithromycin | 13.2 (oral) |
| 36.6 (oral) | Penicillin V | >60 (oral) | |
| Clarithromycin | >60 (oral) |
ED₅₀: 50% effective dose s.c.: subcutaneous
Localized Infections
This compound was also evaluated in a murine thigh infection model with MRSA and a lung infection model with PSSP.
Table 2: Efficacy of this compound in Murine Localized Infection Models [1][2]
| Infection Model | Pathogen | This compound Efficacy | Comparator | Comparator Efficacy |
| Thigh Infection | MRSA | Significant reduction in bacterial levels, similar to Linezolid | Linezolid | Significant reduction in bacterial levels |
| Pneumonia | PSSP | ED₅₀ of 23.3 mg/kg to reduce bacterial lung burden by >4 log₁₀ | Moxifloxacin | ED₅₀ of 14.3 mg/kg |
In Vitro Activity Against Anaerobic Bacteria: Implications for Polymicrobial Infections
A key aspect of many polymicrobial infections is the presence of anaerobic bacteria, which are notoriously difficult to treat. A pivotal in vitro study evaluated the activity of this compound against a large panel of clinical anaerobic isolates, including the clinically significant Bacteroides fragilis group.
The study revealed that this compound possesses excellent in vitro activity against the B. fragilis group isolates, with a 90% minimum inhibitory concentration (MIC₉₀) of 0.5 mg/L. Notably, this compound's activity was maintained against strains resistant to other commonly used antibiotics.
Table 3: In Vitro Activity of this compound and Comparators Against Bacteroides fragilis Group Isolates
| Antimicrobial Agent | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| This compound | ≤0.03 - 0.5 | - | 0.5 |
| Cefoxitin | - | - | - |
| Clindamycin | - | - | - |
| Imipenem | - | - | - |
| Garenoxacin | - | - | - |
| Linezolid | - | - | - |
| Moxifloxacin | - | - | - |
| Tigecycline | - | - | - |
The authors of the study concluded that "NVP-LMB415 is an ideal agent for potential use against mixed infections caused by resistant anaerobic pathogens such as of B. fragilis and Gram-positive aerobic strains such as methicillin-resistant staphylococci, streptococci and enterococci."
Experimental Protocols
Murine Infection Models
A general workflow for the in vivo efficacy studies of this compound is depicted below. Specific details of the experimental protocols are crucial for the interpretation of the results.
Caption: General workflow for in vivo efficacy testing of this compound.
-
Animal Models: Specific pathogen-free mice (e.g., BALB/c) were used.
-
Bacterial Strains: Clinically relevant strains of S. aureus (MSSA, MRSA) and S. pneumoniae (PSSP, MDRSP) were utilized.
-
Infection Routes:
-
Systemic Infection: Intraperitoneal (i.p.) injection of a bacterial suspension.
-
Thigh Infection: Intramuscular (i.m.) injection into the thigh muscle.
-
Pneumonia: Intranasal (i.n.) inoculation.
-
-
Treatment: this compound was administered orally (p.o.) or subcutaneously (s.c.) at various doses. Comparator antibiotics were administered according to standard protocols.
-
Outcome Measures:
-
Survival: The 50% effective dose (ED₅₀) was calculated based on the survival of the animals.
-
Bacterial Burden: For localized infections, tissues (thigh muscle, lungs) were homogenized and plated to determine the number of colony-forming units (CFU).
-
In Vitro Susceptibility Testing of Anaerobic Bacteria
The in vitro activity of this compound against anaerobic bacteria was determined using the agar dilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Caption: Workflow for anaerobic in vitro susceptibility testing (Agar Dilution).
-
Bacterial Isolates: A large number of clinical anaerobic isolates, including 405 from the B. fragilis group, were tested.
-
Method: The agar dilution method was performed according to the National Committee for Clinical Laboratory Standards (NCCLS; now CLSI) recommended procedures.
-
Media: Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood was used.
-
Inoculum: A standardized bacterial suspension was applied to the surface of the agar plates containing serial dilutions of the antimicrobial agents.
-
Incubation: Plates were incubated in an anaerobic environment at 37°C for 48 hours.
-
MIC Determination: The minimum inhibitory concentration (MIC) was defined as the lowest concentration of the drug that completely inhibited visible growth.
Mechanism of Action
This compound targets peptide deformylase (PDF), a metalloenzyme that is crucial for bacterial protein synthesis.
Caption: Mechanism of action of this compound.
The process begins with the initiation of protein synthesis on the ribosome, where N-formylmethionine is the first amino acid incorporated. The nascent polypeptide chain is then processed by peptide deformylase (PDF), which removes the formyl group. This deformylation step is essential for the production of functional proteins. This compound acts by inhibiting PDF, thereby preventing the maturation of newly synthesized proteins and ultimately leading to the disruption of essential cellular processes and bacterial cell death or growth inhibition.
Conclusion
While the clinical development of this compound was halted, the preclinical data highlight its potent activity against a range of clinically important bacteria, including multidrug-resistant strains. The robust in vitro activity of this compound against anaerobic bacteria, particularly the Bacteroides fragilis group, strongly suggests its potential utility in the treatment of polymicrobial infections where these organisms play a significant role. This comprehensive guide, summarizing both in vivo monomicrobial and in vitro anaerobic data, provides a valuable resource for researchers and drug development professionals interested in the potential of peptide deformylase inhibitors as a class of antimicrobial agents. The presented experimental protocols and mechanistic diagrams offer a clear framework for understanding the evaluation and action of this novel antibiotic.
References
- 1. Comparative antimicrobial characterization of LBM415 (NVP PDF-713), a new peptide deformylase inhibitor of clinical importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the in vitro activity of NVP-LMB415 against clinical anaerobic isolates with emphasis on the Bacteroides fragilis group - PubMed [pubmed.ncbi.nlm.nih.gov]
LBM-415: A Novel Peptide Deformylase Inhibitor Benchmarked Against Standard-of-Care Antibiotics for Respiratory and Skin Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of LBM-415, a first-in-class peptide deformylase (PDF) inhibitor, against current standard-of-care antibiotics for the treatment of community-acquired pneumonia (CAP) and skin and soft tissue infections (SSTIs). This document synthesizes available preclinical data to objectively evaluate the potential of this compound as a new therapeutic agent.
Executive Summary
This compound is an investigational antibacterial agent that targets peptide deformylase, a crucial enzyme in bacterial protein synthesis.[1] Its novel mechanism of action confers activity against a broad spectrum of pathogens implicated in CAP and SSTIs, including strains resistant to established antibiotic classes.[2][3][4] Preclinical studies demonstrate potent in vitro activity and in vivo efficacy in murine infection models.[5][6] However, the development of this compound has been hampered by safety concerns, specifically the observation of methemoglobinemia at higher doses in a Phase 1 clinical trial in healthy volunteers.[7] This guide presents the available preclinical efficacy data for this compound and compares it with the established profiles of standard-of-care antibiotics for its target indications.
Mechanism of Action: A Novel Target in Bacterial Protein Synthesis
This compound inhibits peptide deformylase (PDF), a metalloenzyme essential for bacterial viability.[1] In bacteria, protein synthesis is initiated with N-formylmethionine. The PDF enzyme is responsible for removing the N-formyl group from the nascent polypeptide chain, a critical step for protein maturation.[1] By inhibiting PDF, this compound prevents the formation of functional proteins, leading to bacterial growth arrest.[1] This mechanism is distinct from all other classes of antibiotics, suggesting a lack of cross-resistance with existing drugs.
Comparative In Vitro Activity
The in vitro potency of this compound has been evaluated against a wide range of clinical isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and comparator antibiotics against key pathogens in CAP and SSTIs. Data is primarily sourced from broth microdilution assays.[2][6][8][9]
Table 1: In Vitro Activity of this compound and Comparators against Common CAP Pathogens
| Organism | This compound MIC (µg/mL) | Amoxicillin MIC (µg/mL) | Azithromycin MIC (µg/mL) | Levofloxacin MIC (µg/mL) |
| Streptococcus pneumoniae (Penicillin-Susceptible) | 0.03 - 4.0[6][9] | ≤0.015 - 2 | ≤0.015 - 256 | 0.25 - 2 |
| Streptococcus pneumoniae (Penicillin-Resistant) | 0.03 - 4.0[6][9] | 0.12 - 8 | ≤0.015 - >256 | 0.5 - 2 |
| Haemophilus influenzae | ≤0.06 - >32[2] | 0.06 - 4 | 0.12 - 8 | ≤0.015 - 1 |
| Moraxella catarrhalis | ≤0.06 - 0.5[2] | ≤0.03 - 0.5 | ≤0.015 - 0.25 | ≤0.015 - 0.12 |
Table 2: In Vitro Activity of this compound and Comparators against Common SSTI Pathogens
| Organism | This compound MIC (µg/mL) | Oxacillin MIC (µg/mL) | Clindamycin MIC (µg/mL) | Vancomycin MIC (µg/mL) | Linezolid MIC (µg/mL) |
| Staphylococcus aureus (MSSA) | ≤0.06 - 4.0[8] | ≤0.12 - 0.5 | ≤0.06 - >4 | 0.5 - 2 | 1 - 4 |
| Staphylococcus aureus (MRSA) | ≤0.06 - 4.0[8] | >2 | ≤0.06 - >4 | 0.5 - 2 | 1 - 4 |
| Coagulase-Negative Staphylococci (MS) | ≤0.06 - 4.0[8] | ≤0.12 - 0.25 | ≤0.06 - >4 | 0.5 - 4 | 0.5 - 4 |
| Coagulase-Negative Staphylococci (MR) | ≤0.06 - 4.0[8] | >0.5 | ≤0.06 - >4 | 1 - 4 | 1 - 4 |
Preclinical In Vivo Efficacy
The efficacy of this compound has been assessed in murine models of infection, providing insights into its potential therapeutic utility.
Murine Pneumonia Model
In a murine model of pneumonia induced by intranasal inoculation of Streptococcus pneumoniae, this compound demonstrated significant, dose-dependent reduction in bacterial lung burden.[5] The 50% effective dose (ED50) to reduce the bacterial lung burden by more than 4 log10 in 50% of treated animals was 23.3 mg/kg for this compound, compared to 14.3 mg/kg for moxifloxacin.[5]
Murine Thigh Infection Model
A murine thigh infection model is a standard for evaluating the efficacy of antibiotics against localized soft tissue infections. In a model using a methicillin-resistant Staphylococcus aureus (MRSA) strain, this compound significantly reduced the bacterial load in the thighs of infected mice compared to untreated controls.[5] The efficacy of this compound was comparable to that of linezolid at the same dose levels.[5]
Table 3: In Vivo Efficacy of this compound and Comparators in Murine Infection Models
| Infection Model | Pathogen | This compound Efficacy | Comparator Efficacy |
| Systemic Infection (Sepsis) | Methicillin-Susceptible S. aureus (MSSA) | Equivalent to linezolid and vancomycin[5] | - |
| Systemic Infection (Sepsis) | Methicillin-Resistant S. aureus (MRSA) | Equivalent to linezolid and vancomycin[5] | - |
| Systemic Infection (Sepsis) | Penicillin-Susceptible S. pneumoniae (PSSP) | Equivalent to linezolid[5] | - |
| Systemic Infection (Sepsis) | Multidrug-Resistant S. pneumoniae (MDRSP) | ED50: 4.8 mg/kg (subcutaneous), 36.6 mg/kg (oral)[5] | Telithromycin ED50: 13.2 mg/kg[5] |
| Thigh Infection | Methicillin-Resistant S. aureus (MRSA) | Significant reduction in bacterial levels, similar to linezolid[5] | - |
| Pneumonia | Penicillin-Susceptible S. pneumoniae (PSSP) | ED50: 23.3 mg/kg[5] | Moxifloxacin ED50: 14.3 mg/kg[5] |
Standard-of-Care Antibiotics
A comprehensive comparison requires an understanding of the current therapeutic landscape for CAP and SSTIs.
Community-Acquired Pneumonia (CAP)
Standard-of-care for outpatients with CAP without comorbidities often involves monotherapy with amoxicillin or doxycycline.[10] For patients with comorbidities, a respiratory fluoroquinolone (e.g., levofloxacin, moxifloxacin) or a combination of a β-lactam and a macrolide (e.g., amoxicillin-clavulanate plus azithromycin) is recommended.[10][11] Inpatient treatment for non-severe CAP typically involves a respiratory fluoroquinolone or a β-lactam plus a macrolide.[10]
Skin and Soft Tissue Infections (SSTIs)
Treatment for uncomplicated SSTIs like cellulitis is often initiated with a β-lactam antibiotic such as cephalexin or dicloxacillin.[12] For purulent infections where MRSA is a concern, trimethoprim-sulfamethoxazole or doxycycline are common oral options.[12][13] In more severe or complicated infections, intravenous antibiotics like vancomycin, linezolid, or daptomycin are utilized, particularly if MRSA is suspected or confirmed.[12][14]
Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution
-
Methodology: The minimum inhibitory concentrations (MICs) of this compound and comparator agents are determined using the broth microdilution method in accordance with the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Procedure:
-
Serial twofold dilutions of each antimicrobial agent are prepared in cation-adjusted Mueller-Hinton broth in 96-well microtiter plates.
-
A standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) is added to each well.
-
Plates are incubated at 35°C for 16-20 hours in ambient air.
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
-
In Vivo Efficacy: Murine Thigh Infection Model
-
Animal Model: Neutropenic mice are commonly used to assess antimicrobial efficacy without the influence of the host immune system.
-
Procedure:
-
Mice are rendered neutropenic by intraperitoneal injection of cyclophosphamide.
-
A standardized inoculum of the test organism (e.g., S. aureus) is injected into the thigh muscle.
-
Treatment with this compound or a comparator antibiotic is initiated at a specified time post-infection and administered via a clinically relevant route (e.g., oral or subcutaneous).
-
At the end of the treatment period, mice are euthanized, and the thigh muscle is excised, homogenized, and serially diluted.
-
Dilutions are plated on appropriate agar media to determine the number of colony-forming units (CFU) per gram of tissue.
-
Efficacy is determined by comparing the bacterial load in treated animals to that in untreated controls.
-
Conclusion and Future Directions
This compound represents a promising novel class of antibiotics with a unique mechanism of action and potent preclinical activity against key respiratory and skin pathogens, including resistant phenotypes. The available in vitro and in vivo data suggest that its efficacy is comparable to some standard-of-care agents. However, the lack of published clinical trial data in infected patient populations makes a definitive comparison of its clinical performance impossible at this time. The safety concerns regarding methemoglobinemia observed in early clinical development would need to be addressed for this compound to progress as a viable therapeutic option. Further research, including well-controlled clinical trials, is necessary to fully elucidate the therapeutic potential and safety profile of this compound in the treatment of community-acquired pneumonia and skin and soft tissue infections.
References
- 1. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Antimicrobial Characterization of LBM415 (NVP PDF-713), a New Peptide Deformylase Inhibitor of Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wistar Rat Pneumonia Model: Bacterial Dose, Incubation Time, Inoculation Technique and Laboratory Examination Parameters [arccjournals.com]
- 4. Animal models of hospital-acquired pneumonia: current practices and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antistaphylococcal Activity of LBM415, a New Peptide Deformylase Inhibitor, Compared with Those of Other Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo characterization of the peptide deformylase inhibitor LBM415 in murine infection models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Evaluation of the Peptide Deformylase Inhibitor LBM415 in Combination with Aztreonam to Determine the Synergistic Potential Against Gram-positive and Gram-negative Pathogens - JMI Laboratories [jmilabs.com]
- 8. journals.asm.org [journals.asm.org]
- 9. biocide-susceptibility-testing-of-bacteria-development-of-a-broth-microdilution-method - Ask this paper | Bohrium [bohrium.com]
- 10. Evaluation of LBM415 (NVP PDF-713), a Novel Peptide Deformylase Inhibitor, for Treatment of Experimental Mycoplasma pneumoniae Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Murine Oropharyngeal Aspiration Model of Ventilator-associated and Hospital-acquired Bacterial Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Animal models of polymicrobial pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. imquestbio.com [imquestbio.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to LBM-415 MIC Data and Testing Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in vitro activity of LBM-415, a novel peptide deformylase inhibitor, against key bacterial pathogens. While a formal inter-laboratory cross-validation study was not identified in the public domain, this document synthesizes minimum inhibitory concentration (MIC) data from various published studies to offer a comparative perspective on the performance of this compound against alternative antimicrobial agents. The methodologies employed in these studies are also detailed to provide context for the presented data.
Comparative MIC Data
The following tables summarize the MIC data for this compound and comparator drugs against Staphylococcus aureus, Streptococcus pneumoniae, and Haemophilus influenzae. The data is compiled from multiple independent studies, and as such, direct comparisons of absolute values between studies should be made with caution. The primary value of this synthesized data is to demonstrate the general spectrum and potency of this compound against these important pathogens.
Table 1: Comparative in vitro activity of this compound and other antimicrobial agents against Staphylococcus aureus
| Antimicrobial Agent | Organism Subgroup | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |
| This compound | Methicillin-Susceptible S. aureus (MSSA) | 1.0 | 2.0 | 0.125 - 4.0 | [1] |
| Methicillin-Resistant S. aureus (MRSA) | 2.0 | 4.0 | 0.25 - 4.0 | [1] | |
| Coagulase-Negative Staphylococci (CoNS) | 1.0 | 2.0 | ≤0.06 - 4.0 | [1][2] | |
| Vancomycin | MSSA & MRSA | 1.0 | 1.0-2.0 | Not specified | [1] |
| Linezolid | MSSA & MRSA | 2.0 | 2.0-4.0 | Not specified | [1] |
| Daptomycin | MSSA & MRSA | 0.25-0.5 | 0.5 | Not specified | [1] |
| Ciprofloxacin | MSSA | 0.25 | >16 | Not specified | [1] |
| MRSA | 16 | >16 | Not specified | [1] |
Table 2: Comparative in vitro activity of this compound and other antimicrobial agents against Streptococcus pneumoniae
| Antimicrobial Agent | Organism Subgroup | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |
| This compound | Penicillin-Susceptible | 0.5 | 1.0 | 0.03 - 4.0 | [3][4] |
| Penicillin-Intermediate | 1.0 | 1.0 | 0.03 - 4.0 | [3][4] | |
| Penicillin-Resistant | 1.0 | 2.0 | 0.03 - 4.0 | [3][4] | |
| Penicillin G | Penicillin-Susceptible | ≤0.06 | ≤0.06 | Not specified | [3] |
| Penicillin-Intermediate | 0.25 | 0.5 | Not specified | [3] | |
| Penicillin-Resistant | 2.0 | 4.0 | Not specified | [3] | |
| Azithromycin | Macrolide-Susceptible | 0.03 | 0.06 | Not specified | [3] |
| Macrolide-Resistant | >16 | >16 | Not specified | [3] | |
| Levofloxacin | Quinolone-Susceptible | 1.0 | 1.0 | Not specified | [3] |
| Quinolone-Resistant | 8.0 | 16 | Not specified | [3] |
Table 3: Comparative in vitro activity of this compound and other antimicrobial agents against Haemophilus influenzae
| Antimicrobial Agent | Organism Subgroup | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |
| This compound | All isolates | 2.0 | 8.0 | Not specified | [5] |
| Ampicillin-Susceptible | 1.0 | 4.0 | Not specified | [6] | |
| Ampicillin-Resistant | 2.0 | 8.0 | Not specified | [6] | |
| Amoxicillin-Clavulanate | All isolates | 0.5 | 1.0 | Not specified | [5] |
| Azithromycin | All isolates | 2.0 | 2.0 | Not specified | [5] |
| Cefuroxime | All isolates | 1.0 | 2.0 | Not specified | [5] |
| Levofloxacin | All isolates | 0.03 | 0.03 | Not specified | [5] |
Experimental Protocols
The MIC data presented in this guide were predominantly generated using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS).[7][8]
Key Methodological Steps:
-
Preparation of Antimicrobial Agents:
-
Stock solutions of this compound and comparator agents are prepared, typically at a concentration of at least 1000 µg/mL or 10 times the highest concentration to be tested.[9]
-
Serial two-fold dilutions of the antimicrobial agents are then prepared in a suitable broth medium, such as cation-adjusted Mueller-Hinton broth.[9]
-
-
Inoculum Preparation:
-
A standardized inoculum of the test organism is prepared from colonies grown on an 18- to 24-hour agar plate.[9]
-
The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard.
-
The standardized inoculum is further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.[1]
-
-
Inoculation and Incubation:
-
Microdilution plates containing the serially diluted antimicrobial agents are inoculated with the standardized bacterial suspension.[10]
-
The plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
Following incubation, the plates are visually inspected for bacterial growth.
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[10]
-
-
Quality Control:
Visualizing the MIC Determination Workflow
The following diagram illustrates the generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent using the broth microdilution method.
Figure 1. Generalized workflow for Minimum Inhibitory Concentration (MIC) determination by broth microdilution.
Signaling Pathways and Logical Relationships
The primary mechanism of action for this compound is the inhibition of peptide deformylase (PDF), an essential bacterial enzyme. This inhibition disrupts bacterial protein synthesis, leading to a bacteriostatic effect.
References
- 1. Antistaphylococcal Activity of LBM415, a New Peptide Deformylase Inhibitor, Compared with Those of Other Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antistaphylococcal activity of LBM415, a new peptide deformylase inhibitor, compared with those of other agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antipneumococcal Activity of LBM415, a New Peptide Diformylase Inhibitor, Compared with Those of Other Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antipneumococcal activity of LBM415, a new peptide deformylase inhibitor, compared with those of other agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity of LBM415 Compared to Those of 11 Other Agents against Haemophilus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jmilabs.com [jmilabs.com]
- 7. In Vivo Characterization of the Peptide Deformylase Inhibitor LBM415 in Murine Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jmilabs.com [jmilabs.com]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. Broth Microdilution | MI [microbiology.mlsascp.com]
- 11. Decreasing Prevalence of β-Lactamase Production among Respiratory Tract Isolates of Haemophilus influenzae in the United States - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of LBM-415 and Telithromycin for the Treatment of Multidrug-Resistant Streptococcus pneumoniae
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant Streptococcus pneumoniae (MDRSP) poses a significant challenge to global public health, necessitating the development of novel antimicrobial agents. This guide provides a detailed comparison of two such agents: LBM-415, a peptide deformylase inhibitor, and telithromycin, a ketolide antibiotic. We present a comprehensive overview of their mechanisms of action, in vitro activity, and in vivo efficacy, supported by experimental data to inform research and development efforts.
Executive Summary
This compound and telithromycin represent distinct classes of antibiotics with activity against MDRSP. This compound targets peptide deformylase, an essential bacterial enzyme, while telithromycin inhibits protein synthesis by binding to the 50S ribosomal subunit. Both agents have demonstrated efficacy against S. pneumoniae, including strains resistant to other antibiotic classes. This guide synthesizes available data to facilitate a direct comparison of their performance.
Mechanism of Action
This compound: Inhibition of Peptide Deformylase
This compound is a member of the peptide deformylase (PDF) inhibitor class of antibiotics.[1] In bacteria, protein synthesis is initiated with N-formylmethionine. The PDF enzyme is crucial for removing the N-formyl group from the nascent polypeptide chain, a necessary step for protein maturation.[2][3] By inhibiting PDF, this compound prevents the formation of mature, functional proteins, ultimately leading to bacterial growth inhibition.[4] This mechanism of action is distinct from most other antibiotic classes, suggesting a low potential for cross-resistance.[1]
Telithromycin: Dual Binding to the 50S Ribosomal Subunit
Telithromycin is a semi-synthetic derivative of erythromycin and the first ketolide antibiotic to be approved for clinical use.[5] It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[6] Unlike macrolides, which primarily bind to domain V of the 23S rRNA, telithromycin has an additional binding site in domain II.[7][8][9] This dual-binding mechanism results in a higher affinity for the ribosome and confers activity against strains that have developed resistance to macrolides through target site modification (e.g., erm genes).[5]
In Vitro Activity
The in vitro activity of this compound and telithromycin has been evaluated against various isolates of S. pneumoniae, including multidrug-resistant strains. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from several studies.
Table 1: In Vitro Activity of this compound against Streptococcus pneumoniae
| Phenotype/Genotype | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| All isolates | 300 | 0.03 - 4.0 | 0.5 - 1.0 | 1.0 - 2.0 | [10] |
| Penicillin-susceptible | - | - | 0.5 | 1.0 | [11] |
| Penicillin-intermediate | - | - | 1.0 | 1.0 | [11] |
| Penicillin-resistant | - | - | 1.0 | 1.0 | [11] |
| Erythromycin-susceptible | 12 | 0.125 - 1.0 | - | - | [12] |
| erm(B)-positive | 3 | 0.25 - 0.5 | - | - | [12] |
| mef(A)-positive | 2 | 0.5 | - | - | [12] |
Table 2: In Vitro Activity of Telithromycin against Streptococcus pneumoniae
| Phenotype/Genotype | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| All isolates | 203 | 0.002 - 1 | - | 0.06 | [13] |
| Erythromycin-susceptible | 106 | 0.008 - 0.016 | 0.016 | 0.03 | [14] |
| Erythromycin-resistant | 106 | 0.03 - 0.125 | 0.125 | 0.5 | [14] |
| Erythromycin-resistant (erm(B)) | 186 | ≤0.008 - 2 | - | 0.25 | [15] |
| Penicillin- and Erythromycin-resistant | - | - | 0.06 | 0.25 | [16] |
| Multi-drug resistant | 26 | - | - | - | [17] |
In Vivo Efficacy
A key study directly compared the in vivo efficacy of this compound and telithromycin in a murine systemic infection model using a multidrug-resistant strain of S. pneumoniae.
Table 3: In Vivo Efficacy against Multidrug-Resistant S. pneumoniae in a Murine Systemic Infection Model
| Compound | Dosing Route | ED50 (mg/kg) |
| This compound | Subcutaneous | 4.8 |
| This compound | Oral | 36.6 |
| Telithromycin | Oral | 13.2 |
| Penicillin V | Oral | >60 |
| Clarithromycin | Oral | >60 |
| ED50: 50% effective dose, the dose required to protect 50% of mice from lethal infection. |
Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution
The minimum inhibitory concentrations (MICs) are determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[18][19]
-
Inoculum Preparation: S. pneumoniae isolates are grown on a suitable agar medium, and colonies are used to prepare a bacterial suspension equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Drug Dilution: this compound and telithromycin are serially diluted in cation-adjusted Mueller-Hinton broth supplemented with lysed horse blood to obtain a range of concentrations.
-
Incubation: The microdilution plates are inoculated with the bacterial suspension and incubated at 35°C in ambient air for 20-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
In Vivo Efficacy Study: Murine Systemic Infection Model
The in vivo efficacy is assessed using a murine model of systemic S. pneumoniae infection.[20][21][22]
-
Infection: Mice are infected via intraperitoneal injection with a lethal dose of a multidrug-resistant strain of S. pneumoniae.
-
Treatment: At a specified time post-infection (e.g., 1 hour), groups of mice are treated with various doses of this compound or telithromycin via the appropriate route (subcutaneous or oral). A control group receives a vehicle.
-
Observation: The animals are observed for a set period (e.g., 7 days), and mortality is recorded.
-
ED50 Calculation: The 50% effective dose (ED50), which is the dose that protects 50% of the animals from death, is calculated using statistical methods such as probit analysis.
Conclusion
Both this compound and telithromycin demonstrate promising activity against multidrug-resistant S. pneumoniae. This compound, with its novel mechanism of action, shows consistent in vitro activity regardless of resistance to other antibiotic classes. In the murine systemic infection model, subcutaneously administered this compound was more potent than oral telithromycin. However, oral this compound was less potent. Telithromycin exhibits potent in vitro activity, including against many macrolide-resistant strains, due to its dual-binding mechanism. The choice between these agents in a clinical or developmental context would depend on various factors, including the specific resistance profile of the infecting organism, pharmacokinetic and pharmacodynamic properties, and safety profiles. This guide provides a foundational comparison to aid in these critical assessments.
References
- 1. pharmacophorejournal.com [pharmacophorejournal.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Comparative Antimicrobial Characterization of LBM415 (NVP PDF-713), a New Peptide Deformylase Inhibitor of Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug forecast – the peptide deformylase inhibitors as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Level Telithromycin Resistance in a Clinical Isolate of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Structural Insight into the Antibiotic Action of Telithromycin against Resistant Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigating the entire course of telithromycin binding to Escherichia coli ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ketolide Antimicrobial Activity Persists after Disruption of Interactions with Domain II of 23S rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antipneumococcal Activity of LBM415, a New Peptide Diformylase Inhibitor, Compared with Those of Other Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jmilabs.com [jmilabs.com]
- 12. Multistep Resistance Selection and Postantibiotic-Effect Studies of the Antipneumococcal Activity of LBM415 Compared to Other Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Activity of Telithromycin against Spanish Streptococcus pneumoniae Isolates with Characterized Macrolide Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antipneumococcal Activity of Telithromycin by Agar Dilution, Microdilution, E Test, and Disk Diffusion Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activity of Telithromycin against Penicillin-Resistant Streptococcus pneumoniae Isolates Recovered from French Children with Invasive and Noninvasive Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Activity of telithromycin against multi-drug resistant Streptococcus pneumoniae and molecular characterization of macrolide and tetracycline resistance determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 20. Animal Models of Streptococcus pneumoniae Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Murine Model for Enhancement of Streptococcus pneumoniae Pathogenicity upon Viral Infection and Advanced Age - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.asm.org [journals.asm.org]
Safety Operating Guide
Proper Disposal of LBM-415: A Guide for Laboratory Professionals
LBM-415 is a peptide deformylase (PDF) inhibitor developed for research purposes as a potential antibacterial agent.[2][3] Proper disposal is crucial to prevent environmental contamination and the potential development of antibiotic resistance.[4][5][6]
Immediate Safety and Handling Precautions
Before handling this compound for disposal, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Safety glasses or goggles
-
Lab coat
-
Gloves
Work in a well-ventilated area, such as a fume hood, especially when handling powdered forms of the compound.
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on its form: pure compound (solid), solutions, or contaminated materials.
Pure, Unused this compound (Solid Form)
For small quantities of pure, solid this compound that are no longer needed, it is recommended to treat it as chemical waste.
Experimental Protocol for Disposal of Solid this compound:
-
Containerization: Place the solid this compound in a clearly labeled, sealed container. The container must be compatible with the chemical.
-
Labeling: The label should include the full chemical name ("this compound"), the quantity, and the date of disposal.
-
Waste Stream: Dispose of the container in the designated "non-hazardous chemical waste" or "pharmaceutical waste" stream as directed by your institution's EHS office. Do not mix with other waste types unless explicitly permitted.
This compound Solutions
Solutions containing this compound, such as stock solutions or experimental media, should be treated as chemical waste. Do not pour antibiotic solutions down the drain. [5] This can contribute to the development of antibiotic-resistant bacteria in the environment.[4]
Experimental Protocol for Disposal of this compound Solutions:
-
Collection: Collect all aqueous and solvent-based solutions containing this compound in a designated, leak-proof waste container.
-
Container Type: Use a container that is compatible with the solvent used (e.g., a high-density polyethylene container for many common laboratory solvents).
-
Labeling: Clearly label the container with "Waste this compound in [Solvent Name]" and an approximate concentration.
-
Storage: Store the waste container in a designated satellite accumulation area until it is collected by the EHS department.
Contaminated Labware and Materials
Items such as pipette tips, gloves, flasks, and paper towels that have come into contact with this compound should be disposed of carefully to prevent cross-contamination.
Experimental Protocol for Disposal of Contaminated Materials:
-
Segregation: Segregate contaminated solid waste from regular lab trash.
-
Containerization: Place all contaminated solid waste into a designated, clearly labeled biohazard or chemical waste bag.
-
Disposal: Dispose of the bag according to your institution's procedures for non-hazardous chemical waste. Some institutions may require autoclaving of materials used in biological experiments prior to disposal, but be aware that autoclaving may not degrade all antibiotics.[4] Consult your EHS office for the appropriate final disposal method.
Summary of Disposal Procedures
| Waste Type | Recommended Disposal Method | Key Considerations |
| Pure this compound (Solid) | Dispose as non-hazardous chemical waste. | Use a sealed, clearly labeled container. |
| This compound Solutions | Collect in a designated chemical waste container. | Do not dispose of down the drain. Label with contents and solvent. |
| Contaminated Materials | Segregate and dispose of in a labeled chemical waste bag. | Follow institutional guidelines; autoclaving may not be sufficient. |
Disposal Decision Workflow
The following diagram illustrates the general decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste disposal.
By adhering to these general guidelines and consulting with your local EHS professionals, you can ensure the safe and environmentally responsible disposal of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. Comparative Antimicrobial Characterization of LBM415 (NVP PDF-713), a New Peptide Deformylase Inhibitor of Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative antimicrobial characterization of LBM415 (NVP PDF-713), a new peptide deformylase inhibitor of clinical importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Antimicrobial Drug Disposal - Antimicrobial Resistance Opportunity Mapping [wpsites.ucalgary.ca]
- 6. nccid.ca [nccid.ca]
Safeguarding Your Research: Essential Safety and Handling Protocols for LBM-415
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides crucial safety and logistical information for the handling and disposal of LBM-415, a peptide deformylase inhibitor. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide is based on best practices for handling research-grade chemicals and available product information. It is critical to supplement this guidance with your institution's specific safety protocols.
This compound is intended for research use only and should not be used in humans or animals.[1] It is typically shipped as a non-hazardous chemical at ambient temperature.[1]
Personal Protective Equipment (PPE) and Engineering Controls
Proper PPE and engineering controls are the first line of defense against potential exposure. The following table summarizes the recommended safety measures when handling this compound.
| Control Type | Recommendation | Purpose |
| Engineering Controls | ||
| Fume Hood | Handle this compound, especially in powdered form, within a certified chemical fume hood. | To minimize inhalation of any aerosols or dust. |
| Personal Protective Equipment | ||
| Eye Protection | Wear chemical safety goggles or a face shield. | To protect eyes from splashes or dust. |
| Hand Protection | Wear nitrile or other chemically resistant gloves. | To prevent skin contact. |
| Body Protection | Wear a standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required if handled in a fume hood. If weighing outside of a fume hood, a NIOSH-approved respirator may be necessary. | To prevent inhalation of dust or aerosols. |
Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Receiving and Inspection
-
Visually inspect the package for any signs of damage upon receipt.
-
Verify that the product name and quantity match the order.
Storage
For optimal stability, store this compound under the following conditions:
| Storage Duration | Temperature | Conditions |
| Short-term (days to weeks) | 0 - 4 °C | Dry and dark location.[1] |
| Long-term (months to years) | -20 °C | Dry and dark location.[1] |
Preparation of Solutions
-
All handling of the powdered form should be done in a chemical fume hood to avoid inhalation.
-
Follow established laboratory protocols for the preparation of solutions.
-
Ensure all equipment is clean and dry before use.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Categorization
-
Unused this compound: Should be disposed of as chemical waste.
-
Contaminated Materials: Items such as pipette tips, tubes, and gloves that have come into contact with this compound should be considered chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled waste container.
Disposal Procedure
-
Segregate Waste: Keep this compound waste separate from other laboratory waste streams.
-
Labeling: Clearly label all waste containers with the contents, including the name "this compound" and any solvents used.
-
Institutional Guidelines: Follow your institution's specific procedures for the disposal of chemical waste. Contact your Environmental Health and Safety (EHS) department for guidance.
-
Do Not Dispose Down the Drain: Never dispose of this compound or its solutions down the sink.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Incident | Procedure |
| Skin Contact | Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact your institution's EHS department. |
This compound Handling and Disposal Workflow
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
